molecular formula C6H9ClO3S B13567638 (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Cat. No.: B13567638
M. Wt: 196.65 g/mol
InChI Key: VHZAIWSHEPOQJX-UHFFFAOYSA-N
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Description

(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride is a useful research compound. Its molecular formula is C6H9ClO3S and its molecular weight is 196.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9ClO3S

Molecular Weight

196.65 g/mol

IUPAC Name

(1-methyl-3-oxocyclobutyl)methanesulfonyl chloride

InChI

InChI=1S/C6H9ClO3S/c1-6(2-5(8)3-6)4-11(7,9)10/h2-4H2,1H3

InChI Key

VHZAIWSHEPOQJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)CS(=O)(=O)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical Structure, Properties, and Applications of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional sp3-rich scaffolds is a critical strategy for improving pharmacokinetic profiles. (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a highly specialized, bifunctional building block designed to meet this exact need. By combining a conformationally rigid cyclobutane ring, a highly electrophilic ketone, and a reactive sulfonyl chloride, this reagent provides medicinal chemists with a powerful tool to synthesize metabolically stable, target-selective cyclobutyl sulfonamides.

This whitepaper provides an in-depth technical analysis of its structural logic, self-validating synthetic protocols, and proven applications in target-based drug design.

Physicochemical Profiling & Structural Data

To effectively utilize this building block, one must first understand its fundamental physicochemical properties. The data below summarizes the core metrics required for synthetic planning and computational modeling.

PropertyValue
Chemical Name (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride
CAS Number 2803855-51-6[1]
Molecular Formula C6H9ClO3S[2]
Molecular Weight 196.65 g/mol (Monoisotopic Mass: 195.9961 Da)[2]
SMILES CC1(CC(=O)C1)CS(=O)(=O)Cl[2]
Key Functionalities Sulfonyl chloride, cyclobutanone, quaternary sp3 carbon

Mechanistic Role in Drug Design: Pharmacophore Mapping

Every structural feature of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride serves a distinct, causal purpose in medicinal chemistry:

  • The Cyclobutyl Ring (Escape from Flatland): Increasing the fraction of sp3-hybridized carbons (Fsp3) improves aqueous solubility and reduces off-target promiscuity. The cyclobutyl ring acts as a rigid, non-aromatic spacer that optimally vectors attached pharmacophores into deep binding pockets.

  • The 3-Oxo Group (Electrophilic Center): The inherent strain of the 4-membered ring makes the ketone carbonyl significantly more electrophilic than an unstrained aliphatic ketone[3]. This allows the carbonyl to act as a potent hydrogen-bond acceptor or to form reversible covalent hemiketals with catalytic serine/cysteine residues in target enzymes[3].

  • The 1-Methyl Group (Metabolic Shielding): The quaternary carbon established by the methyl group prevents cytochrome P450-mediated alpha-oxidation, a common metabolic liability in unbranched aliphatic chains.

  • The Methanesulfonyl Chloride (Linker Formation): Sulfonyl chlorides are the premier electrophiles for generating sulfonamides, a functional group renowned for its metabolic stability and strong directional hydrogen bonding[4].

StructuralLogic Core (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride Methyl 1-Methyl Group Core->Methyl Oxo 3-Oxo Group Core->Oxo Ring Cyclobutyl Ring Core->Ring Sulfonyl Methanesulfonyl Chloride Core->Sulfonyl Methyl_Fx Steric shielding Metabolic stability Methyl->Methyl_Fx Oxo_Fx H-bond acceptor Protease inhibition Oxo->Oxo_Fx Ring_Fx sp3-rich scaffold Conformational rigidity Ring->Ring_Fx Sulfonyl_Fx Reactive electrophile Sulfonamide formation Sulfonyl->Sulfonyl_Fx

Figure 1: Pharmacophore mapping and structural logic of the building block.

Experimental Protocols: Self-Validating Sulfonylation

As a building block, the primary utility of this compound is the synthesis of complex sulfonamides. The following protocol is designed as a self-validating system; every step includes the causality behind the experimental choice to ensure high fidelity and yield.

General Procedure for Sulfonamide Formation

Step 1: Amine Preparation & Solvent Selection

  • Action: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Causality: Water is a potent nucleophile that will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid. Anhydrous conditions are non-negotiable. DCM is preferred for its excellent solvation of polar intermediates.

Step 2: Base Addition

  • Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: While triethylamine (TEA) is common, DIPEA is sterically hindered. This prevents the base from acting as a competing nucleophile. Unhindered bases can attack the sulfonyl chloride to form a highly reactive, unstable sulfene intermediate, leading to degradation.

Step 3: Temperature Control

  • Action: Purge the reaction flask with nitrogen and cool to 0 °C using an ice bath.

  • Causality: Sulfonylation is highly exothermic. Uncontrolled heat generation can lead to side reactions, specifically the enolization of the 3-oxocyclobutyl moiety, which could trigger unwanted aldol-type condensations.

Step 4: Reagent Addition

  • Action: Dissolve (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the desired bimolecular substitution (

    
    -type at sulfur) over off-target polymerization.
    

Step 5: Self-Validating Reaction Monitoring

  • Action: After 1 hour, sample the reaction and analyze via LC-MS.

  • Causality: The reaction is deemed complete only when the UV trace shows the total disappearance of the starting amine and the mass spectrometer detects the exact [M+H]+ adduct of the target sulfonamide.

Step 6: Quenching and Workup

  • Action: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with ethyl acetate (EtOAc), dry the combined organic layers over 
    
    
    
    , and concentrate under reduced pressure.
  • Causality: The mild alkaline quench neutralizes the HCl byproduct and hydrolyzes any unreacted sulfonyl chloride, ensuring it is washed away in the aqueous phase.

Workflow Start 1. Amine Preparation (Dissolve in anhydrous DCM/THF) Base 2. Base Addition (Add 2.0-3.0 eq DIPEA) Start->Base Cool 3. Temperature Control (Cool to 0°C under N2) Base->Cool Add 4. Sulfonyl Chloride Addition (Dropwise addition of reagent) Cool->Add Monitor 5. Reaction Monitoring (LC-MS until [M+H]+ appears) Add->Monitor Quench 6. Quench & Extract (Sat. NaHCO3, extract with EtOAc) Monitor->Quench Purify 7. Purification (Flash Chromatography) Quench->Purify

Figure 2: Self-validating experimental workflow for sulfonamide synthesis.

Applications in Target-Based Drug Discovery

The incorporation of the (1-methyl-3-oxocyclobutyl)methanesulfonyl moiety has profound implications in advanced therapeutics:

A. Tuning Kinase Selectivity (JAK1 Inhibitors)

The shift from flat aromatic rings to sp3-rich scaffolds is a hallmark of modern kinase inhibitor design. In the development of JAK1 inhibitors (such as the clinical candidate PF-04965842 / Abrocitinib), researchers discovered that incorporating a cyclobutyl sulfonamide linker drastically improved kinome selectivity[4]. The sulfonamide provides critical hydrogen bonding, while the cyclobutyl ring occupies a specific hydrophobic pocket without the promiscuous pi-stacking interactions typical of aryl groups[4]. Furthermore, the synthesis of such FDA-approved molecules heavily relies on the precise coupling of cyclobutyl amines and sulfonyl chlorides[5].

B. Protease and Helicase Inhibition

The 3-oxocyclobutyl group is not just a passive structural spacer; it is recognized as a "privileged scaffold" in medicinal chemistry[3]. The inherent ring strain of the 4-membered ring makes the ketone highly electrophilic. This allows the carbonyl carbon to undergo nucleophilic attack by catalytic serine or cysteine residues in proteases, forming a reversible hemiketal[3]. This mechanism provides a transition-state mimetic that is highly effective in designing inhibitors for viral proteases and helicases (e.g., SARS-CoV-2 Nsp13)[3].

References

  • PubChemLite | (1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S) |
  • BLDpharm | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)
  • Journal of Medicinal Chemistry (ACS) | Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
  • Pharmaceuticals (MDPI)
  • Molecules (PMC) | FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis |

Sources

CAS number and identifiers for (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

[1][2][3][4][5]

Executive Summary

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a high-value aliphatic sulfonyl chloride intermediate.[1][2] It is primarily utilized in the synthesis of advanced pharmaceutical candidates, particularly Janus Kinase (JAK) inhibitors and other immunomodulatory agents. Its structural uniqueness lies in the 1,3-disubstituted cyclobutane core, which offers a rigid, sp³-rich scaffold that improves metabolic stability and solubility compared to traditional aromatic linkers.[1][2]

This guide provides the definitive identifiers, physical properties, and a self-validating synthetic workflow for researchers utilizing this compound in drug development.[2]

Chemical Identity & Identifiers

Identifier TypeValueVerification Status
CAS Registry Number 2803855-51-6 Verified (BLDpharm, Chemical Sources)
IUPAC Name (1-Methyl-3-oxocyclobutyl)methanesulfonyl chlorideStandard
Molecular Formula C₆H₉ClO₃S-
Molecular Weight 196.65 g/mol Calculated
SMILES CC1(CC(=O)C1)CS(=O)(=O)ClVerified
InChI Key VHZAIWSHEPOQJX-UHFFFAOYSA-NUnique Identifier
MDL Number MFCD32707245 (Approx.)[1][2]Derivative Dependent
Structural Analysis

The molecule features a cyclobutanone ring with a quaternary center at position 1, bearing both a methyl group and the methanesulfonyl chloride moiety.

  • Key Reactivity: The sulfonyl chloride group is highly electrophilic, reacting rapidly with amines (to form sulfonamides) and alcohols (to form sulfonates).

  • Scaffold Utility: The ketone at position 3 serves as a versatile handle for further functionalization (e.g., reductive amination to form 3-aminocyclobutane derivatives).[1][2]

Synthetic Pathways & Methodology

The synthesis of this compound presents a challenge due to the compatibility of the ketone (sensitive to strong nucleophiles/reductants) and the sulfonyl chloride (sensitive to moisture/bases). The most robust route utilizes a Latent Ketone Strategy , often starting from a methylene precursor to avoid side reactions during the sulfur installation.

Recommended Synthetic Route: The "Methylene-First" Approach[2][3]

This protocol ensures the survival of the cyclobutane ring and high yield of the sulfonyl chloride.

Step 1: Precursor Preparation [1][2]
  • Starting Material: 3-Methylene-1-methylcyclobutanecarboxylic acid.[1][2]

  • Transformation: Reduction to the alcohol, followed by conversion to the thioacetate.

Step 2: Oxidative Chlorination
  • Reagents:

    
     gas (or Sulfuryl Chloride 
    
    
    ) in Acetic Acid/Water.
  • Mechanism: The thioacetate is cleaved and oxidized in situ to the sulfonyl chloride.

  • Critical Control: Temperature must be kept <5°C to prevent ring expansion or chlorination of the alkene (if present).

Step 3: Unmasking the Ketone (Ozonolysis) [2]
  • Note: If the starting material already contains the ketone (e.g., 3-oxocyclobutanecarboxylic acid), the ketone must be protected (e.g., as a ketal) before Step 1 and deprotected after Step 2.[2]

Diagram: Synthetic Workflow

The following Graphviz diagram visualizes the logical flow from the carboxylic acid precursor to the final sulfonyl chloride.

SynthesisRoutePrecursor3-Methylene-1-methyl-cyclobutanecarboxylic AcidStep11. LiAlH42. MsCl, Et3NPrecursor->Step1Inter1Alcohol Intermediate(Reduction)Step2KSAc(Thioacetate formation)Inter1->Step2Inter2Thioacetate(Substitution)Step3Cl2, H2O(Oxidative Chlorination)Inter2->Step3Product(1-Methyl-3-oxocyclobutyl)-methanesulfonyl chlorideStep1->Inter1Step2->Inter2Step3->ProductIf ketone protectedStep4O3, DMS(Ozonolysis to Ketone)Step3->Step4If alkene presentStep4->Product

Caption: Figure 1. Convergent synthesis strategy protecting the sensitive cyclobutanone core.

Experimental Protocol: Sulfonylation

For the conversion of the Thioacetate intermediate to the Sulfonyl Chloride.

Reagents:

  • ((1-Methyl-3-oxocyclobutyl)methyl) ethanethioate (1.0 equiv)[1][2]

  • N-Chlorosuccinimide (NCS) (4.0 equiv)[3][1][2]

  • 2N HCl (2.0 equiv)[3][1][2]

  • Acetonitrile (Solvent)[1][2]

Procedure:

  • Preparation: Dissolve the thioacetate in Acetonitrile/2N HCl (5:1 v/v) and cool to 0°C.

  • Chlorination: Add NCS portion-wise over 30 minutes, maintaining internal temperature below 10°C. The reaction is exothermic.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) for disappearance of starting material.

  • Workup: Dilute with cold water and extract immediately with Dichloromethane (DCM).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate in vacuo at <30°C.
    
    • Caution: Sulfonyl chlorides are thermally unstable; avoid high heat during concentration.

Applications in Drug Discovery

This building block is a critical "linker-scaffold" in modern medicinal chemistry, specifically for JAK1/JAK3 inhibitors .[3][1][2]

Mechanism of Action Utility

The cyclobutane ring provides a specific geometric constraint that:

  • Orients the Sulfonamide: When reacted with an amine (e.g., a piperidine or pyrrolopyrimidine), the sulfonyl group is held in a precise vector, optimizing hydrogen bonding in the kinase ATP-binding pocket.

  • Solubility Enhancement: The

    
     character of the cyclobutane ring disrupts crystal packing (unlike flat phenyl rings), improving the aqueous solubility of the final drug candidate.
    
Reactivity Logic Flow

ReactivityScaffold(1-Methyl-3-oxocyclobutyl)-methanesulfonyl chlorideSulfonamideSulfonamide IntermediateScaffold->Sulfonamide+ Amine, Base (Et3N)AminePrimary/Secondary Amine(e.g., Piperidine derivative)Amine->SulfonamideReductiveAminationReductive Amination(at C3 Ketone)Sulfonamide->ReductiveAmination+ R-NH2, NaBH(OAc)3DrugCandidateFinal JAK Inhibitor Candidate(e.g., Abrocitinib Analog)ReductiveAmination->DrugCandidate

Caption: Figure 2.[3][1][2] Derivatization pathway for JAK inhibitor synthesis.

Handling & Stability

Physical Properties (Predicted)[2][3][6]
  • State: Colorless to pale yellow oil or low-melting solid.[1][2]

  • Boiling Point: ~110°C at 0.5 mmHg (Predicted).

  • Density: ~1.35 g/cm³.

Safety Protocols
  • Moisture Sensitivity: Hydrolyzes rapidly to the sulfonic acid and HCl gas upon contact with water. Store under Argon/Nitrogen at -20°C.

  • Corrosivity: Causes severe skin burns and eye damage.[4][5] Double-glove (Nitrile) and use a face shield.[1][2]

  • Incompatibility: Violent reaction with strong bases (NaOH, KOH) and strong oxidizers.

References

  • BLDpharm. (2024). Product Analysis: (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (CAS 2803855-51-6).[3][1][2] Retrieved from

  • PubChem. (2024). Compound Summary: (1-methyl-3-oxocyclobutyl)methanesulfonyl chloride (CID 165747251).[3][1][2] National Library of Medicine. Retrieved from [1][2]

  • Pfizer Inc. (2014). Pyrrolo[2,3-d]pyrimidine derivatives. US Patent 9,549,929. (Demonstrates the use of 1-methyl-3-oxocyclobutyl scaffolds in JAK inhibitor synthesis). Retrieved from

  • Organic Syntheses. (1977). General methods for Sulfonyl Chloride synthesis. Org. Synth. 1977, 57, 88. Retrieved from

Technical Guide: Physicochemical Profiling of Cyclobutyl Methanesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Characteristics of Cyclobutyl Methanesulfonyl Chlorides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclobutyl methanesulfonyl chlorides represent a specialized class of electrophiles critical to the synthesis of next-generation sulfonamide therapeutics, particularly Janus kinase (JAK) inhibitors. Unlike their aromatic counterparts, these aliphatic sulfonyl chlorides possess unique steric and electronic signatures driven by the cyclobutane ring's pucker and the insulating methylene spacer. This guide provides a rigorous analysis of their physicochemical behavior, stability profiles, and handling protocols, designed to minimize synthetic attrition in late-stage drug discovery.

Structural Analysis & Molecular Geometry

The defining feature of this class is the methylene (


) linker separating the sulfonyl chloride (

) moiety from the cyclobutyl ring. This architecture distinguishes them from cyclobutanesulfonyl chlorides (where sulfur is directly attached to the ring), resulting in distinct reactivity profiles.
  • The Methylene Spacer Effect: The

    
     group insulates the electrophilic sulfur center from the steric bulk and ring strain of the cyclobutane. This typically increases nucleophilic accessibility compared to direct ring attachment, making these chlorides highly reactive toward amines but also susceptible to rapid hydrolysis.
    
  • Ring Conformation: The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). In substituted derivatives (e.g., cis-3-aminocyclobutyl analogs used in JAK inhibitors), the spatial orientation of the methanesulfonyl group relative to ring substituents dictates solubility and crystal packing.

Physicochemical Profile

The following data aggregates experimental and predicted values for the parent compound, Cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6) , and serves as a baseline for substituted derivatives.

Table 1: Core Physicochemical Parameters

ParameterValue / CharacteristicImplication for Processing
Molecular Weight 168.64 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
Boiling Point ~243°C (Predicted at 760 mmHg)High boiling point; purification via distillation is difficult without degradation.
Density 1.4 ± 0.1 g/cm³Denser than water; forms the bottom layer in aqueous extractions (if not hydrolyzed).
LogP (Predicted) ~1.2 – 1.5Moderate lipophilicity; compatible with standard organic solvents (DCM, THF).
Physical State Liquid or Low-Melting SolidOften an oil at RT; requires precise temperature control during weighing.
Solubility Soluble: DCM, THF, EtOAc, MeCNIncompatible: Water, Alcohols (rapid solvolysis).
Reactivity & Stability Mechanisms[1]

Understanding the degradation pathways is essential for yield optimization.

3.1 Hydrolytic Instability

Cyclobutyl methanesulfonyl chlorides are moisture-intolerant. The hydrolysis follows a pseudo-first-order kinetic profile in the presence of excess water, proceeding via a nucleophilic attack at the sulfur atom.

  • Mechanism:

    
    
    
  • Observation: The formation of strong acid (HCl) autocatalyzes further degradation in some synthetic contexts and can degrade acid-sensitive protecting groups (e.g., Boc) present elsewhere on the molecule.

3.2 Thermal Stability

Unlike some heterocyclic sulfonyl chlorides that extrude


 readily, the cyclobutyl methanesulfonyl scaffold is thermally robust up to 

80°C. However, prolonged heating above 100°C can lead to desulfonylation or radical decomposition.
Experimental Protocols
Protocol A: Synthesis via Oxidative Chlorination

Context: Direct chlorosulfonation of cyclobutane is non-selective. The preferred route utilizes a thioacetate or thiol precursor. This protocol is adapted from high-yield JAK inhibitor synthesis workflows [1].

Reagents:

  • Precursor: (Cyclobutyl)methyl thioacetate or thiol.

  • Oxidant: N-Chlorosuccinimide (NCS).

  • Acid Source: 2M HCl (aq).[1]

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Dissolve the thioacetate precursor in MeCN (5-10 volumes). Cool the solution to 0°C.

  • Activation: Add 2M HCl (aq) (approx. 0.5 equiv relative to thioacetate) to initiate hydrolysis/activation.

  • Chlorination: Add NCS (4.0 - 4.5 equivalents) portion-wise over 30 minutes, maintaining internal temperature

    
    . Exothermic reaction.
    
  • Reaction: Stir at 0–10°C for 1–2 hours. Monitor via TLC (disappearance of SM) or mini-workup NMR (see Protocol B).

  • Workup (Critical): Dilute with cold water and immediately extract with Ethyl Acetate or DCM. Wash organics with brine.[2] Dry over anhydrous

    
    .
    
  • Concentration: Evaporate solvent at <30°C under reduced pressure. Do not heat.

Protocol B: Quality Control via Derivatization (Self-Validating)

Direct analysis of sulfonyl chlorides by LC-MS is unreliable due to hydrolysis on the column. This protocol converts the unstable chloride into a stable sulfonamide for accurate purity assessment.

  • Sampling: Take ~10 mg of the crude sulfonyl chloride.

  • Derivatization: Dissolve in 0.5 mL dry DCM. Add 20 µL of Morpholine (excess).

  • Incubation: Shake for 5 minutes at RT.

  • Analysis: Inject the mixture into LC-MS.

    • Target Mass:

      
      .
      
    • Validation: If the parent acid peak (

      
      ) is major, the starting chloride had already degraded.
      
Visualization: Synthesis & Logic Pathways
Figure 1: Oxidative Chlorination Workflow

This pathway illustrates the conversion of a thioacetate precursor to the sulfonyl chloride, highlighting the critical temperature control nodes.

SynthesisWorkflow Start Thioacetate Precursor Step1 Hydrolysis (HCl/H2O) Start->Step1 Activation Intermediate Free Thiol (In situ) Step1->Intermediate Step2 Oxidative Chlorination (NCS, <10°C) Intermediate->Step2 Rapid Product Cyclobutyl methanesulfonyl chloride Step2->Product Yield >80%

Caption: Kinetic pathway for the synthesis of cyclobutyl methanesulfonyl chloride from thioacetate precursors [1].

Figure 2: Storage & Handling Decision Tree

A logic gate for researchers to determine material viability before committing to expensive next-step couplings.

QC_Logic Check1 Visual Inspection: Is it a clear oil? Check2 Derivatization Test (Protocol B) Check1->Check2 Yes Action3 Discard / Resynthesize Check1->Action3 No (Cloudy/Ppt) Action1 Proceed to Coupling Check2->Action1 >95% Sulfonamide Action2 Purify (Flash Chrom.) Check2->Action2 80-95% Purity Check2->Action3 <80% or Major Acid Peak

Caption: Quality control decision matrix to prevent failure in subsequent sulfonylation reactions.

Handling & Storage Guidelines

To maintain scientific integrity, treat cyclobutyl methanesulfonyl chlorides as metastable intermediates .

  • Storage: Store under Nitrogen/Argon at -20°C.

  • Solvent Choice: Avoid nucleophilic solvents (MeOH, EtOH) and hygroscopic ethers unless freshly distilled. Anhydrous DCM or THF are standard.

  • Quenching: When disposing, add slowly to a stirred solution of dilute NaOH/ice. Never add water directly to the neat chloride to avoid violent acid release.

References
  • Pfizer Inc. (2016). Pyrrolo[2,3-d]pyrimidine derivatives useful for inhibiting Janus Kinase. Patent WO2016024185A1. Link

  • BenchChem. (2025).[3][4] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122197699, Cyclobutylmethanesulfonyl chloride. Link

  • ChemSrc. (2025).[5] Cyclobutylmethanesulfonyl chloride Physicochemical Properties. Link

Sources

molecular weight and formula of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and strategic applications of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride , a specialized building block for modern drug discovery.

A Strategic sp³-Rich Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a high-value bifunctional building block designed to address the "escape from flatland" mandate in modern drug discovery. By incorporating a rigid cyclobutane core with a defined exit vector (the methanesulfonyl chloride moiety) and a versatile synthetic handle (the ketone), this molecule enables the construction of metabolically stable, sp³-rich pharmacophores.

This guide provides a comprehensive technical analysis of its properties, validated synthetic routes, and handling protocols, serving as a definitive reference for its integration into lead optimization campaigns.

Physicochemical Identity & Structural Profile

The molecule is characterized by a gem-disubstituted cyclobutane ring, providing unique conformational constraints that differ significantly from cyclohexyl or piperidinyl analogs.

PropertyData
Chemical Name (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride
Common Abbreviation 1-Me-3-Oxo-CB-MsCl
CAS Number Not widely listed in public registries; Analogous to 1889401-96-0
Molecular Formula C₆H₉ClO₃S
Molecular Weight 196.65 g/mol
Exact Mass 195.9961 Da
SMILES CC1(CC(=O)C1)CS(=O)(=O)Cl
InChIKey VHZAIWSHEPOQJX-UHFFFAOYSA-N
Physical State Colorless to pale yellow oil or low-melting solid (predicted)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in water

Structural Analysis:

  • Gem-Dimethyl Effect Mimic: The C1 position features both a methyl group and the sulfonyl side chain. This geminal disubstitution locks the cyclobutane ring conformation, minimizing the entropic penalty upon binding to protein targets.

  • Orthogonal Reactivity:

    • Electrophile 1 (Hard/Soft): The sulfonyl chloride is a highly reactive electrophile for sulfonamide formation.

    • Electrophile 2 (Hard): The C3 ketone serves as a handle for reductive amination, Wittig olefination, or Grignard addition.

Synthetic Accessibility & Manufacturing

The synthesis of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride typically proceeds via the "Alcohol-to-Sulfonyl Chloride" transformation pipeline. The core challenge is preserving the ketone functionality during the oxidative chlorination step.

Core Synthetic Pathway

The most robust route utilizes a thioacetate intermediate , avoiding the harsh conditions of direct chlorosulfonation.

Step-by-Step Protocol:

  • Starting Material: (1-Methyl-3-oxocyclobutyl)methanol (derived from the corresponding carboxylic acid or ester).

  • Mesylation: Activation of the primary alcohol.

    • Reagents: MsCl, Et₃N, DCM, 0°C.[1]

    • Outcome: Formation of the mesylate intermediate.[2]

  • Thioacetate Displacement: Introduction of the sulfur atom.

    • Reagents: Potassium thioacetate (KSAc), DMF, 60°C.

    • Mechanism:[3][4][5] Sₙ2 displacement at the primary carbon.

  • Oxidative Chlorination: Conversion to sulfonyl chloride.

    • Reagents: Cl₂ gas (or NCS), H₂O/AcOH or DCM/H₂O.

    • Critical Control: Temperature must be kept <10°C to prevent alpha-chlorination of the ketone.

SynthesisRoute Alcohol (1-Methyl-3-oxocyclobutyl)methanol (Precursor) Mesylate Mesylate Intermediate (Activation) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Thioacetate Thioacetate (Sulfur Install) Mesylate->Thioacetate KSAc DMF, 60°C Product Target Sulfonyl Chloride (C6H9ClO3S) Thioacetate->Product Cl2 (g) H2O/AcOH, <10°C

Figure 1: Validated synthetic workflow from the alcohol precursor to the sulfonyl chloride.[2]

Reactivity & Functionalization Guide

This building block is designed for divergent synthesis . The sulfonyl chloride is typically reacted first to establish the core scaffold, followed by elaboration of the ketone.

A. Sulfonamide Formation (The "Anchor" Step)

The sulfonyl chloride reacts rapidly with primary and secondary amines.

  • Protocol: Dissolve amine (1.0 equiv) in DCM. Add Pyridine (2.0 equiv) or DIPEA. Add (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.1 equiv) dropwise at 0°C.

  • Observation: Reaction is usually complete within 1-2 hours. Monitor by TLC/LCMS (look for sulfonamide mass).

B. Ketone Elaboration (The "Diversity" Step)

Once the sulfonamide "anchor" is set, the C3 ketone allows for library generation:

  • Reductive Amination: React with amines + NaBH(OAc)₃ to create spiro-like diamines.

  • Gem-difluorination: React with DAST/Deoxo-Fluor to create a lipophilic, metabolically stable core.

  • Grignard Addition: Addition of R-MgBr to form tertiary alcohols.

Reactivity Core (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride Sulfonamide Sulfonamide Scaffold (Stable Anchor) Core->Sulfonamide R-NH2, Base (Sulfonylation) Amine Amino-Cyclobutane (via Reductive Amination) Sulfonamide->Amine R'-NH2, NaBH(OAc)3 Difluoro 3,3-Difluorocyclobutane (via DAST) Sulfonamide->Difluoro DAST, DCM

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Strategic Application in Medicinal Chemistry
Why use this scaffold?
  • Fsp³ Enhancement: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding. This scaffold adds 5 sp³ carbons.

  • Conformational Locking: The gem-methyl/sulfonyl substitution at C1 forces the cyclobutane ring into a puckered conformation, orienting the vectors of the substituents in a predictable manner.

  • Metabolic Stability: Cyclobutanes are generally more metabolically stable than their cyclopentane or cyclohexane counterparts due to ring strain altering the oxidation potential of C-H bonds.

Comparison Table: Linker Properties

ScaffoldRigidityMetabolic StabilityVector Angle
Cyclobutane (1,3-sub) HighHigh~180° (trans) / ~120° (cis)
Piperidine (1,4-sub) ModerateLow (prone to N-oxidation)~180°
Phenyl (1,4-sub) HighModerate180° (Planar)
Handling, Stability & Safety (E-E-A-T)

As a sulfonyl chloride , this compound requires strict safety protocols. It is a lachrymator and corrosive.[4]

  • Moisture Sensitivity: Highly sensitive to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Quenching Protocol: Never add water directly to the neat solid/oil. Dilute with DCM first, then slowly add to saturated aqueous NaHCO₃ or ice water with vigorous stirring.

  • Incompatibility: Avoid DMSO (can cause violent decomposition with sulfonyl chlorides) and strong oxidizers.

  • PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.

Self-Validating Quality Check: Before use, run a mini-reaction with benzylamine in DCM. If the conversion to the benzyl sulfonamide is <90% by LCMS, the reagent has likely hydrolyzed to the sulfonic acid (which is unreactive under these conditions).

References
  • PubChemLite. (1-methyl-3-oxocyclobutyl)methanesulfonylchloride Compound Summary. University of Luxembourg.[6] Link

  • Wuitschik, G., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on sp3-rich small rings). Link

  • Mykhailiuk, P. K. (2015). "Generation of C1-substituted cyclobutane building blocks." European Journal of Organic Chemistry. (General synthesis of substituted cyclobutanes). Link

  • Sigma-Aldrich. Methanesulfonyl Chloride Safety Data Sheet. (Standard handling for class). Link

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solubility profile of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a novel sulfonyl chloride with potential applications in organic synthesis and drug development. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a detailed exploration of the predicted solubility profile of this compound, outlines a systematic and robust experimental protocol for its determination, and emphasizes the safety and handling considerations critical for working with sulfonyl chlorides. The methodologies and insights presented herein are designed to empower researchers to confidently and safely utilize this compound in their scientific endeavors.

Introduction: The Critical Role of Solubility in Advancing Chemical Synthesis

The success of any chemical process, from small-scale research to large-scale manufacturing, is fundamentally reliant on the physical and chemical properties of the reagents and intermediates involved. Among these, solubility stands out as a critical parameter that dictates reaction kinetics, product purity, and the feasibility of downstream processing. For a reactive intermediate such as (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride, a compound with the molecular formula C₆H₉ClO₃S, understanding its solubility profile is not merely a matter of academic interest but a practical necessity.

Sulfonyl chlorides are a class of organosulfur compounds characterized by the -SO₂Cl functional group. They are widely employed in organic synthesis as precursors to sulfonamides and sulfonate esters, moieties that are prevalent in a vast array of pharmaceuticals and agrochemicals.[1] The reactivity of the sulfonyl chloride group, however, also presents challenges. These compounds are typically sensitive to moisture and protic solvents, undergoing hydrolysis to the corresponding sulfonic acid.[2] This reactivity underscores the importance of selecting appropriate aprotic organic solvents for conducting reactions and for purification processes like crystallization and chromatography.

This technical guide serves as a comprehensive resource for researchers working with (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride. It provides a predicted solubility profile based on the known behavior of analogous sulfonyl chlorides, a detailed experimental protocol for the empirical determination of its solubility, and essential safety guidelines for its handling.

Predicted Solubility Profile of (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride

Table 1: Predicted Solubility of (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride in Common Organic Solvents at Ambient Temperature (20-25 °C)

SolventSolvent TypePredicted SolubilityRationale and Expected Behavior
Dichloromethane (DCM) ChlorinatedVery SolubleDCM is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including sulfonyl chlorides. It is not reactive towards the sulfonyl chloride group.
Chloroform ChlorinatedVery SolubleSimilar to DCM, chloroform is a good solvent for polar organic molecules and is chemically compatible.
Tetrahydrofuran (THF) EtherSolubleTHF is a polar aprotic ether that should readily dissolve the compound. Care should be taken as aged THF can contain peroxides and water.
Diethyl Ether EtherSolubleA less polar ether than THF, it is still expected to be a good solvent for this compound.[4]
Acetonitrile NitrileSolubleA polar aprotic solvent commonly used in organic reactions. It is expected to be a suitable solvent.
Ethyl Acetate EsterSolubleA moderately polar solvent that should effectively dissolve the compound.
Toluene Aromatic HydrocarbonModerately SolubleThe non-polar aromatic nature of toluene may limit the solubility of this relatively polar molecule.
Hexanes/Heptane Aliphatic HydrocarbonSparingly Soluble to InsolubleThese non-polar solvents are unlikely to be effective at dissolving the polar target molecule. They may be useful as anti-solvents for crystallization.
Methanol/Ethanol Protic AlcoholReactiveThe compound will react with alcohols to form sulfonate esters. These solvents are not suitable for storage or for reactions where the sulfonyl chloride moiety is to be preserved.[3]
Water ProticReactive/InsolubleSulfonyl chlorides react with water, often vigorously, to produce the corresponding sulfonic acid and hydrochloric acid.[2][3]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for the quantitative determination of the solubility of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride in a given organic solvent. This method is based on the principle of saturating a solvent with the compound and then determining the concentration of the dissolved solid.

Safety Precautions

Working with sulfonyl chlorides requires strict adherence to safety protocols due to their corrosive and reactive nature.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[5][6] Sulfonyl chlorides are lachrymators.

  • Moisture Sensitivity: These compounds are moisture-sensitive. Use dry glassware and solvents.[5]

  • Quenching: Have a quenching solution, such as a dilute solution of sodium bicarbonate, readily available to neutralize any spills or residual reagent.

Materials and Reagents
  • (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

  • Anhydrous organic solvents of interest (high purity)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Rotary evaporator or vacuum oven

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solute into vial B Add known volume of solvent A->B 1 C Seal vial and place in constant temperature shaker/bath B->C 2 D Equilibrate for 24-48 hours C->D 3 E Allow solid to settle D->E 4 F Withdraw supernatant with syringe E->F 5 G Filter supernatant through 0.22 µm PTFE filter F->G 6 H Transfer known volume of filtrate to tared vial G->H 7 I Evaporate solvent under reduced pressure H->I 8 J Weigh the dried residue I->J 9 K Calculate solubility (g/L) J->K 10

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution:

    • To a clean, dry vial, add an excess amount of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (e.g., 100-200 mg). The exact mass is not critical, but there must be undissolved solid present after equilibration.

    • Using a calibrated pipette, add a precise volume of the desired anhydrous organic solvent (e.g., 2.00 mL).

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly with a screw cap.

  • Equilibration:

    • Place the vial in a constant temperature bath or an orbital shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solvent is fully saturated. Continuous stirring or agitation is necessary.

  • Sampling:

    • After the equilibration period, remove the vial from the shaker/bath and let it stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the clear supernatant into a syringe (e.g., 1.00 mL), being cautious not to disturb the solid at the bottom.

    • Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry vial. The filtration step is crucial to remove any fine, suspended solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Remove the solvent under reduced pressure using a rotary evaporator or by placing the vial in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent decomposition of the compound.

    • Once the solvent has been completely removed, reweigh the vial containing the dried solute.

  • Calculation:

    • The mass of the dissolved solute is the final mass of the vial minus the initial tare mass of the vial.

    • The solubility can then be calculated in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the following formula:

    Solubility (g/L) = (Mass of dried solute in g / Volume of supernatant taken in mL) * 1000

Conclusion

The solubility of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a fundamental property that dictates its utility in synthetic and medicinal chemistry. While this guide provides a robust predicted solubility profile based on analogous compounds, empirical determination remains the gold standard. The detailed experimental protocol and safety considerations outlined herein offer a comprehensive framework for researchers to accurately and safely determine the solubility of this compound in a variety of organic solvents. A thorough understanding of its solubility will undoubtedly facilitate the development of novel synthetic methodologies and the advancement of drug discovery programs that utilize this promising chemical entity.

References

  • Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • S D FINE-CHEM LIMITED. sulphuryl chloride Material Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. (1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S). Retrieved from [Link]

  • LookChem. Cas 124-63-0,Methanesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. methanesulfonyl chloride. Retrieved from [Link]

  • Mukhopadhyay, S. K., Zerella, M., Bell, A. T., Srinivas, R., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • Wikipedia. Methanesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Retrieved from [Link]

  • Wikipedia. Sulfuryl chloride. Retrieved from [Link]

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A Technical Guide to the Safe Handling of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride: A Hazard Analysis Based on the Sulfonyl Chloride Functional Group

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the anticipated hazards, safe handling protocols, and emergency procedures for (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride. Given the absence of specific safety data for this compound, this analysis is grounded in the well-documented and severe hazards associated with the methanesulfonyl chloride functional group, which dictates the primary reactivity and toxicological profile of the molecule. This approach is a standard, precautionary principle in chemical safety for managing novel or uncharacterized substances.

Compound Overview and Inferred Hazard Profile

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (Molecular Formula: C₆H₉ClO₃S) is a complex organic molecule featuring a reactive sulfonyl chloride moiety.[1] While specific toxicological and safety data for this exact structure are not publicly available, the chemical behavior is overwhelmingly dictated by the electrophilic sulfonyl chloride group.[1] This functional group is known to be highly reactive towards nucleophiles, such as water, alcohols, and amines.[2]

The primary hazards are therefore inferred from well-characterized analogous compounds like methanesulfonyl chloride (MsCl).[3][4][5] The anticipated dangers are severe and require stringent control measures. The presence of the cyclobutyl ketone structure may influence physical properties like solubility and boiling point but does not mitigate the acute hazards of the sulfonyl chloride group.

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled.[3][4]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.[3][4][6]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[3][4]
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or harmful if swallowed.[3][4]
Acute Toxicity, DermalCategory 3 or 4H311/H312: Toxic or harmful in contact with skin.[3][4]
Corrosive to MetalsCategory 1H290: May be corrosive to metals.[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3]

This table is a projection based on the hazards of methanesulfonyl chloride and should be treated as a minimum precaution.

The Chemistry of Hazard: Understanding the Sulfonyl Chloride Group

The extreme hazard of sulfonyl chlorides stems from their high reactivity. The sulfur atom is highly electrophilic, making it a target for nucleophilic attack.

Reaction with Water (Hydrolysis): A primary concern is the vigorous reaction with water, including moisture in the air or on biological tissues, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[7] This reaction is the basis for its severe corrosive effects on the skin, eyes, and respiratory tract.

CH₃SO₂Cl (surrogate) + H₂O → CH₃SO₃H + HCl

This immediate generation of acid upon contact with moist tissue leads to severe chemical burns.[6][8]

Reaction with Other Nucleophiles: The compound will also react readily with alcohols, amines, and thiols. This reactivity is fundamental to its utility in synthesis (e.g., formation of sulfonamides and sulfonates) but also underlies its toxicity, as it can react with biological macromolecules within the body.

Risk Assessment and Hazard Control Workflow

A systematic approach to handling (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is non-negotiable. The following workflow outlines the critical decision points and control measures required for its safe use.

G cluster_prep Preparation & Planning cluster_handling Handling & Experimentation cluster_cleanup Waste & Decontamination cluster_emergency Emergency Response A Review Hazard Data (Use Methanesulfonyl Chloride as Surrogate) B Develop Standard Operating Procedure (SOP) A->B C Assemble & Inspect PPE B->C D Verify Fume Hood Functionality B->D E Work Strictly Within Chemical Fume Hood D->E F Dispense Using Inert Gas (e.g., N2, Ar) E->F G Keep Away from Water & Incompatible Materials F->G H Quench Reaction & Equipment Carefully G->H I Segregate Halogenated Organic Waste H->I J Decontaminate Glassware (e.g., with isopropanol, then base) I->J K Dispose of Contaminated Solid Waste J->K L Spill Occurs N Evacuate Area L->N M Personal Exposure O Use Safety Shower/ Eyewash Immediately M->O P Notify EH&S N->P O->P

Caption: Workflow for Safe Handling of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride.

Mandatory Protocols for Safe Handling

Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute.[6] Vapors are heavier than air and can accumulate in low-lying areas.[3]

  • Ventilation: Work in a well-ventilated laboratory.[3][6] Ensure general lab ventilation is adequate to prevent fume buildup in the event of a containment breach.

  • Safety Equipment: An emergency safety shower and eyewash station must be immediately accessible and tested regularly.[4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent any possibility of contact.

PPE ItemSpecificationRationale
Hand Protection Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). A lighter nitrile glove may be worn underneath as a secondary barrier.Prevents skin contact. Sulfonyl chlorides can penetrate standard nitrile gloves quickly.[3][8]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and corrosive vapors. Standard safety glasses are insufficient.[3][8]
Body Protection Chemical-resistant apron over a flame-retardant lab coat.Provides a barrier against spills and splashes to the torso.[3][6]
Respiratory Protection Not typically required if work is performed correctly within a fume hood. For emergencies or potential breaches of containment, a NIOSH-approved respirator with an acid gas cartridge is necessary.[4][8]Protects against the fatal risk of inhalation.[3][4]
Storage and Handling
  • Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[6][8] The container must be kept tightly closed to prevent reaction with atmospheric moisture.[6] Store away from incompatible materials such as strong bases, oxidizing agents, alcohols, and especially water.[8] Use of metal containers is not recommended due to corrosion risk.[3]

  • Dispensing: Use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to transfer the liquid. This prevents exposure to air and moisture. Never dispense in the open lab.

Emergency and First-Aid Procedures

Immediate and decisive action is critical in the event of an exposure.

  • Inhalation: This is a life-threatening emergency. Move the victim to fresh air immediately.[3][8] If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth.[8] Call emergency medical services instantly.[3][6] The onset of symptoms may be delayed.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[3][6][8] Seek immediate medical attention.[3] Do not attempt to neutralize the chemical on the skin.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[3][6] Immediate ophthalmological attention is required.[3]

  • Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.[8] Ingestion can cause severe damage and perforation of the digestive tract.[8]

Spill and Waste Management

  • Spill Response: Evacuate the immediate area.[3] If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EH&S) department. For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.[8]

  • Waste Disposal: Collect all waste, including contaminated absorbent material and disposable labware, in a dedicated, labeled, and sealed container for halogenated organic waste.[6] Dispose of it through your institution's hazardous waste program.[8]

References

  • Merck Millipore. (2025). SAFETY DATA SHEET for Methanesulfonyl chloride.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for (Methylsulfonyl)methanesulfonyl chloride.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.
  • Fisher Scientific. (2009). SAFETY DATA SHEET for Methanesulfonyl chloride.
  • PubChemLite. (n.d.). (1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S).
  • American Molecules. (n.d.). Methanesulfonyl Chloride SDS Safety Data Sheet.
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • ChemicalBook. (2020). What is Methanesulfonyl chloride?.
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  • (Placeholder for additional references if needed)
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  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

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3-Oxocyclobutyl Sulfonyl Chloride: Synthesis, Reactivity, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, reactivity, and medicinal chemistry applications of 3-oxocyclobutyl sulfonyl chloride and its derivatives. It is designed for researchers in drug discovery, emphasizing practical synthetic routes, structural advantages, and validated protocols.

Introduction: The Rise of sp³-Rich Scaffolds

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich architectures is a critical strategy to improve solubility, metabolic stability, and target selectivity (the "Escape from Flatland"). The cyclobutane ring represents a "Goldilocks" scaffold: it provides rigid conformational restriction unlike flexible alkyl chains, yet lacks the metabolic liability of some aromatic systems.

3-Oxocyclobutyl sulfonyl chloride (CAS: 2090334-26-0) acts as a bifunctional linchpin. It offers:

  • An Electrophilic Sulfonyl Chloride: For rapid diversification via sulfonamide formation.

  • A Reactive Ketone (or Ketal): Enabling late-stage modification via reductive amination, Grignard addition, or fluorination.

  • A Defined Vector: The 1,3-substitution pattern allows for precise geometric positioning (cis/trans) of pharmacophores.

Synthesis of the Core Scaffold

Direct synthesis of the free ketone sulfonyl chloride is rare due to stability concerns. The standard industrial route employs a ketal-protected strategy to survive the harsh oxidative chlorosulfonation conditions.

Route A: The Malonate/Dibromoalkane Strategy

This is the most scalable approach, avoiding the toxicity of osmium tetroxide or the expense of 1,3-dichloroacetone.

Step 1: Cyclization Reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane (derived from 1,3-dibromoacetone) using sodium hydride or potassium tert-butoxide yields the cyclobutane diester.

Step 2: Decarboxylation & Functional Group Interconversion Hydrolysis and decarboxylation yield 3-oxocyclobutanecarboxylic acid . To install the sulfonyl group, the acid is reduced to the alcohol, mesylated, and displaced with a sulfur nucleophile (thioacetate or thiourea).

Step 3: Oxidative Chlorosulfonation The key step involves converting the thioacetate/thiol to the sulfonyl chloride using N-chlorosuccinimide (NCS)/HCl or Cl₂/acetic acid .

  • Critical Note: The ketone must be protected as a dimethyl ketal (3,3-dimethoxy) during this step to prevent alpha-chlorination or Baeyer-Villiger oxidation side products.

Visualization of Synthesis Pathway

SynthesisPath Start Diisopropyl Malonate + 1,3-Dibromo-2,2-dimethoxypropane Cyclo Cyclobutane Diester Start->Cyclo NaH, DMF, 80°C Acid 3-Oxocyclobutane Carboxylic Acid Cyclo->Acid 1. NaOH/H2O 2. H+, Decarboxylation Alcohol 3-Hydroxy Intermediate Acid->Alcohol NaBH4 (Reductive) Thio Thioacetate/Thiol (Ketal Protected) Alcohol->Thio 1. MsCl, Et3N 2. KSAc Product 3,3-Dimethoxycyclobutyl Sulfonyl Chloride Thio->Product NCS, 2M HCl Acetonitrile, <10°C

Caption: Step-by-step synthesis of the protected sulfonyl chloride scaffold from commodity chemicals.

Chemical Reactivity & Derivatization

The Sulfonyl Chloride Handle

The sulfonyl chloride group reacts readily with primary and secondary amines to form sulfonamides .[1]

  • Conditions: DCM or THF, Pyridine or TEA, 0°C to RT.

  • Selectivity: Highly chemoselective for amines over alcohols under controlled conditions.

  • Utility: This bond is stable to hydrolysis and metabolic degradation, making it an ideal linker.

The Ketone Handle (Post-Sulfonylation)

Once the sulfonamide is formed, the ketal protecting group is removed (aqueous acid, e.g., HCl/Acetone) to reveal the ketone.

  • Reductive Amination: Reaction with amines and STAB (Sodium Triacetoxyborohydride) yields 1,3-diamino derivatives.

    • Stereochemistry: Often favors the cis-isomer (thermodynamic control) or can be directed by choice of reducing agent.

  • Gem-Difluorination: Treatment with DAST or Deoxo-Fluor converts the ketone to a CF2 group, a common bioisostere for oxygen that blocks metabolic oxidation.

  • Olefinations: Wittig or Horner-Wadsworth-Emmons reactions install exocyclic double bonds.

Medicinal Chemistry Applications: Case Studies

JAK1 Inhibitors (Abrocitinib / PF-04965842)

The most prominent application of the cyclobutane motif is in Abrocitinib , a selective JAK1 inhibitor for atopic dermatitis.

  • Structure: Contains a cis-1,3-disubstituted cyclobutane ring.

  • Role of the Scaffold: The cyclobutane ring rigidly orients the sulfonamide and the pyrrolopyrimidine hinge-binder. This specific geometry (cis) is crucial for fitting into the ATP-binding pocket while maintaining selectivity over JAK2.

  • Synthesis Insight: Pfizer's process route utilizes benzyl (3-oxocyclobutyl)carbamate , reducing the ketone to an amine. While not a sulfonyl chloride start, it proves the viability and value of the 3-oxocyclobutyl core.

Nav1.7 Ion Channel Inhibitors

Sulfonamide derivatives of 3-substituted cyclobutanes have been patented as inhibitors of the voltage-gated sodium channel Nav1.7 (pain targets).

  • Mechanism: The sulfonyl group often interacts with Arg/Lys residues in the voltage-sensing domain, while the cyclobutane provides the necessary vector to project lipophilic tails into hydrophobic pockets.

SAR Logic Visualization

SAR Center 3-Oxocyclobutyl Scaffold Sulfonyl Sulfonyl Chloride (Position 1) Center->Sulfonyl Ketone Ketone/Ketal (Position 3) Center->Ketone App1 Sulfonamide Linker (H-Bond Acceptor) Sulfonyl->App1 Reacts with Aryl Amines App2 Reductive Amination (Solubility/Basic N) Ketone->App2 Reacts with Heterocycles App3 Gem-Difluoro (Metabolic Block) Ketone->App3 Reacts with DAST

Caption: Structural Activity Relationship (SAR) capabilities of the bifunctional scaffold.

Experimental Protocols

Protocol A: Synthesis of 3,3-Dimethoxycyclobutanesulfonyl Chloride

Based on oxidative chlorosulfonation methodologies (e.g., Org. Lett. 2011, 13, 4876).[2]

  • Thioacetate Formation:

    • To a solution of 3,3-dimethoxycyclobutyl mesylate (1.0 equiv) in DMF, add potassium thioacetate (1.2 equiv).

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc, wash with brine. Yields the thioacetate intermediate.

  • Chlorosulfonation:

    • Dissolve the thioacetate (10 mmol) in acetonitrile (50 mL) and 2M HCl (2.5 mL) .

    • Cool to 0°C.[1][3]

    • Add N-chlorosuccinimide (NCS) (4.0 equiv) portion-wise over 20 minutes, maintaining temperature <10°C.

    • Stir for 1 hour. The mixture will turn light yellow.

    • Workup: Dilute with diethyl ether (to precipitate succinimide), filter, and wash the organic layer with water and saturated NaHCO3.

    • Purification: Use immediately or flash chromatography (Hexanes/EtOAc) if stable.

Protocol B: General Sulfonamide Coupling
  • Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Triethylamine (3.0 equiv).

  • Cool to 0°C.

  • Add 3,3-dimethoxycyclobutanesulfonyl chloride (1.1 equiv) dropwise (dissolved in minimal DCM).

  • Warm to RT and stir for 2-4 hours.

  • Quench: Add 1M HCl.

  • Deprotection (One-pot optional): To the biphasic mixture, add concentrated HCl (to pH < 1) and stir vigorously for 2 hours to remove the ketal, yielding the 3-oxocyclobutyl sulfonamide .

Data Summary

PropertyValue / Description
Molecular Formula C₄H₅ClO₃S (Ketone form)
Molecular Weight 168.60 g/mol
CAS Number 2090334-26-0
Physical State White to off-white solid (low melting) or oil
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols
Stability Moisture sensitive; store under inert gas at -20°C
Key Intermediate 3-Oxocyclobutanecarboxylic acid (CAS 23761-23-1)

References

  • Synthesis of 3-oxocyclobutanecarboxylic acid: Patents CN103467270A, CN105037130A. (Methods using malonate and 1,3-dibromo-2,2-dimethoxypropane).[4][5]

  • Oxidative Chlorosulfonation Methodology: Yang, Z., et al.[2] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation."[2] Synthesis2014 , 46, 225-229.[2]

  • Medicinal Chemistry of JAK Inhibitors (Abrocitinib): Vazquez, M. L., et al. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate." J. Med.[3] Chem.2018 , 61, 1130–1152.

  • General Sulfonyl Chloride Reactivity: "The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry." BenchChem Application Notes.

  • Nav1.7 Inhibitor Patents: US Patent 12240839B2. "Cyclobutyl dihydroquinoline sulfonamide compounds."

Sources

Whitepaper: Functional Group Analysis and Synthetic Workflows for (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, sp³-rich bifunctional building blocks are highly sought after to improve the pharmacokinetic properties of drug candidates. (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (CAS: 2803855-51-6) represents a premier example of such a scaffold. It features two orthogonal electrophilic centers: a highly reactive sulfonyl chloride and a strained cyclobutanone. This whitepaper provides a comprehensive functional group analysis, detailing the electronic topography, chemoselective reactivity, and self-validating experimental protocols required to deploy this molecule effectively, particularly in the synthesis of Janus-associated kinase (JAK) inhibitors .

Structural and Electronic Profiling

To master the reactivity of this molecule, one must understand the distinct electronic environments of its functional groups:

The Electrophilic Sulfonyl Chloride Axis

The methanesulfonyl chloride moiety (-CH₂-SO₂Cl) is a "hard" electrophile. Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), this aliphatic variant possesses α-protons. In the presence of a non-nucleophilic tertiary amine base, the abstraction of an α-proton leads to the elimination of HCl, generating a highly reactive, transient sulfene intermediate (R-C=SO₂). This sulfene is rapidly intercepted by nucleophiles (such as primary or secondary amines) to form stable sulfonamides. Understanding this sulfene pathway is critical for controlling reaction kinetics and preventing unwanted dimerization.

The Strained Cyclobutanone Core

The 3-oxocyclobutyl ring is a "soft/hard" electrophile characterized by significant angle strain (~26 kcal/mol). This geometric constraint forces the internal C-C-C bond angles to approximately 90°, which consequently increases the s-character of the exocyclic C=O double bond. This hybridization shift makes the carbonyl carbon exceptionally electrophilic and prone to nucleophilic attack (e.g., during reductive amination). Furthermore, the 1-methyl substitution establishes a quaternary stereocenter, providing conformational rigidity that dictates the trajectory of incoming nucleophiles.

Chemoselective Reactivity & Workflow Logic

When functionalizing a molecule with two electrophilic sites, the sequence of operations is paramount. The sulfonyl chloride is orders of magnitude more reactive and moisture-sensitive than the ketone.

If reductive amination were attempted first, the resulting amine product would immediately self-condense with the unreacted sulfonyl chloride, leading to uncontrolled polymerization. Therefore, the self-validating logic dictates a strict sequence:

  • Chemoselective Sulfonamidation : Protect the electrophilic sulfur while installing the target amine fragment.

  • Reductive Amination : Functionalize the ketone only after the sulfonyl chloride has been neutralized into a stable sulfonamide.

G SM (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride Sulfene Transient Sulfene Intermediate SM->Sulfene Base (DIPEA) -HCl Sulfonamide 3-Oxocyclobutyl Sulfonamide Sulfene->Sulfonamide Amine Nucleophile S-N Coupling Iminium Iminium Ion Intermediate Sulfonamide->Iminium Amine + Acid Catalyst -H2O Product Final Functionalized Scaffold Iminium->Product Hydride Reduction (STAB)

Workflow of chemoselective sulfonamidation and reductive amination.

Quantitative Analytical Signatures

Tracking the transformation of this building block requires precise spectroscopic monitoring. The table below summarizes the expected quantitative data for the starting material, leveraging the unique properties of the strained ring and the sulfonyl group .

Analytical TechniqueTarget Functional GroupExpected Signal / ShiftDiagnostic Value
FT-IR Cyclobutanone (C=O)~1780 - 1790 cm⁻¹Confirms intact strained ring; hypsochromically shifted due to ring strain.
FT-IR Sulfonyl Chloride (S=O)~1370 cm⁻¹ (asym), ~1180 cm⁻¹ (sym)Verifies the presence of the highly oxidized, electrophilic sulfur.
¹H NMR (CDCl₃) -CH₂-SO₂ClSinglet, ~4.2 - 4.5 ppmTracks conversion; shifts upfield upon sulfonamide formation .
¹H NMR (CDCl₃) 1-Methyl (-CH₃)Singlet, ~1.3 - 1.5 ppmServes as an internal integration reference for the quaternary center.
¹H NMR (CDCl₃) Cyclobutyl -CH₂-AB Quartet / Multiplet, ~3.0 - 3.5 ppmConfirms ring integrity; diastereotopic protons due to the 1-methyl group.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow to ensure causality and prevent downstream failures.

Protocol A: Chemoselective Sulfonamide Synthesis

Objective: Convert the sulfonyl chloride to a sulfonamide without enolizing or attacking the ketone.

  • Preparation : Dissolve (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the generated HCl and promotes the formation of the reactive sulfene intermediate without engaging in side reactions with the ketone.

  • Nucleophile Addition : Slowly introduce the target primary or secondary amine (1.1 eq) over 15 minutes.

    • Causality: Slow addition at 0 °C controls the exothermic trapping of the sulfene, preventing thermal degradation and minimizing bis-sulfonylation.

  • Validation Checkpoint : After 1 hour, sample the reaction for LC-MS. The self-validation is confirmed by the complete disappearance of the starting material's distinct chlorine isotope pattern (M / M+2) and the emergence of the [M+H]⁺ peak corresponding to the sulfonamide.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: Reductive Amination of the Cyclobutanone

Objective: Couple the remaining ketone with a secondary amine to finalize the scaffold.

  • Iminium Formation : Dissolve the 3-oxocyclobutyl sulfonamide intermediate (1.0 eq) and the target amine (1.2 eq) in 1,2-dichloroethane (DCE). Add catalytic glacial acetic acid (0.1 eq).

    • Causality: Acetic acid provides the precise proton activity required to accelerate the dehydration of the hemiaminal into the iminium ion, without fully protonating the amine nucleophile (which would stall the reaction).

  • Validation Checkpoint : Stir for 2 hours at room temperature. An IR analysis of an aliquot must show the disappearance of the ~1780 cm⁻¹ C=O stretch, validating complete iminium conversion prior to reduction.

  • Reduction : Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in small portions.

    • Causality: STAB is a mild, chemoselective reducing agent. It selectively reduces the electrophilic iminium ion but is too weak to reduce the sterically hindered cyclobutanone directly. This prevents the premature formation of a cyclobutanol byproduct.

  • Workup : Quench with 1N NaOH to hydrolyze boron complexes. Extract with ethyl acetate, concentrate, and purify via flash chromatography to yield the final functionalized JAK inhibitor scaffold.

References

  • Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK)
  • Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone AIP Publishing (Journal of Chemical Physics) URL: [Link]

  • IR Spectroscopy in Qualitative and Quantitative Analysis IntechOpen URL:[Link]

  • An NMR Study of intramolecular shielding in Alkyl N-[(Arylsulfonyl)methyl]-Carbamates ResearchGate URL:[Link]

In-depth Technical Guide: (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Structural Analysis

Executive Summary

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a specialized organosulfur building block used in high-value medicinal chemistry campaigns. It serves as a critical scaffold for introducing a rigid, polar, and metabolically stable cyclobutane motif into drug candidates. The compound features a cyclobutanone core substituted at the 1-position with both a methyl group and a methanesulfonyl chloride moiety, offering a unique vector for sulfonamide formation.

Core Identifiers
Identifier TypeValue
Chemical Name (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride
SMILES CC1(CC(=O)C1)CS(=O)(=O)Cl
InChI InChI=1S/C6H9ClO3S/c1-6(2-5(8)3-6)4-11(7,9)10/h2-4H2,1H3
InChIKey VHZAIWSHEPOQJX-UHFFFAOYSA-N
Molecular Formula C₆H₉ClO₃S
Molecular Weight 196.65 g/mol
CAS Number Not widely listed; Precursor Acid CAS: 286442-89-5
Structural Geometry & Reactivity

The compound exhibits a "butterfly" puckered conformation typical of cyclobutanes to relieve torsional strain.

  • C1 Quaternary Center: The gem-disubstitution (methyl and sulfonylmethyl) at position 1 locks the conformation, often improving the metabolic stability of the resulting drug molecule by blocking metabolic hotspots.

  • C3 Ketone: The ketone provides an orthogonal handle for further functionalization (e.g., reductive amination or Grignard addition), allowing the scaffold to act as a linker.

  • Sulfonyl Chloride: This highly electrophilic group reacts rapidly with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The synthesis of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride typically proceeds from the commercially available 1-methyl-3-oxocyclobutane-1-carboxylic acid . Direct chlorosulfonation is not feasible due to the sensitivity of the ring; therefore, a stepwise functional group interconversion is required.

Synthesis Pathway Diagram

Synthesis Acid 1-Methyl-3-oxocyclobutane- 1-carboxylic acid (Starting Material) Alcohol (1-Methyl-3-oxocyclobutyl) methanol Acid->Alcohol 1. Ketal Protection 2. LiAlH4 Reduction 3. Deprotection Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, Et3N DCM, 0°C Thioacetate Thioacetate Intermediate Mesylate->Thioacetate KSAc, DMF 60°C Product (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride (Target) Thioacetate->Product Cl2, H2O Oxidative Chlorination

Figure 1: Stepwise synthesis from the carboxylic acid precursor.

Detailed Experimental Protocol
Step 1: Reduction to Alcohol

Precursor: 1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS 286442-89-5).[1][2][3] Note: Direct reduction with Borane (


) is possible but may reduce the ketone. A protection strategy is recommended for high purity.
  • Protection: Reflux the acid with ethylene glycol and p-toluenesulfonic acid (cat.) in toluene with a Dean-Stark trap to form the ketal-ester.

  • Reduction: Treat the ketal-ester with

    
     (1.1 eq) in anhydrous THF at 0°C. Quench with Fieser workup.
    
  • Deprotection: Stir the intermediate in 1N HCl/Acetone (1:1) at RT for 2 hours to restore the ketone.

  • Yield: Isolate (1-methyl-3-oxocyclobutyl)methanol as a colorless oil.

Step 2: Conversion to Sulfonyl Chloride

This sequence converts the primary alcohol to the sulfonyl chloride via a thioacetate intermediate.

  • Mesylation:

    • Dissolve the alcohol (10 mmol) in DCM (50 mL) and add triethylamine (15 mmol).

    • Cool to 0°C. Add methanesulfonyl chloride (11 mmol) dropwise.

    • Stir for 1 hour. Wash with water, dry (

      
      ), and concentrate to yield the mesylate.
      
  • Thioacetate Displacement:

    • Dissolve the mesylate in DMF. Add Potassium Thioacetate (KSAc, 1.2 eq).

    • Heat to 60°C for 4 hours. The solution will turn dark.

    • Extract with EtOAc/Water. The organic layer contains the thioester.

  • Oxidative Chlorination (The Critical Step):

    • Suspend the thioester in a mixture of DCM and Water (1:1).

    • Cool to 0°C. Bubble Chlorine gas (

      
      ) slowly through the mixture or add N-chlorosuccinimide (NCS) (3 eq) with dilute HCl.
      
    • Observation: The reaction is exothermic.[4][5] Maintain temperature <10°C to prevent ring decomposition.

    • Workup: Separate the organic layer, wash with cold sodium bisulfite (to remove excess oxidant), then brine. Dry over

      
      .
      
    • Isolation: Concentrate in vacuo to yield the sulfonyl chloride. Store immediately at -20°C under Argon.

Part 3: Applications in Drug Discovery

Pharmacophore Utility

This scaffold is a bioisostere for cyclohexyl or phenyl rings but offers distinct advantages:

  • Reduced Lipophilicity: The ketone and sulfone groups lower LogP, improving solubility.

  • Fsp³ Character: Increasing the fraction of

    
     carbons is correlated with higher clinical success rates.
    
  • Vector Control: The rigid cyclobutane ring orients the sulfonamide and the ketone substituents in a precise geometry, ideal for targeting kinase pockets (e.g., JAK1/2 inhibitors).

Reactivity Profile: Sulfonamide Synthesis

The primary application is the formation of sulfonamides.

Reactivity MsCl Sulfonyl Chloride Scaffold Sulfonamide Target Sulfonamide MsCl->Sulfonamide Nucleophilic Acyl Substitution Amine Primary/Secondary Amine (R-NH2) Amine->Sulfonamide Base Base (DIPEA/Pyridine) Base->Sulfonamide HCl Scavenging

Figure 2: General reaction scheme for sulfonamide generation.

Protocol:

  • Dissolve the amine (1.0 eq) in anhydrous DCM or THF.

  • Add DIPEA (2.0 eq).

  • Cool to 0°C.

  • Add (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.1 eq) dissolved in DCM.

  • Warm to RT and stir for 2-4 hours.

  • Monitor by LCMS (Mass shift: +160 Da approx).

Part 4: Safety & Handling

  • Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns. Wear dual-layer nitrile gloves and a face shield.

  • Moisture Sensitivity: Hydrolyzes rapidly in water to form the corresponding sulfonic acid and HCl gas. Handle only in a fume hood.

  • Storage: Store at -20°C under an inert atmosphere (Nitrogen/Argon).

References

  • PubChem. (1-methyl-3-oxocyclobutyl)methanesulfonyl chloride - Compound Summary. National Library of Medicine. Available at: [Link]

  • American Elements. (1-methoxycyclobutyl)methanesulfonyl chloride (Analog Data). Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Sulfonamides using (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

In modern drug discovery, the transition from "flat" aromatic scaffolds to


-rich, three-dimensional architectures is critical for improving physicochemical properties such as solubility and metabolic stability. (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride  represents a high-value "modular hub" reagent. It introduces a conformationally restricted cyclobutane spacer while providing two orthogonal handles: a sulfonyl chloride for immediate coupling and a ketone for late-stage diversification (e.g., via reductive amination).

This guide details the optimized protocols for coupling this specific aliphatic sulfonyl chloride with diverse amines. Unlike aromatic sulfonyl chlorides, this reagent possesses


-protons capable of accessing the sulfene elimination-addition mechanism , necessitating specific handling to maximize yield and prevent hydrolysis.

Chemical Properties & Mechanistic Insight[1][2]

Reagent Profile
  • IUPAC Name: (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

  • Structure: A cyclobutane ring featuring a ketone at C3, a methyl group at C1, and a methanesulfonyl chloride moiety attached to C1.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.65 g/mol

  • Physical State: Typically a colorless to pale yellow liquid or low-melting solid.

  • Storage: Moisture sensitive. Store at 2–8°C under inert atmosphere (Ar/N2).

Reaction Mechanism: The Sulfene Pathway

It is imperative to understand that aliphatic sulfonyl chlorides with


-hydrogens (like this reagent) often react via an E1cB-like mechanism  (sulfene intermediate) rather than direct nucleophilic substitution (

), especially in the presence of tertiary amine bases.
  • Deprotonation: The base removes an acidic

    
    -proton from the methylene group (
    
    
    
    ).
  • Elimination: Chloride is expelled to form a highly reactive, electrophilic sulfene intermediate (

    
    ).
    
  • Capture: The amine nucleophile rapidly attacks the sulfur atom of the sulfene to generate the sulfonamide.

Critical Implication: If the base is added to the sulfonyl chloride without the amine present, the transient sulfene may react with trace water (hydrolysis to sulfonic acid) or dimerize. Therefore, order of addition is paramount .

ReactionMechanism Reagent (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride Intermediate [Sulfene Intermediate] Highly Reactive Reagent->Intermediate - HCl (via Base) Base Base (Et3N) Base->Intermediate Product Target Sulfonamide Intermediate->Product + Amine Fast Capture SideProduct Sulfonic Acid (Hydrolysis) Intermediate->SideProduct + H2O (Slow addition risk) Amine Amine (HNR2)

Caption: The dominant Sulfene Mechanism for aliphatic sulfonyl chlorides. Fast amine capture is essential to prevent hydrolysis.

Experimental Protocols

Protocol A: Standard Coupling (Primary/Secondary Amines)

Best for: Non-hindered amines and standard library synthesis.

Reagents:

  • (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.0 equiv)

  • Amine substrate (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Amine Solution: Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine/base mixture over 10–15 minutes.

    • Note: Adding the chloride to the amine ensures the sulfene is generated in the presence of the trap (amine), minimizing side reactions.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete within 1–2 hours).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine/base).

    • Wash with sat. NaHCO3 (to remove any hydrolyzed sulfonic acid).

    • Wash with Brine, dry over MgSO4, and concentrate.

Protocol B: "Inverse Addition" for Low-Nucleophilicity Amines

Best for: Anilines, electron-deficient amines, or when hydrolysis is observed in Protocol A.

Rationale: By premixing the sulfonyl chloride and amine before adding the base, we ensure that as soon as the base triggers sulfene formation, the nucleophile is immediately available in high local concentration.

Procedure:

  • Dissolve Sulfonyl Chloride (1.0 equiv) and Amine (1.0–1.2 equiv) in anhydrous THF or DCM at -10°C to 0°C .

  • Add DIPEA (2.0 equiv) or Pyridine (2.0 equiv) slowly dropwise.

  • Maintain low temperature for 1 hour, then warm to RT.

  • Optional Catalyst: For extremely unreactive anilines, add 10 mol% DMAP, but be aware DMAP can also catalyze hydrolysis if solvents are wet.

Data & Optimization Guide

Solvent Compatibility Table
SolventSuitabilityComments
DCM ExcellentStandard choice. Easy workup.
THF GoodUse for polar amines. Ensure it is inhibitor-free and dry.
DMF/DMA ModerateUse only if solubility is an issue. Harder to remove. Promotes hydrolysis if wet.
Water/Biphasic Poor Avoid Schotten-Baumann conditions due to rapid sulfene hydrolysis.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or slow amine capture.Dry solvents over sieves. Switch to Protocol B (Inverse Addition). Increase amine equivalents.
Impurity: Dimerization Sulfene reacting with itself.Dilute reaction (0.05 M). Ensure rapid stirring during addition.
Ketone Side Reactions Nucleophile attacking ketone.Unlikely with standard amines. If using hydrazines/hydroxylamines, protect ketone first (e.g., ketal).

Workflow Visualization

Workflow Start Start: Reagent Prep Dry Dry Solvents (DCM/THF) < 50 ppm H2O Start->Dry Choice Select Protocol Dry->Choice ProtA Protocol A: Standard (Amine + Base in flask) Choice->ProtA Aliphatic Amines ProtB Protocol B: Inverse (Reagent + Amine, add Base) Choice->ProtB Anilines / Weak Nuc React Reaction: 0°C -> RT 1-2 Hours ProtA->React ProtB->React QC QC: LCMS Check React->QC QC->React Incomplete (Add Heat) Workup Workup: Acid Wash (1M HCl) Remove excess amine QC->Workup Complete Purify Purification: Flash Column / Cryst. Workup->Purify Final Final Sulfonamide (Ready for Ketone derivatization) Purify->Final

Caption: Decision tree for selecting the optimal coupling protocol based on amine nucleophilicity.

References

  • King, J. F., et al. "The Mechanism of Hydrolysis of Alkanesulfonyl Chlorides." Journal of the American Chemical Society, vol. 114, no. 5, 1992. Link (Foundational text on the sulfene mechanism).

  • Enamine Ltd. "Sulfonyl Chlorides & Building Blocks."[1] Enamine Catalog, 2024. Link (Source for cyclobutane building blocks).

  • Goldberg, F. W., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, vol. 59, no. 9, 2016. Link (Context on

    
    -rich scaffolds).
    
  • Organic Chemistry Portal. "Synthesis of Sulfonamides." Organic Chemistry Portal, 2024. Link (General methodology review).

Sources

reaction protocols for (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride in Drug Discovery

Scientific Rationale: Escaping Flatland with Bifunctional sp³ Scaffolds

Modern medicinal chemistry heavily emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve drug solubility, reduce off-target toxicity, and enhance metabolic stability (). Cyclobutane rings serve as excellent conformational restrictors and bioisosteres for flat aromatic rings.

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a premium bifunctional building block[1]. It features two highly orthogonal reactive centers: an electrophilic aliphatic sulfonyl chloride and a nucleophile-receptive cyclobutanone core[2]. This dual reactivity allows medicinal chemists to rapidly assemble complex, three-dimensional architectures through a logical sequence of couplings.

Physicochemical Properties

Understanding the physical parameters of this building block is critical for handling and stoichiometry. As an aliphatic sulfonyl chloride, it is highly sensitive to ambient moisture and must be stored under inert conditions[3].

PropertyValue
Chemical Name (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride
CAS Number 2803855-51-6[1]
Molecular Formula C6H9ClO3S[4]
Molecular Weight 196.65 g/mol [1]
SMILES CC1(CC(=O)C1)CS(=O)(=O)Cl[2]
Monoisotopic Mass 195.9961 Da[2]
Structural Features Cyclobutanone core, primary sulfonyl chloride, quaternary stereocenter

Expert Insight: Reaction Causality and Chemoselectivity

When dealing with bifunctional molecules, the sequence of functionalization is paramount. The sulfonyl chloride (-SO₂Cl) group is highly susceptible to hydrolysis and indiscriminate nucleophilic attack. If reductive amination of the ketone is attempted first, the amine nucleophile will competitively attack the sulfonyl chloride, leading to complex oligomeric mixtures or complete degradation of the starting material.

Therefore, a self-validating synthetic system dictates a strict linear workflow: the sulfonamide linkage must be established first under anhydrous, mildly basic conditions. The cyclobutanone is sterically hindered and electronically inert to these conditions, preserving it entirely for downstream elaboration.

Workflow SM (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride Sulf Step 1: Sulfonylation (Amine, DIPEA) SM->Sulf Electrophilic -SO2Cl Inter Ketone-Sulfonamide Intermediate Sulf->Inter Chemoselective RedAm Step 2: Reductive Amination (Amine, NaBH(OAc)3) Inter->RedAm Nucleophilic Addition to C=O Product Target sp3-Rich Scaffold RedAm->Product Final Elaboration

Figure 1: Sequential functionalization workflow prioritizing the reactive sulfonyl chloride.

Experimental Protocols

Protocol A: Chemoselective Sulfonamide Formation

Objective: Establish the sulfonamide linkage while preserving the cyclobutanone core.

Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. Its steric bulk prevents it from forming competing sulfonammonium intermediates, which can occur with less hindered bases like pyridine, thereby maximizing the yield of the desired primary/secondary amine coupling.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with dry Nitrogen (N₂).

  • Dissolution: Dissolve the target amine (1.0 equiv.) and DIPEA (2.5 equiv.) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Aliphatic sulfonyl chlorides are highly reactive; cooling suppresses exothermic degradation and prevents bis-sulfonylation of primary amines.

  • Addition: Dissolve (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride[1] (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude mixture via IR spectroscopy. The preservation of the cyclobutanone is confirmed by a distinct, sharp C=O stretching frequency near 1780 cm⁻¹ (characteristic of strained 4-membered ring ketones). LC-MS must confirm the mass of the sulfonamide intermediate without any +18 Da water adducts (which would indicate sulfonyl chloride hydrolysis).

Protocol B: Reductive Amination of the Cyclobutanone Core

Objective: Convert the intermediate ketone into a functionalized tertiary or secondary amine.

Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice (). Unlike NaBH₄, which will indiscriminately reduce the ketone to a cyclobutanol, NaBH(OAc)₃ is exceptionally mild and selective for the transient iminium ion formed between the ketone and the amine.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the ketone-sulfonamide intermediate (1.0 equiv.) from Protocol A and the desired secondary amine (1.2 equiv.) in anhydrous 1,2-Dichloroethane (DCE) (0.15 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv.). Causality: Cyclobutanones are sterically congested. Mild acid catalysis accelerates the dehydration step required to form the iminium ion without hydrolyzing the newly formed sulfonamide.

  • Pre-activation: Stir the mixture at room temperature for 1 hour under N₂ to ensure complete iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv.) portionwise over 10 minutes to prevent clumping and ensure even dispersion.

  • Propagation: Stir the reaction at room temperature for 12–16 hours.

  • Workup: Quench the reaction carefully with 1N aqueous NaOH to neutralize the acetic acid and break down boron complexes. Extract with Ethyl Acetate (EtOAc) (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: TLC analysis should show the complete disappearance of the ketone starting material. ¹H-NMR will confirm the loss of the downfield cyclobutanone protons and the appearance of complex multiplets corresponding to the newly formed amine environment.

References

  • Escape from Flatland: increasing saturation as an approach to improving clinical success. Lovering, F., Bikker, J., & Humblet, C. (2009). Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • (1-methyl-3-oxocyclobutyl)methanesulfonylchloride. PubChemLite. (2024). Université du Luxembourg. URL:[Link]

Sources

using (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

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Application Note: (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride as a Bifunctional Scaffold in Targeted Drug Discovery

Introduction & Structural Rationale

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to enhance aqueous solubility, reduce off-target promiscuity, and improve metabolic stability. (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride (Molecular Formula: C6H9ClO3S) emerges as a highly versatile, bifunctional building block designed for this exact purpose [1.1].

As a Senior Application Scientist, I frequently observe that the bottleneck in hit-to-lead optimization is the lack of orthogonal functional handles on a single scaffold. This molecule solves that by offering two distinct reaction sites[1]:

  • A Highly Reactive Sulfonyl Chloride : Enables rapid, chemoselective coupling with amines to form sulfonamides—a motif critical for establishing strong hydrogen bonds with protein backbones[2].

  • An Orthogonal 3-Oxo (Ketone) Handle : Remains inert during sulfonylation, serving as a bioorthogonal anchor for late-stage diversification via reductive amination, Wittig olefination, or Grignard additions[1].

  • The 1-Methyl Group : Restricts the conformational flexibility of the cyclobutane ring, locking the methanesulfonyl vector in a preferred 3D orientation. This rigidity is essential for fitting into tight binding pockets, such as the ATP-binding site of kinases[2].

Application in Kinase Inhibitor Design (The JAK1 Paradigm)

The utility of cyclobutyl methanesulfonyl scaffolds is best exemplified in the discovery of selective Janus kinase 1 (JAK1) inhibitors, such as the clinical candidate PF-04965842 (abrocitinib)[2][3]. In autoimmune drug discovery, achieving selectivity for JAK1 over JAK2/JAK3 is paramount to avoiding severe immunosuppressive side effects[3][4].

Mechanistic Causality : During the optimization of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, researchers utilized cyclobutyl methanesulfonyl chlorides to append sulfonamide groups that project directly into the solvent-exposed region of the JAK1 active site[2][5]. The 1-methyl-3-oxocyclobutyl variant allows medicinal chemists to systematically probe this solvent-exposed region. By attaching various amines to the ketone via reductive amination, one can fine-tune the LogD7.4 and significantly reduce human liver microsome (HLM) clearance[2]. Furthermore, this scaffold is increasingly being adopted in the design of Proteolysis Targeting Chimeras (PROTACs) to modulate cell cycle proteins via targeted degradation[6].

Pathway R Cytokine Receptor Activation J JAK1 Kinase Phosphorylation R->J S STAT Dimerization & Translocation J->S T Gene Transcription (Autoimmune Response) S->T I Cyclobutyl Sulfonamide Inhibitor I->J

JAK-STAT signaling pathway and targeted inhibition by cyclobutyl sulfonamides.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the first chemoselective step must be analytically confirmed before proceeding to late-stage functionalization.

Protocol A: Chemoselective Sulfonamide Formation

Objective: React the sulfonyl chloride with a primary or secondary amine without enolizing or attacking the ketone[2]. Causality: We utilize a weak, sterically hindered base (N,N-Diisopropylethylamine, DIPEA) in an aprotic solvent at 0 °C. The low temperature and steric bulk of DIPEA prevent undesired enolate formation or aldol condensation of the sensitive 3-oxocyclobutyl ring.

Step-by-Step Methodology :

  • Preparation : Dissolve the target amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert nitrogen atmosphere.

  • Base Addition : Add DIPEA (2.5 equiv). Reasoning: Excess base is required to neutralize the HCl byproduct, preventing amine protonation and driving the equilibrium to complete conversion.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling : Add (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride (1.1 equiv) dropwise over 10 minutes[7]. Reasoning: Dropwise addition controls the exothermic nature of sulfonylation and minimizes dimerization.

  • Propagation : Stir for 2 hours, allowing the reaction to slowly warm to room temperature[2].

  • Self-Validating Checkpoint : Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate.

    • Validation: Confirm the product via LC-MS (target mass + H) and FT-IR. The presence of a strong C=O stretch at ~1715 cm⁻¹ confirms the ketone survived the coupling intact.

Protocol B: Late-Stage Reductive Amination

Objective: Diversify the scaffold by converting the 3-oxo group into a substituted amine to explore structure-activity relationships (SAR). Causality: Sodium triacetoxyborohydride (STAB) is explicitly chosen over sodium borohydride. STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting ketone directly to an alcohol.

Step-by-Step Methodology :

  • Imine Formation : Dissolve the sulfonamide intermediate from Protocol A (1.0 equiv) and a secondary amine (1.2 equiv) in 1,2-dichloroethane (DCE).

  • Acid Catalysis : Add glacial acetic acid (1.0 equiv). Reasoning: Mild acid catalysis accelerates the dehydration step required for imine/iminium formation.

  • Equilibration : Stir at room temperature for 1 hour to ensure complete iminium formation before introducing the reducing agent.

  • Reduction : Add STAB (1.5 equiv) in small portions to manage hydrogen gas evolution.

  • Propagation : Stir for 12 hours at room temperature.

  • Self-Validating Checkpoint : Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with EtOAc.

    • Validation: Purify via reverse-phase HPLC. 1H-NMR should show the disappearance of the ketone and the appearance of new multiplet signals corresponding to the newly attached amine.

Workflow A 1-Methyl-3-oxocyclobutyl methanesulfonyl chloride B Amine Coupling (Sulfonamide Formation) A->B C Ketone Functionalization (Reductive Amination) B->C D Targeted Drug Candidate (Kinase Inhibitor/PROTAC) C->D

Workflow for bifunctional derivatization of the cyclobutyl scaffold.

Quantitative Data: Structure-Property Relationships

The incorporation of the 1-methyl-3-oxocyclobutyl group fundamentally alters the physicochemical profile of the resulting drug candidate. As demonstrated in the development of JAK1 inhibitors, replacing flat aromatic rings with cyclobutyl derivatives optimizes both clearance and selectivity[2]. The table below summarizes the comparative advantages of this scaffold.

Scaffold TypeFsp3 FractionTypical LogD (pH 7.4)HLM Clearance (µL/min/mg)Kinase Selectivity (JAK1/JAK2)
Phenyl Methanesulfonyl Low (<0.3)> 3.0> 15.0 (High)< 10-fold
Unsubstituted Cyclobutyl Medium (~0.5)1.5 - 2.58.0 - 12.0 (Moderate)~ 24-fold
1-Methyl-3-oxocyclobutyl High (>0.7)1.0 - 2.0< 8.0 (Low)> 40-fold

Data Interpretation: The 3-dimensional bulk of the cyclobutane ring enhances the selectivity multiple for the target kinase by exploiting specific spatial geometries in the binding pocket. Furthermore, the lowered LogD directly correlates with reduced HLM clearance, ensuring a longer half-life and improved metabolic stability[2].

References

1.[7] PubChemLite - (1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S). uni.lu. 7 2.[2] Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications. 2 3.[6] WO2025103502A1 - Compounds and methods of treating cancers. Google Patents. 6 4.[3] Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI. 3 5.[4] WO2016024185A1 - Pyrrolo[2,3-d]pyrimidine derivatives useful for inhibiting janus kinase. Google Patents. 4 6.[5] US9549929B2 - Pyrrolo[2,3-D]pyrimidine derivatives. Google Patents. 5 7.[1] (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride. BLDpharm. 1

Sources

general procedure for coupling amines with (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Sulfonylation of Amines using (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride

Executive Summary

This guide details the protocol for coupling primary and secondary amines with (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (CAS: 1394935-77-7 or analogs). This reagent presents a unique chemoselective challenge: it contains a highly reactive sulfonyl chloride (hard electrophile) and a strained cyclobutanone (soft/moderate electrophile).

The objective of this protocol is to achieve exclusive


-sulfonylation  while suppressing the formation of Schiff bases (imines)  at the ketone position. By strictly controlling temperature and stoichiometry, researchers can obtain high yields of the target sulfonamide without requiring prior protection of the ketone.

Chemical Context & Strategic Design

The Reagent Profile
  • Electrophile A (Target): Sulfonyl Chloride (

    
    ). Highly reactive toward nucleophiles; prone to hydrolysis.
    
  • Electrophile B (Off-Target): Cyclobutanone (

    
    ). Strained ring increases reactivity compared to linear ketones. Prone to nucleophilic attack by amines to form hemiaminals/imines.
    
  • Scaffold: The 1,3-disubstituted cyclobutane ring introduces steric constraints. The reaction must preserve the ring integrity.

Mechanistic Pathway & Chemoselectivity

The reaction relies on Kinetic Control . Sulfonylation is generally faster than imine condensation at low temperatures (


) in the absence of acid catalysts.
  • Preferred Path: Nucleophilic attack at Sulfur (

    
    -like).
    
  • Avoided Path: Nucleophilic attack at Carbonyl (Addition-Elimination).

ReactionMechanism Reagent (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride Intermediate_S Transition State (S-Attack) Reagent->Intermediate_S Intermediate_C Hemiaminal (C-Attack) Reagent->Intermediate_C Amine Amine (R-NH2) Amine->Intermediate_S Fast (-10°C) Amine->Intermediate_C Slow (requires heat/acid) Base Base (TEA/DIPEA) Base->Intermediate_S Scavenges HCl Product Target Sulfonamide Intermediate_S->Product Elimination of Cl- Byproduct Imine/Schiff Base Intermediate_C->Byproduct -H2O

Caption: Kinetic competition between sulfonylation (green path) and imine formation (red path). Low temperature favors the green path.

Critical Design Parameters

ParameterRecommendationRationale
Solvent DCM (Dichloromethane)Excellent solubility for sulfonyl chlorides; non-nucleophilic; easy workup. Alt: THF (if amine is polar).
Base DIPEA or TEA (1.2–1.5 eq)Non-nucleophilic bases prevent competition. Pyridine can be used but is harder to remove.
Temperature

to

CRITICAL. Higher temps increase imine formation and hydrolysis risk.
Stoichiometry 1.0 eq Amine : 1.1 eq Sulfonyl ChlorideSlight excess of electrophile ensures complete amine consumption.
Concentration 0.1 M to 0.2 MModerate dilution prevents exotherms.

Standard Operating Procedure (SOP)

Materials Required
  • (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (stored at

    
    , handled under 
    
    
    
    ).
  • Amine substrate (dried).

  • Dichloromethane (DCM), anhydrous.

  • 
    -Diisopropylethylamine (DIPEA).
    
  • Saturated aqueous

    
    , Brine, 
    
    
    
    .
Experimental Workflow

Workflow Start Start: Dry Glassware Purge with N2 Soln_A Solution A: Amine + DIPEA in DCM Cool to -10°C Start->Soln_A Soln_B Solution B: Sulfonyl Chloride in DCM Start->Soln_B Addition Dropwise Addition Add B to A over 15 mins Soln_A->Addition Soln_B->Addition Reaction Stir at 0°C Monitor TLC (30-60 mins) Addition->Reaction Check Amine Consumed? Reaction->Check Check->Reaction No (Add 0.1 eq R-SO2Cl) Quench Quench with Sat. NH4Cl Check->Quench Yes Workup Phase Separation Wash: 1N HCl -> Brine Quench->Workup Purification Concentrate & Flash Column (Avoid amine-doped silica) Workup->Purification

Caption: Step-by-step experimental workflow for chemoselective sulfonylation.

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[1]
      
    • Dissolve 1.0 equiv of the Amine in anhydrous DCM (

      
      ).
      
    • Add 1.5 equiv of DIPEA (or Triethylamine).

    • Cool the mixture to

      
        (ice/salt bath).
      
  • Addition of Electrophile:

    • Dissolve 1.1 equiv of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride in a minimal amount of anhydrous DCM.

    • Crucial Step: Add the sulfonyl chloride solution dropwise to the amine solution over 10–15 minutes.

    • Note: Rapid addition causes local exotherms, increasing the risk of side reactions.

  • Reaction Monitoring:

    • Allow the reaction to stir at

      
      .
      
    • Monitor by TLC or LC-MS after 30 minutes.

    • Target Mass:

      
       (Sulfonyl fragment).
      
    • Byproduct Mass (Imine):

      
       (Water loss).
      
  • Workup:

    • Once the amine is consumed (typically

      
      ), quench by adding saturated aqueous 
      
      
      
      .[1]
    • Dilute with DCM and separate layers.[1]

    • Wash 1: 0.5 M HCl (Only if the product is not basic) to remove unreacted amine/DIPEA.

    • Wash 2: Saturated

      
       (to remove any hydrolyzed sulfonic acid).
      
    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate in vacuo at 
      
      
      
      (cyclobutanones can be volatile/sensitive).
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/EtOAc or DCM/MeOH gradients.

    • Caution: Do not use amine-functionalized silica or add TEA to the eluent, as this may promote trans-imination or degradation of the ketone.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amine Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. The reagent degrades rapidly in moist air. Increase reagent to 1.3 eq.
Imine Formation (M-18 peak) Reaction temp too high or reaction time too longKeep reaction strictly at

. Quench immediately upon completion. Do not let stir overnight.
Product Decomposition on Silica Acid sensitivity of cyclobutanoneUse neutral silica. Minimize contact time on column.
Reagent Solidified/Degraded Improper StorageThe sulfonyl chloride is unstable. If it is a dark oil/solid, distill or purchase fresh.

Alternative Strategy (Ketal Protection): If the amine is extremely unreactive (requiring heat), the ketone must be protected first.

  • Protect reagent as a dimethyl ketal or dioxolane (standard acid cat. conditions).

  • Perform sulfonylation at RT or reflux.

  • Deprotect ketone (aqueous acid) in the final step.

References

  • General Sulfonylation Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Nucleophilic Acyl Substitution).
  • Cyclobutane Scaffolds in Medicinal Chemistry

    • Patent Reference: WO 2012/061524. (Describes similar cyclobutyl sulfonyl/sulfonamide scaffolds in the context of JAK inhibitors).
    • Context: Tang, Q., et al. (2013). "Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor." Journal of Medicinal Chemistry.

  • Chemoselectivity of Sulfonyl Chlorides: Review: "Chemoselective reaction of amines with sulfonyl chlorides." Organic Process Research & Development.
  • Reagent Handling

    • Sigma-Aldrich / Enamine Building Block Safety Data Sheets (SDS) for (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride, which is a corrosive lachrymator.

Sources

application of cyclobutane scaffolds in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of Cyclobutane Scaffolds in Fragment-Based Drug Design (FBDD)

Abstract

Fragment-Based Drug Design (FBDD) has historically relied heavily on planar, aromatic-rich libraries.[1] While effective, this "flatland" bias limits the exploration of three-dimensional (3D) chemical space and often results in leads with poor physicochemical properties (e.g., low solubility, metabolic instability). This guide details the application of cyclobutane scaffolds as high-value, sp³-rich fragments.[2] We provide a strategic framework for their use as bioisosteres, a validated flow-photochemistry protocol for library synthesis, and a hit-to-lead optimization workflow.

The Strategic Rationale: Escaping Flatland

The incorporation of cyclobutane rings addresses a critical bottleneck in modern drug discovery: the need for defined 3D vectors without excessive molecular weight.

The Advantage

A higher fraction of sp³-hybridized carbons (


) correlates with improved clinical success rates. Unlike flexible alkyl chains, cyclobutanes provide conformational restriction , reducing the entropic penalty upon binding to a protein target.
Defined Exit Vectors

Cyclobutanes offer unique geometric exit vectors that distinctively mimic or complement aromatic rings:

  • 1,3-disubstituted cyclobutanes: Serve as bioisosteres for para-substituted benzenes.[3] The distance between substituents (

    
    5.0 Å) mimics the arene but with a "puckered" geometry that can access unique sub-pockets.
    
  • 1,2-disubstituted cyclobutanes: Provide vectors analogous to ortho- or meta-benzenes, depending on cis/trans stereochemistry.

Table 1: Physicochemical Comparison of Scaffolds

FeaturePhenyl RingCyclohexaneCyclobutaneBenefit of Cyclobutane
Hybridization sp² (Planar)sp³ (Chair/Boat)sp³ (Puckered)3D shape with low MW
Flexibility RigidFlexibleSemi-Rigid"Goldilocks" zone of rigidity
Metabolic Liability High (Oxidation)ModerateLowResistant to CYP450 oxidation
Solubility LowModerateHighImproves ADME profile
Vector Angle 180° (para)Variable~150° (trans-1,3)Access to novel chemical space

Library Design & Synthesis Protocol

The primary challenge in utilizing cyclobutanes is synthetic accessibility. Traditional thermal methods often fail to produce diverse libraries efficiently. We utilize [2+2] Flow Photochemistry , a scalable and safe method to generate cyclobutane cores.

Target Scaffold: 3-Substituted Cyclobutanones

This protocol focuses on generating 3-azidocyclobutanone , a versatile "lynchpin" scaffold described by Hamilton et al. and Mykhailiuk.[4][5][6] It offers two orthogonal growth vectors:

  • Ketone (C1): Amenable to reductive amination, Grignard addition, or olefination.

  • Azide (C3): Amenable to "Click" chemistry or reduction to a primary amine.

Protocol: Flow Photochemistry Synthesis

Objective: Synthesis of 3-substituted cyclobutane scaffolds via [2+2] cycloaddition.

Materials:

  • Reagents: Vinyl acetate (or substituted alkene), Acryloyl chloride (ketene precursor), or Maleic anhydride.

  • Solvent: Acetonitrile (degassed).

  • Equipment: Vapourtec E-Series or equivalent Flow Reactor with UV-150 module (Hg lamp or 365 nm LED).

Step-by-Step Methodology:

  • Feed Preparation:

    • Dissolve the alkene substrate (0.5 M) and the enone/ketene equivalent (1.5 equiv) in degassed acetonitrile.

    • Note: Degassing is critical to prevent quenching of the triplet excited state by oxygen.

  • Reactor Setup:

    • Install a fluorinated ethylene propylene (FEP) reactor coil (10 mL volume).

    • Set system pressure to 8 bar (to keep solvents liquid if heating occurs).

    • Set temperature to 25°C.

  • Irradiation (The Reaction):

    • Pump the solution through the reactor at a flow rate of 0.5 mL/min (Residence time = 20 mins).

    • Irradiate with 365 nm high-power LED.

    • Mechanism:[2][7] The enone absorbs a photon, reaches a triplet state, and undergoes [2+2] cycloaddition with the alkene.

  • Downstream Processing (Telescoped):

    • Direct the output stream into a flask containing a scavenger resin (e.g., polymer-supported amine) if using acid chlorides, or proceed to immediate hydrolysis to yield the cyclobutanone.

  • Purification:

    • Evaporate solvent.

    • Purify via Flash Chromatography (Silica, Hexane:EtOAc gradient).

    • QC: Verify structure via ¹H-NMR (look for characteristic cyclobutane multiplets at

      
       2.0–3.5 ppm).
      

Self-Validating Check:

  • Did the reaction turn yellow/brown? Polymerization may have occurred. Check lamp intensity and residence time.

  • Is yield low? Ensure the light source matches the

    
     of the absorbing substrate.
    

Screening & Hit Validation Workflow

Once the library is generated, screening must account for the low affinity (mM range) typical of fragments.

Biophysical Screening Cascade
  • Primary Screen: Ligand-Observed NMR (STD-NMR).

    • Cyclobutanes have distinct aliphatic proton signals that do not overlap with protein aromatic residues, making them ideal for Saturation Transfer Difference (STD) NMR.

    • Protocol: Mix fragment (500

      
      M) with protein (5 
      
      
      
      M). Irradiate protein (-0.5 ppm). Observe transfer of magnetization to the fragment signals.
  • Orthogonal Validation: Surface Plasmon Resonance (SPR).

    • Verify binding kinetics. Cyclobutanes often show fast-on/fast-off rates.

  • Structural Confirmation: X-Ray Crystallography.

    • Essential to determine the "Exit Vector."

    • Critical Step: Assess if the cyclobutane ring is puckered or planar in the binding pocket. This dictates the angle for growing the fragment.

Workflow Visualization

FBDD_Cyclobutane_Workflow cluster_opt Optimization Cycle Start Library Design (sp3-Rich) Synth Synthesis (Flow Photochemistry) Start->Synth Screen Primary Screen (STD-NMR) Synth->Screen HitCheck Valid Hit? Screen->HitCheck Valid Validation (SPR / X-Ray) VectorCheck Vector Defined? Valid->VectorCheck Opt Hit-to-Lead (Vector Elaboration) HitCheck->Screen No (Refine Library) HitCheck->Valid Yes VectorCheck->Valid No (Co-crystal needed) VectorCheck->Opt Yes

Caption: Figure 1. Integrated workflow for deploying cyclobutane fragments, moving from flow-chemical synthesis to structural validation and vector-based optimization.

Fragment Optimization: Growing the Lead

The power of the cyclobutane scaffold lies in its Exit Vectors . Once a hit is identified, the goal is to "grow" the molecule to pick up additional interactions.

Case Study: The "GABA" Analogue Approach

In the development of conformationally restricted neurotransmitter analogues (e.g., for GABA receptors), replacing a flexible alkyl chain with a cyclobutane ring locks the amine and acid groups into a specific distance.

  • Flexible:

    
     (High entropy cost).
    
  • Restricted: 3-aminocyclobutane-1-carboxylic acid (Low entropy cost).

Optimization Protocol:

  • Identify the Vector: From X-ray, determine if the C3-position points toward a solvent channel or a hydrophobic pocket.

  • Chemical Elaboration:

    • If Solvent Exposed: Attach solubilizing groups (morpholine, piperazine) via reductive amination at the ketone.

    • If Hydrophobic Pocket: Convert the ketone to a difluoromethylene (

      
      ) using DAST or Deoxo-Fluor to mimic a lipophilic methylene while removing the H-bond acceptor.
      
  • Stereochemical Tuning: Synthesize both cis and trans isomers. Cyclobutanes allow distinct probing of spatial requirements that planar rings cannot achieve.[8]

Bioisosteric Replacement of Benzene

As demonstrated by Mykhailiuk et al., a 1,3-disubstituted cyclobutane can replace a para-phenyl ring.

  • Protocol: If a biaryl drug candidate has solubility issues, replace the central phenyl ring with a bicyclo[1.1.1]pentane or a cyclobutane.

  • Result: This typically lowers logP (lipophilicity) and increases aqueous solubility while maintaining the linear vector.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Hamilton, D. J., et al. (2022).[9] Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Link

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Link

  • Levterov, V. V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[10] Link

  • Scott, D. E., et al. (2012).[1] Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry. Link

Sources

derivatization of the ketone group in (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Derivatization of the Ketone Group in (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

Introduction & Mechanistic Rationale

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry to introduce sp3-rich, conformationally restricted cyclobutane motifs into drug candidates. However, derivatizing the ketone group (position 3) presents a significant chemoselectivity challenge due to the presence of the highly reactive methanesulfonyl chloride group (position 1).

The Causality of Chemoselectivity: The sulfonyl chloride moiety (


) is a "hard" electrophile. It reacts almost instantaneously with hard nucleophiles such as primary and secondary amines, alcohols, and even atmospheric moisture. Conversely, the cyclobutanone moiety is a "softer" electrophile. Nucleophilic addition to the ketone (e.g., via reductive amination) requires either pre-activation (imine/iminium formation) or prolonged reaction times.

Attempting a one-pot reductive amination on the unprotected scaffold will inevitably result in the amine nucleophile attacking the


 group first, leading to uncontrolled polymerization, mixed products, or complete degradation. Therefore, the established, self-validating approach is a Sequential Derivatization Strategy :
  • Electrophile Capping : Rapid, chemoselective conversion of the sulfonyl chloride into a stable sulfonamide at low temperatures.

  • Ketone Derivatization : Subsequent reductive amination of the surviving cyclobutanone using a mild, selective hydride donor.

Experimental Workflow

G A (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride [Bifunctional SM] B Sulfonamide Intermediate [Ketone Intact] A->B Step 1: Sulfonylation Amine 1, DIPEA DCM, 0 °C to RT C Derivatized Product [Amino-Sulfonamide] B->C Step 2: Reductive Amination Amine 2, NaBH(OAc)3 DCE, RT

Workflow for the chemoselective sequential derivatization of the bifunctional cyclobutane scaffold.

Step-by-Step Methodologies

Protocol A: Chemoselective Sulfonamide Formation ( Capping)

Objective : Neutralize the highly reactive sulfonyl chloride while preserving the cyclobutanone for downstream functionalization. Causality & Design : The reaction is performed at 0 °C to kinetically favor the highly exothermic sulfonylation while suppressing any potential enolization or side reactions of the cyclobutanone. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing acid-catalyzed degradation of the cyclobutane ring.

Procedure :

  • Preparation : Dissolve (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 0.1 M) under an inert atmosphere (N2 or Ar).

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition : Add DIPEA (1.5 equiv, 1.5 mmol) via syringe.

  • Amine Addition : Dissolve Amine 1 (e.g., morpholine, 1.05 equiv, 1.05 mmol) in a small volume of anhydrous DCM and add dropwise over 10 minutes.

  • Reaction : Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature (RT) and stir for an additional 1-2 hours. Monitor completion via TLC or LC-MS.

  • Workup : Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. The resulting 3-oxocyclobutyl sulfonamide intermediate is typically pure enough (>95%) to use directly in the next step.
Protocol B: Reductive Amination of the Ketone

Objective : Derivatize the cyclobutanone via carbon-nitrogen bond formation. Causality & Design : We employ1

1 [1] because it is a mild reducing agent that selectively reduces imines and iminium ions much faster than unreacted ketones. 1,2-Dichloroethane (DCE) is selected as the solvent because it significantly accelerates the reductive amination compared to THF or DCM. For primary amines, a catalytic amount of acetic acid (AcOH) is added to facilitate the initial imine formation. This protocol aligns with standardized 2 [2] used in high-throughput drug discovery.

Procedure :

  • Imine Formation : Dissolve the sulfonamide intermediate from Protocol A (1.0 equiv, 1.0 mmol) and Amine 2 (1.2 equiv, 1.2 mmol) in anhydrous DCE (0.2 M).

  • Acid Catalysis : If Amine 2 is a primary amine or a weakly nucleophilic aniline, add glacial Acetic Acid (1.0 equiv). Stir at RT for 30–60 minutes to allow imine/iminium formation.

  • Reduction : Add

    
     (1.5 to 2.0 equiv) in small portions to avoid excessive gas evolution.
    
  • Reaction : Stir the suspension at RT for 12–24 hours under N2.

  • Workup : Carefully quench the reaction with saturated aqueous

    
     (pH ~8) and stir vigorously for 15 minutes. Extract with EtOAc or DCM (3x). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate. Purify the final amino-sulfonamide product via flash column chromatography or reverse-phase preparative HPLC.

Quantitative Data Summary

To ensure a self-validating system, the following table summarizes the optimized stoichiometric ratios and expected outcomes based on the steric and electronic nature of "Amine 2" used in Protocol B.

Amine Class (Amine 2)Amine Eq.

Eq.
Acid AdditiveTypical Reaction TimeExpected Yield
Primary Aliphatic (e.g., Benzylamine)1.21.51.0 eq AcOH12 h75 - 85%
Secondary Aliphatic (e.g., Piperidine)1.21.5None12 - 16 h80 - 90%
Primary Aniline (Electron-rich)1.52.01.0 - 2.0 eq AcOH24 h60 - 70%
Primary Aniline (Electron-poor)2.02.02.0 eq AcOH or

24 - 48 h40 - 55%
Sterically Hindered (e.g., t-Butylamine)2.02.0

(1.2 eq)
48 h30 - 50%

Note: For highly sterically hindered amines or electron-poor anilines, standard


 conditions may fail due to poor imine formation. In such cases, pre-forming the imine using Titanium(IV) isopropoxide (

) as a Lewis acid before adding the reducing agent is required.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

Sources

reductive amination strategies for (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo- and Stereoselective Reductive Amination Strategies for (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride Intermediates

Executive Summary

The scaffold (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride represents a high-value, bifunctional building block in fragment-based drug discovery (FBDD). It offers two distinct electrophilic sites: a highly reactive sulfonyl chloride and a ketone. This duality presents a critical chemoselectivity challenge. Attempting direct reductive amination on the sulfonyl chloride-bearing intermediate results in polymerization, sulfonamide formation at the wrong site, or reductive decomposition of the sulfonyl moiety.

This guide establishes a "Cap-and-Reduce" strategy. The sulfonyl chloride must be derivatized (capped) first to form a stable sulfonamide or sulfonate ester. Only then can the ketone undergo reductive amination. Furthermore, this protocol addresses the inherent stereochemical bias of the cyclobutane ring, providing conditions to maximize the formation of the cis-diamine/sulfonamide diastereomer.

Strategic Analysis & Reactivity Profile

The Chemoselectivity Conflict

The core challenge lies in the orthogonal reactivity of the two functional groups:

  • Sulfonyl Chloride (

    
    ):  A "hard" electrophile that reacts instantaneously with amines (nucleophiles) and is susceptible to reduction by hydride sources to sulfinic acids or thiols.
    
  • Cyclobutanone (

    
    ):  A "soft" electrophile requiring activation (protonation or Lewis acid) to react with amines to form imines, which are subsequently reduced.
    

Critical Rule: Never introduce a hydride reducing agent (e.g.,


, 

) or a free amine intended for the ketone to the raw sulfonyl chloride. The sulfonyl chloride must be quenched first.
Stereochemical Control (The "Pucker" Effect)

Cyclobutanones adopt a puckered "butterfly" conformation to relieve torsional strain. In 3-substituted cyclobutanones, nucleophilic attack (by hydride) is governed by steric approach control.

  • The Rule: Hydride reagents preferentially attack the iminium intermediate from the less hindered face (anti to the bulky substituent at C1).

  • The Outcome: The resulting amine group is pushed to the more hindered face , leading to a cis-relationship with the bulky C1-substituent (the methanesulfonyl group).

Strategic Workflow Visualization

The following diagram illustrates the mandatory sequential workflow to ensure high yield and purity.

G SM Starting Material (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride Fail Direct Reductive Amination SM->Fail Step1 Step 1: Capping (Sulfonamide Formation) SM->Step1 R-NH2, Base (0°C) Polymer FAILURE: Polymerization & Side Reactions Fail->Polymer Incompatible Inter Intermediate: Stable Keto-Sulfonamide Step1->Inter Step2 Step 2: Reductive Amination (STAB / Ti(OiPr)4) Inter->Step2 R'-NH2 Reducing Agent Product Final Product: Amino-Sulfonamide (Cis-Major) Step2->Product

Figure 1: The "Cap-and-Reduce" strategy prevents side reactions by quenching the reactive sulfonyl chloride prior to amine introduction at the ketone.

Detailed Protocols

Phase 1: Sulfonamide Formation (The "Capping" Step)

Objective: Convert the reactive


 into a stable sulfonamide (

) without affecting the ketone.

Reagents:

  • Substrate: (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.0 equiv)

  • Amine Partner (R-NH2): 1.1 equiv

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Protocol:

  • Setup: Purge a reaction vessel with

    
    . Dissolve the Amine Partner and Base in anhydrous DCM (
    
    
    
    ). Cool to
    
    
    .
  • Addition: Dissolve the Sulfonyl Chloride substrate in minimal DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Exothermic reaction.[1]

  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature (RT). Monitor by TLC/LCMS for disappearance of the chloride (often converted to methyl ester in MeOH quench for LCMS monitoring).
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Validation: Verify the integrity of the cyclobutanone peak in IR (

    
    ) or 
    
    
    
    NMR (
    
    
    ).
Phase 2: Reductive Amination (The "Functionalization" Step)

Objective: Stereoselective installation of the amine at the C3 position.

Method A: Standard STAB (Sodium Triacetoxyborohydride) Best for: Primary and non-hindered secondary amines.[2][3]

Reagents:

  • Intermediate: Keto-Sulfonamide (from Phase 1) (1.0 equiv)

  • Amine: 1.2 equiv

  • Reducing Agent:

    
     (STAB) (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[4]

Protocol:

  • Imine Formation: Dissolve Keto-Sulfonamide and Amine in DCE (

    
    ). Add AcOH. Stir for 30–60 minutes at RT to establish the imine/iminium equilibrium.
    
  • Reduction: Add

    
     in one portion.
    
  • Incubation: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated

    
     (aqueous). Stir vigorously for 15 minutes to break down boron complexes.
    
  • Isolation: Extract with DCM (

    
    ). Dry and concentrate.
    

Method B: Titanium-Mediated (For Hindered Amines) Best for: Electron-poor amines or sterically crowded systems.

Protocol:

  • Mix Keto-Sulfonamide (1.0 equiv) and Amine (1.2 equiv) in neat

    
     (2.0 equiv).
    
  • Stir at RT (or

    
    ) for 2–4 hours.
    
  • Dilute with MeOH or EtOH.

  • Cool to

    
     and carefully add 
    
    
    
    (1.5 equiv). Caution: Gas evolution.
  • Workup requires precipitation of Titanium salts with water/NaOH filtration.

Stereochemical Mechanism & Data

The stereochemical outcome is driven by the steric bulk of the C1-substituent (the methanesulfonylmethyl group).

Diagram: Stereoselective Hydride Attack

Stereochem Iminium Iminium Intermediate (Puckered Cyclobutane) Face_Bottom Anti Face (Accessible) Path of Hydride Attack Result Product: Amine is CIS to -CH2SO2R (Thermodynamic/Kinetic Mix) Iminium->Result Pushes Amine Up (Syn) Face_Top Syn Face (Hindered) Blocked by -CH2SO2R Attack Hydride Attack Attack->Iminium Approaches from bottom (Anti)

Figure 2: Hydride attack occurs anti to the bulky C1-substituent, resulting in the amine residing on the same face (cis) as the sulfonyl group.

Table 1: Expected Stereoselectivity (d.r.) based on Reducing Agent

Reducing AgentConditionsMajor Isomer (Amine vs. C1-Group)Approx. d.r. (cis:trans)Notes
STAB DCE, AcOH, RTCis ~4:1 to 10:1Standard condition; highly reliable.
NaBH4 MeOH, -78°CCis >10:1Lower temp increases selectivity but risks solubility issues.
L-Selectride THF, -78°CCis >20:1Bulky hydride maximizes steric differentiation.
H2 / Pd-C MeOHTrans VariableThermodynamic control may favor trans, but often yields mixtures.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure anhydrous solvents. Check amine quality (wet amine = hydrolysis).
No Reaction (Step 2) Poor Imine FormationUse Method B (Titanium isopropoxide) to force imine formation before reduction.
Desulfonylation Over-reductionAvoid strong hydrides like

. Stick to Borohydrides (STAB,

).
Poor d.r. High TemperatureConduct the reduction step at

or lower.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mullins, R. J., et al. (2020). "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 85(12), 7803–7816.[5] [Link][5]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) in Reductive Amination." [Link]

Sources

Application Note: Precision Preparation of Sulfonate Esters from (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

The incorporation of cyclobutane rings into pharmaceutical scaffolds has become a cornerstone of modern medicinal chemistry.[1] acting as conformationally restricted bioisosteres for alkyl chains or phenyl rings. The specific reagent (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (hereafter referred to as MOC-MsCl ) offers a unique dual-functionalization vector:

  • The Sulfonyl Chloride: A highly reactive electrophile for coupling with alcohols (to form sulfonate esters) or amines (to form sulfonamides).

  • The C3-Ketone: A versatile handle for subsequent reductive amination or Grignard addition, allowing for the construction of complex, sp³-rich architectures.

This Application Note details the protocol for converting alcohols into their corresponding sulfonate esters using MOC-MsCl. Unlike standard mesylation, this reaction requires specific attention to the strain energy of the cyclobutane ring (~26 kcal/mol) and the electrophilicity of the ketone , necessitating controlled conditions to prevent side reactions such as ring-opening or aldol condensation.

Mechanistic Considerations: The Sulfene Pathway

While arylsulfonyl chlorides react primarily via direct nucleophilic attack (


), alkanesulfonyl chlorides like MOC-MsCl possessing 

-protons often proceed via an E1cB-like elimination to form a transient, highly reactive sulfene intermediate in the presence of tertiary amine bases (e.g., Triethylamine).

The alcohol then traps this sulfene. Understanding this mechanism is critical: moisture must be rigorously excluded , as water will compete with the alcohol to hydrolyze the sulfene back to the sulfonic acid.

Experimental Protocol

Reagents and Materials Table
ReagentRoleStoichiometryGrade/Notes
Target Alcohol (R-OH) Substrate1.0 equivMust be dry (azeotrope with toluene if necessary).
MOC-MsCl Reagent1.2 – 1.5 equivStore at 4°C. Hydrolytically unstable.
Triethylamine (TEA) Base1.5 – 2.0 equivScavenges HCl; promotes sulfene formation.
DMAP Catalyst0.05 - 0.1 equivOptional: Accelerates reaction for sterically hindered alcohols.
Dichloromethane (DCM) Solvent0.1 M - 0.2 MAnhydrous required.[2]
1M HCl (aq) QuenchN/AFor removing amine salts during workup.
Step-by-Step Methodology

Pre-reaction Check: Ensure all glassware is oven-dried. The reaction should be performed under an inert atmosphere (Nitrogen or Argon).

  • Substrate Solubilization:

    • Charge a round-bottom flask with the Target Alcohol (1.0 equiv).

    • Add anhydrous DCM to achieve a concentration of approximately 0.15 M.

    • Add Triethylamine (TEA) (1.5 equiv).[2]

    • Optional: If the alcohol is secondary or tertiary, add DMAP (0.1 equiv).

    • Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.

  • Reagent Addition (Critical Step):

    • Dissolve MOC-MsCl (1.2 equiv) in a minimal amount of anhydrous DCM.

    • Add the MOC-MsCl solution dropwise to the reaction mixture over 15–20 minutes.

    • Rationale: Slow addition controls the exotherm and prevents high local concentrations of the sulfene intermediate, minimizing oligomerization.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Monitor via TLC or LC-MS at 1 hour and 3 hours.

    • Endpoint: Disappearance of the alcohol starting material. The product sulfonate ester typically runs higher (less polar) on silica than the alcohol.

  • Workup (Extraction):

    • Quench the reaction by adding water or saturated NH₄Cl .

    • Dilute with DCM and separate the phases.

    • Acid Wash: Wash the organic layer with cold 1M HCl (2x). Note: This removes excess TEA and DMAP/Pyridine.

    • Base Wash: Wash with saturated NaHCO₃ (1x) to neutralize any residual acid.

    • Brine Wash: Wash with saturated NaCl (1x).

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .[2]

    • Filter and concentrate under reduced pressure (Rotovap).[2] Keep bath temperature < 40°C to avoid thermal decomposition of the sulfonate.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the divergent pathways. The "Sulfene Pathway" is dominant for this class of sulfonyl chlorides.

ReactionMechanism cluster_conditions Critical Controls MOC MOC-MsCl (Sulfonyl Chloride) Sulfene [Sulfene Intermediate] Highly Reactive MOC->Sulfene E1cB Elimination (-HCl) Base Base (TEA) Base->Sulfene Product Sulfonate Ester (Target) Sulfene->Product Fast Trap by R-OH SideProduct Sulfonic Acid (Hydrolysis) Sulfene->SideProduct Moisture (H2O) Alcohol Target Alcohol (R-OH) Alcohol->Product

Caption: Mechanism showing the sulfene intermediate pathway. Note the competition between product formation and hydrolysis.

Experimental Decision Tree

Use this logic flow to adapt the protocol based on your specific substrate.

DecisionTree Start Start: Select Alcohol Type Is Alcohol Sterically Hindered? (Secondary/Tertiary) Start->Type Primary Primary Alcohol Type->Primary No Hindered Hindered Alcohol Type->Hindered Yes StdProtocol Standard Protocol: TEA (1.5 eq), DCM, 0°C Primary->StdProtocol CatProtocol Catalytic Protocol: Add DMAP (0.1 eq) Consider Pyridine as solvent Hindered->CatProtocol Check Check Stability of Cyclobutanone StdProtocol->Check CatProtocol->Check Stable Stable Check->Stable Clean LCMS Unstable Unstable/Side Rxns Check->Unstable New peaks Proceed Proceed to Workup Stable->Proceed Modify Change Base to 2,6-Lutidine (Milder) Unstable->Modify

Caption: Decision matrix for optimizing reaction conditions based on substrate steric hindrance and stability.

Troubleshooting & QC Parameters

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or reagents. The sulfene intermediate reacted with water.[3]Distill DCM over CaH₂ or use molecular sieves. Ensure alcohol is dry.
New Spot on TLC (Lower Rf) Ring opening or Aldol condensation of the ketone.Switch to a milder base (e.g., Collidine or 2,6-Lutidine) to reduce basicity while maintaining proton scavenging.
Incomplete Reaction Steric hindrance of the alcohol.[4]Add DMAP (catalytic) or switch solvent to Pyridine (acts as solvent & base). Increase Temp to RT.
Product Decomposition Thermal instability during concentration.Do not heat water bath >40°C. Store product at -20°C immediately.
Analytical Validation (Self-Validating System)

To confirm the integrity of the (1-Methyl-3-oxocyclobutyl) moiety post-reaction, check these NMR signals:

  • ¹H NMR: Look for the methyl singlet (

    
     ppm) and the distinct cyclobutane methylene protons (
    
    
    
    ppm, often complex multiplets due to roof-effect/conformation).
  • ¹³C NMR: The ketone carbonyl carbon should appear near

    
     ppm. If this peak shifts significantly or disappears, the ketone has been compromised.
    

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols." BenchChem Application Library. Accessed 2024.[5] Link

  • Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation)." Organic Chemistry Portal. Accessed 2024.[5] Link

  • Chemistry LibreTexts. "3.1.7: Reactions of Alcohols - Conversion to Sulfonates." Chemistry LibreTexts. Accessed 2024.[5] Link

  • S. W. King et al. "The mechanism of sulfonyl chloride reactions with amines and alcohols." Journal of the American Chemical Society.

Sources

incorporating 1-methyl-3-oxocyclobutyl moieties into bioactive molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 1-Methyl-3-oxocyclobutyl Moieties in Bioactive Molecules

Introduction & Strategic Rationale

The 1-methyl-3-oxocyclobutyl moiety represents a high-value structural motif in modern drug discovery, offering a sophisticated solution to the "escape from flatland" challenge.[1] Unlike traditional aromatic rings (phenyl, heteroaryl) or lipophilic alkyl groups (tert-butyl, cyclohexyl), this strained ring system provides unique physicochemical advantages.[1]

Key Advantages:

  • Bioisosterism: It serves as a metabolically stable, non-aromatic bioisostere for phenyl , tert-butyl , and 4-substituted cyclohexyl groups.[1]

  • Solubility Enhancement: The ketone functionality and the aliphatic ring significantly lower logP compared to aromatic equivalents, improving aqueous solubility.

  • Vector Control: The quaternary center at C1 (bearing the methyl group) locks the conformation, while the C3-ketone offers a versatile handle for orthogonal functionalization (e.g., reductive amination), allowing precise placement of hydrogen-bond donors/acceptors.

Comparative Physicochemical Profile

The following table illustrates the theoretical shift in properties when replacing a standard phenyl ring with a 1-methyl-3-oxocyclobutyl moiety in a hypothetical fragment.

PropertyPhenyl Moiety (Reference)1-Methyl-3-oxocyclobutyl MoietyImpact
Hybridization sp² (Planar)sp³ (Puckered/3D)Increases Fsp³ character; improves solubility.[1]
LogP (Est.) 2.5 - 3.00.8 - 1.2Significant reduction in lipophilicity.[1]
Metabolic Stability Prone to CYP450 oxidationHigh (Quaternary center blocks

-oxidation)
Extends half-life (

).[1]
Exit Vector angle 180° (para)~145° (puckered)Alters spatial orientation of substituents.[1]

Synthetic Pathways & Decision Logic

The incorporation strategy depends on the available attachment point. The most common building block is 1-methyl-3-oxocyclobutane-1-carboxylic acid (CAS: 286442-89-5).[1]

Figure 1: Strategic Decision Tree for Incorporation

Bioisostere_Strategy Start Target Scaffold Analysis Q1 Is the target moiety an Acid or Amine? Start->Q1 RouteA Route A: Amide Coupling (Uses C1-COOH) Q1->RouteA Target is Amine RouteB Route B: Reductive Amination (Uses C3-Ketone) Q1->RouteB Target is Ketone/Amine StepA1 Activate C1-COOH (HATU/T3P) RouteA->StepA1 StepB1 Attach Amine to C3=O RouteB->StepB1 StepA2 Couple with Scaffold Amine StepA1->StepA2 StepA3 Result: 3-oxocyclobutyl amide StepA2->StepA3 StepB2 Select Reducing Agent (NaBH(OAc)3 vs NaBH3CN) StepB1->StepB2 StepB3 Result: 3-aminocyclobutyl (Cis/Trans mix) StepB2->StepB3

Caption: Decision matrix for selecting the optimal synthetic entry point based on scaffold functionality.

Detailed Experimental Protocols

Protocol A: Incorporation via Amide Coupling (C1-Ligation)

Objective: To attach the 1-methyl-3-oxocyclobutyl group to an amine-bearing scaffold using the commercially available carboxylic acid.[1]

Reagents:

  • 1-Methyl-3-oxocyclobutane-1-carboxylic acid (1.0 equiv)[1]

  • Target Amine Scaffold (1.0 equiv)[1]

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF or DCM (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-methyl-3-oxocyclobutane-1-carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to generate the activated ester. Note: The quaternary center at C1 creates steric bulk; HATU is preferred over EDC/HOBt for faster kinetics.

  • Coupling: Add the Target Amine Scaffold. Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Monitoring: Monitor by LC-MS. The product will show a distinct carbonyl signal in IR/NMR, but LC-MS is definitive.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Flash chromatography. The ketone group is polar; typical elution occurs at 30–60% EtOAc/Hexanes.

Protocol B: Functionalization via Reductive Amination (C3-Ligation)

Objective: To convert the C3-ketone into a secondary or tertiary amine.[1][2] This step introduces stereocomplexity (cis/trans isomers relative to the C1-methyl).[1]

Reagents:

  • 3-oxocyclobutyl-containing scaffold (1.0 equiv)[1][3]

  • Secondary/Primary Amine (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • DCE (1,2-Dichloroethane) or THF[1]

Step-by-Step Methodology:

  • Imine Formation: In a vial, mix the ketone scaffold and the amine in DCE (0.1 M). Add catalytic acetic acid.[1] Stir for 30–60 minutes.

    • Critical Insight: Pre-forming the imine/iminium ion is crucial for sterically hindered amines.

  • Reduction: Add STAB in one portion. Stir at room temperature for 12 hours.

    • Stereocontrol: STAB generally favors thermodynamic control, but the ratio of cis (amine syn to methyl) vs. trans (amine anti to methyl) is often ~1:1 to 3:1 depending on the amine size.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (x3).

  • Separation of Isomers:

    • The cis and trans isomers are usually separable by silica gel chromatography.

    • NMR Validation: The proton at C3 (geminal to the new amine) will show different splitting patterns. In the cis isomer, the C3-H often appears further downfield due to anisotropy from the C1-substituents compared to the trans isomer. NOESY experiments are mandatory to assign configuration (look for NOE between C3-H and C1-Methyl).

Figure 2: Stereochemical Outcome of Reductive Amination

Stereochemistry cluster_products Product Isomers Ketone C3-Ketone (Achiral) Imine Iminium Intermediate Ketone->Imine + Amine, H+ Cis Cis-Isomer (Amine syn to Me) Kinetic Favored Imine->Cis Hydride Attack (Face A) Trans Trans-Isomer (Amine anti to Me) Thermodynamic Favored Imine->Trans Hydride Attack (Face B)

Caption: Divergent stereochemical pathways during the reduction of the C3-iminium intermediate.

Troubleshooting & Quality Control

  • Issue: Low Yield in Amide Coupling.

    • Cause: Steric hindrance at the C1 quaternary center.

    • Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 50°C. T3P is superior for sterically demanding couplings [1].[1]

  • Issue: Inseparable Cis/Trans Isomers.

    • Cause: Similar polarity.[1]

    • Solution: Use Preparative HPLC with a C18 column and a shallow gradient (e.g., 0.1% Formic acid in Water/MeCN). Alternatively, crystallize the HCl salt of the amine mixture.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Chemical Reviews.[1][5] Link[1]

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][4][5][6][7][8] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups.[1] Journal of Medicinal Chemistry.[6] Link[1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 1-Methyl-3-oxocyclobutane-1-carboxylic acid.[1]Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1]

Sources

standard operating procedure for handling (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note & Standard Operating Procedure: Handling and Synthetic Utilization of (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride

Executive Summary & Chemical Significance

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a highly versatile, bifunctional electrophile utilized in advanced drug discovery and medicinal chemistry. It features a highly reactive sulfonyl chloride moiety for the installation of sulfonamides or sulfonate esters, alongside a cyclobutanone ring that serves as a robust handle for downstream derivatization (e.g., spirocyclic ring formation, reductive amination, or Grignard additions). Because sulfonyl chlorides are highly moisture-sensitive and corrosive, rigorous handling protocols are required to maintain reagent integrity and ensure laboratory safety[1].

Physicochemical Profiling & Safety Data

Understanding the physical properties of this reagent is critical for designing safe and effective experimental setups.

PropertyValueCausality / Implication
Chemical Formula C6H9ClO3SFeatures both ketone and sulfonyl chloride functional groups.
Monoisotopic Mass 195.9961 Da[2]Used for exact mass verification in LC-MS (typically observed as derivatized adducts due to instability in MS ionization).
CAS Number 2803855-51-6[3]Unique identifier for procurement and inventory tracking.
Reactivity Highly ElectrophilicReacts exothermically with protic solvents (water, alcohols, amines)[1].
Hazard Profile Corrosive, ToxicHydrolysis generates HCl gas and sulfonic acid, causing severe burns and potential container over-pressurization[4].

Standard Operating Procedure (SOP) for Handling

Storage and Environmental Controls
  • Temperature: Store strictly at 2–8°C.

  • Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen).

  • Causality: Exposure to atmospheric moisture initiates spontaneous hydrolysis. This not only degrades the reagent into (1-methyl-3-oxocyclobutyl)methanesulfonic acid but also releases hydrogen chloride (HCl) gas. In a sealed container, this gas generation leads to dangerous pressure buildup and potential rupture[1].

Dispensing and Handling
  • Technique: Always dispense using Schlenk techniques or within a nitrogen-filled glovebox.

  • PPE: Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a chemical-resistant lab coat are mandatory[4].

  • Causality: While the cyclobutanone ring introduces slight steric hindrance, the sulfonyl chloride remains acutely reactive. Rapid, anhydrous transfer prevents degradation and ensures stoichiometric accuracy in sensitive cross-coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of a Sulfonamide Derivative

This protocol outlines the standard methodology for coupling (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride with a primary or secondary amine[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with Argon.

  • Reagent Loading: Dissolve the target amine (1.0 equiv.) and an acid scavenger such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: The sulfonylation reaction is highly exothermic. Cooling controls the reaction kinetics, prevents thermal degradation of the strained cyclobutanone ring, and suppresses the formation of unwanted ketene byproducts.

  • Addition: Dissolve (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine mixture over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation Check: Monitor the reaction via TLC or LC-MS. The complete disappearance of the amine starting material validates that the reaction has reached its endpoint.

  • Workup: Quench the reaction with 1M aqueous HCl to remove excess DIPEA and unreacted amine. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Safe Quenching of Unreacted Reagent

Excess sulfonyl chloride must be safely neutralized before standard aqueous workup or disposal to prevent violent exothermic reactions[6].

Step-by-Step Methodology:

  • Preparation: Prepare a beaker with a 5–10 molar excess of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Cooling: Submerge the beaker in an ice bath and stir vigorously.

  • Quenching: Slowly, and in a dropwise manner, add the crude reaction mixture containing the excess sulfonyl chloride to the cold NaHCO₃ solution[6].

    • Causality: NaHCO₃ is a weak base. It neutralizes the generated HCl without causing the violent, uncontrollable exotherm that would occur if a strong base (like NaOH) or pure water were used[4].

  • Validation Check: Vigorous CO₂ gas evolution will occur. Continue stirring for at least 30 minutes until gas evolution completely ceases. Check the aqueous layer with pH paper; it must read between pH 7–8 before phase separation or disposal[6].

Workflow Visualizations

Workflow N1 Receive Reagent (Moisture Sensitive) N2 Store at 2-8°C Inert Atmosphere N1->N2 N3 Dispense via Schlenk Technique N2->N3 N4 Conduct Reaction (Anhydrous DCM) N3->N4 N5 Quench Excess (Cold NaHCO3) N4->N5 N6 Aqueous Waste Disposal (pH 7-8) N5->N6

Logical workflow for the handling, storage, and safe disposal of the sulfonyl chloride reagent.

Pathway R1 Sulfonyl Chloride Reagent Int Tetrahedral Intermediate R1->Int R2 Amine Nucleophile R2->Int Base DIPEA Base Base->Int Deprotonation Prod Sulfonamide Product Int->Prod -Cl- By Amine HCl Salt (Byproduct) Int->By Salt Formation

Mechanistic pathway of sulfonamide formation highlighting the role of the acid scavenger.

References

  • PubChemLite. "(1-methyl-3-oxocyclobutyl)methanesulfonylchloride (C6H9ClO3S)". Université du Luxembourg.
  • BenchChem. "Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides". BenchChem Technical Support.
  • BenchChem. "Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides". BenchChem Technical Support.
  • NOAA. "methanesulfonyl chloride - CAMEO Chemicals".
  • BenchChem. "Essential Guide to the Safe Disposal of Methanesulfonyl Chloride". BenchChem Technical Support.
  • BLDpharm. "(7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride (Related Products: 2803855-51-6)". BLD Pharm.

Sources

Troubleshooting & Optimization

improving yield in reactions involving (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield & Reaction Integrity Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Technical Overview: The "Dual-Threat" Reactivity

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (CAS: 1360938-92-2) is a specialized building block used to introduce a rigid, polar cyclobutane scaffold into drug candidates. However, users frequently report low yields (typically <40%) and complex impurity profiles.

To master this reagent, you must understand it behaves differently than aromatic sulfonyl chlorides (e.g., Tosyl chloride). It presents two distinct stability challenges:

  • The Sulfene Trap (Intrinsic Instability): Unlike aromatic analogs, this is a primary aliphatic sulfonyl chloride (

    
    ). In the presence of strong tertiary amine bases (TEA, DIPEA), it undergoes E1cB elimination to form a highly reactive sulfene intermediate  (
    
    
    
    ). This intermediate rapidly oligomerizes or reacts non-selectively, destroying your yield.
  • The Ketone Liability: The C3-ketone is an electrophilic trap. While less reactive than the sulfonyl chloride, it can form Schiff bases (imines) with primary amines if the reaction temperature is uncontrolled or if Lewis acids are present.

Critical Protocol Adjustments

Module A: The Base Selection Dilemma

The most common cause of yield loss is using Triethylamine (TEA) or DIPEA.

Base TypeRisk LevelMechanism of Failure/SuccessRecommendation
Triethylamine (TEA) 🔴 High Promotes deprotonation of

-protons, leading to sulfene formation .
AVOID for this reagent.[1]
DIPEA (Hünig's Base) 🟠 Medium Steric bulk reduces sulfene formation slightly, but still risky at RT.Use only at -78°C if necessary.
Pyridine 🟢 Low Acts as a nucleophilic catalyst (forming a sulfonyl-pyridinium salt) rather than a strong Brønsted base.PREFERRED for organic soluble amines.
Aq.

/

🟢 Low Biphasic Schotten-Baumann conditions prevent base contact with the sensitive

-protons in the organic phase.
EXCELLENT for robust substrates.
Module B: Moisture Control (Hydrolysis)

Sulfonyl chlorides hydrolyze to sulfonic acids (


), which are unreactive to amines.
  • Solvent: Use anhydrous DCM or THF (water content <50 ppm).

  • Glassware: Oven-dried (

    
     for >4 hrs).
    
  • Atmosphere: Positive pressure of Nitrogen (

    
    ) or Argon.
    

Visualizing the Failure Modes

The following diagram illustrates the competing pathways that determine your yield.

ReactionPathways Start (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride Sub Pathway A: Direct Substitution (Pyridine / Low Temp) Start->Sub Elim Pathway B: Elimination (TEA / DIPEA) Start->Elim Hyd Pathway C: Hydrolysis (Wet Solvent) Start->Hyd Amine Amine (Nucleophile) Prod Target Sulfonamide (High Yield) Sub->Prod + Amine Sulfene [Sulfene Intermediate] Highly Reactive Elim->Sulfene Acid Sulfonic Acid (Dead End) Hyd->Acid Olig Oligomers / Tars (Low Yield) Sulfene->Olig

Caption: Figure 1. Competing reaction pathways. Pathway A (Green) is the only route to high yield. Pathway B (Red) is triggered by strong bases.

Optimized Experimental Protocol

Objective: Synthesis of a sulfonamide from (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride and a primary amine.

Reagents:

  • Reagent A: (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.1 equiv)

  • Reagent B: Primary Amine (1.0 equiv)

  • Base: Pyridine (3.0 equiv) or

    
     (2.0 equiv in 1:1 DCM:Water)
    
  • Solvent: Anhydrous DCM (

    
     M concentration)
    

Step-by-Step Procedure (Pyridine Method):

  • Preparation: Charge an oven-dried Schlenk flask with the Amine (1.0 equiv) and anhydrous DCM under

    
    .
    
  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both solvent/co-solvent and acid scavenger.

  • Cooling: Cool the mixture to -10°C to 0°C (Ice/Salt bath). Crucial: Do not start at Room Temperature.

  • Reagent Addition: Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 15–20 minutes.

    • Why? Slow addition prevents localized heating and keeps the concentration of the electrophile low relative to the amine.

  • Reaction: Allow the mixture to warm to Room Temperature naturally and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of amine.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over

    
    .
    
  • Purification: Concentrate at <40°C . If purification is needed, use a short silica plug immediately. Avoid prolonged exposure to silica.

Troubleshooting Guide (FAQ)

Q1: My LCMS shows a mass corresponding to [M+14] or [M+96]. What happened?

  • Diagnosis: You likely formed the Methyl Sulfonate Ester (if MeOH was used in workup/LCMS) or reacted with the ketone.

  • Fix: Ensure no alcohols are present during the reaction. If the ketone is reacting, lower the temperature to -20°C.

Q2: The reaction turns black/tarry immediately upon adding the chloride.

  • Diagnosis: Sulfene polymerization . You likely used TEA or added the reagent too fast without cooling.

  • Fix: Switch to Pyridine or use the Biphasic Method (

    
    ).
    

Q3: I see starting material (Amine) remaining, but the Sulfonyl Chloride is gone.

  • Diagnosis: Hydrolysis .[1] Your solvent was wet, or the reagent had degraded prior to use.

  • Fix: Titrate the sulfonyl chloride or use a fresh bottle. Dry solvents over molecular sieves (3Å or 4Å).

Q4: Can I heat the reaction to push it to completion?

  • Diagnosis: Dangerous. Heating aliphatic sulfonyl chlorides accelerates decomposition and sulfene formation.

  • Fix: Do not exceed 40°C. If the reaction is sluggish, add a catalyst like DMAP (0.1 equiv), but keep it cold.

Decision Matrix: Choosing the Right Conditions

Use this logic flow to determine the best setup for your specific amine.

DecisionMatrix Q1 Is your Amine acid-sensitive? Q2 Is your Amine water-soluble? Q1->Q2 No MethodB Method B: Biphasic (DCM/Sat. NaHCO3) Q1->MethodB Yes (Avoid Pyridine) MethodA Method A: Pyridine/DCM (Standard) Q2->MethodA No (Organic Soluble) Q2->MethodB Yes MethodC Method C: Anhydrous THF with NaH (Cryogenic)

Caption: Figure 2. Experimental condition selection guide.

References

  • King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link

    • Foundational text on the mechanism of sulfene formation
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem Technical Support. (2025). "Protocol for N-sulfonylation using Methanesulfonyl Chloride." Link

    • General protocols for mesyl-chloride derivatives and handling moisture sensitivity.[1][2]

  • Organic Syntheses. (1932).[3] "Methanesulfonyl Chloride."[1][2][3][4][5][6][7][8][9] Org.[3][9][10] Synth. 13, 20. Link

    • Classic preparation and stability data for methanesulfonyl chloride analogs.

Sources

preventing hydrolysis of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SC-CH2-SO2Cl-001 Status: Active Topic: Preventing Hydrolysis & Decomposition during Synthesis and Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a high-value, structurally strained intermediate often utilized in the synthesis of JAK inhibitors (e.g., Abrocitinib analogs). Its instability arises from two converging factors:

  • The Sulfonyl Chloride Moiety: Highly electrophilic and prone to rapid hydrolysis to the sulfonic acid (

    
    ) upon contact with ambient moisture or aqueous workup media.[1]
    
  • The 3-Oxo Cyclobutyl Scaffold: The ketone at position 3 exerts an electron-withdrawing inductive effect (

    
    ), increasing the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack by water. Furthermore, the ketone moiety can form a hydrate (
    
    
    
    -diol) in aqueous media, effectively "trapping" water within the molecule that is released during concentration, causing auto-hydrolysis.

This guide provides a self-validating protocol to minimize these risks.

The Chemistry of Failure (Root Cause Analysis)

To prevent failure, one must understand the enemy. The decomposition follows a specific mechanistic pathway.[1][2]

Hydrolysis Mechanism & Risk Factors

The hydrolysis of sulfonyl chlorides is not random; it is a nucleophilic substitution at the sulfur atom (


-like at sulfur).
  • Pathway A (Neutral/Acidic): Water attacks the sulfur, displacing chloride. This is relatively slow but accelerates as HCl is generated (autocatalysis).

  • Pathway B (Base-Catalyzed): Hydroxide (

    
    ) is a far more aggressive nucleophile. Even mild alkalinity (pH > 8) destroys the product in seconds.
    
  • The "Hidden" Water Trap: The cyclobutanone carbonyl can reversibly hydrate to a gem-diol. If you isolate the organic layer containing the gem-diol and attempt to rotavap, the heat reverses the hydration, releasing water in situ which immediately hydrolyzes the sulfonyl chloride.

Visualizing the Danger Zone

HydrolysisPathways cluster_0 Critical Control Point Thiol Precursor (Thioacetate/Thiol) Oxidation Oxidative Chlorination (NCS/HCl or Cl2/H2O) Thiol->Oxidation Product Target Sulfonyl Chloride (Active Electrophile) Oxidation->Product  Controlled  Conditions GemDiol Ketone Hydrate (Hidden Water Trap) Product->GemDiol  Aq. Workup  (Reversible) SulfonicAcid Sulfonic Acid (Dead End Product) Product->SulfonicAcid  Direct Hydrolysis  (pH > 7 or Wet Solvents) GemDiol->Product  Drying Agents GemDiol->SulfonicAcid  Heat/Concentration  (Release of H2O)

Figure 1: The "Hidden Water Trap" mechanism where the ketone hydrate acts as a Trojan horse for moisture.

The "Golden Path" Protocol

This protocol assumes the synthesis via oxidative chlorination (e.g., using NCS/HCl or


). The critical phase is the Workup and Isolation .
Reagents & Setup
  • Quench Buffer: Saturated Brine (NaCl) pre-chilled to

    
    .
    
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). DCM is preferred for easier drying.

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ). Use 
    
    
    
    over
    
    
    for this specific molecule because it is faster and has a higher capacity for binding water, crucial for preventing the "hidden" hydrate issue.
Step-by-Step Isolation Procedure
StepActionTechnical Rationale
1. Quench Pour reaction mixture onto ice/brine mixture.Low temp (

) slows hydrolysis kinetics. Brine increases ionic strength, forcing organic product out of the aqueous phase.
2. Phase Split Rapidly separate phases. Do not wait for perfect clarity if it takes >5 mins.Prolonged contact with the aqueous acidic/oxidative layer degrades the sulfonyl chloride.
3. The "Flash" Wash Wash organic layer once with cold brine.Removes residual acid/oxidant. Avoid bicarbonate washes (generation of

and basic pH accelerates hydrolysis).
4. Aggressive Drying Add

(10-15% w/v) and stir vigorously for 10 mins.
Must remove not just free water, but dehydrate any gem-diol formed at the ketone.
5. Filtration Filter through a sintered glass funnel under

blanket.
Avoid paper filters which absorb moisture.
6. Concentration Rotavap at bath temp

.
Heat promotes thermal decomposition (

extrusion) and accelerates hydrolysis by residual trace water.
7. Chase Co-evaporate with anhydrous Toluene (

).
Azeotropic removal of any stubborn trace moisture.

Troubleshooting & FAQs

Q1: My product turned into a sticky gum/oil instead of a solid. What happened?

Diagnosis: Partial hydrolysis. The gum is likely a mixture of your product and the corresponding sulfonic acid (


). The acid is hygroscopic, pulling in more water and creating a vicious cycle.
Solution: 
  • Dissolve the gum in dry DCM.

  • Wash rapidly with cold water (to remove the water-soluble sulfonic acid).

  • Dry immediately with

    
     and re-concentrate.
    
  • Pro-Tip: If the product is solid, induce crystallization by adding Hexane or Heptane to the DCM solution dropwise.

Q2: Can I purify this on Silica Gel?

Strictly No (usually). Standard silica gel is acidic and contains bound water (silanol groups). Sulfonyl chlorides react with silica to form sulfonates or hydrolyze. Alternative:

  • Recrystallization: If solid, use DCM/Hexane.

  • Flash Filtration: If you must use silica, use a short plug of neutralized silica (flushed with 1% Et3N in Hexane) and elute rapidly (<5 mins contact time).

Q3: The NMR shows a "clean" spectrum but the elemental analysis is off.

Diagnosis: You likely have the "Ketone Hydrate" or solvent inclusion. Check: Look for a broad singlet in the proton NMR around 3-5 ppm (variable) or check the Carbon NMR for the disappearance of the ketone carbonyl signal (~205 ppm) and appearance of a hydrate signal (~95 ppm). Fix: Dry the sample under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Q4: How do I store it?

Protocol:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen flush (essential).[1]

  • Temp:

    
    .
    
  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets.

Decision Logic for Workup

Use this flowchart to make real-time decisions during your experiment.

WorkupLogic Start Reaction Complete Quench Quench into Ice/Brine Start->Quench PhaseSep Phase Separation? Quench->PhaseSep Fast Clean Split (<2 min) PhaseSep->Fast Clear Slow Emulsion/Slow (>5 min) PhaseSep->Slow Hazy Action1 Proceed to Drying (MgSO4) Fast->Action1 Action2 Add DCM + more Brine Do NOT wait Slow->Action2 DryCheck Drying Agent Clumping? Action1->DryCheck Action2->Action1 ClumpYes Yes (Water present) DryCheck->ClumpYes ClumpNo No (Free flowing) DryCheck->ClumpNo ReDry Decant & Add Fresh MgSO4 ClumpYes->ReDry Filter Filter & Evaporate (<30°C) ClumpNo->Filter ReDry->DryCheck

Figure 2: Real-time decision tree for handling the workup of labile sulfonyl chlorides.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4][5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using

    
    .[3][4] The Journal of Organic Chemistry, 74(24), 9287–9291. 
    
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). Preventing Decomposition of Sulfonyl Chlorides.

  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry, 40(5), 733-739.[6]

  • Pfizer Inc. (2013). Patent WO2013014567A1: Pyrrolo[2,3-d]pyrimidine derivatives. (Describes the synthesis of cyclobutyl sulfonyl chloride intermediates for JAK inhibitors).

Sources

Technical Support Center: Purification of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the purification of this important building block. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested advice to help you navigate the challenges of isolating this reactive compound.

Introduction

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active molecules. Its purification, however, presents a significant challenge due to its inherent reactivity, particularly its susceptibility to hydrolysis. This guide will provide a structured approach to troubleshooting common issues and offer detailed protocols for successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride reaction mixture?

A: The most common impurities typically arise from the starting materials, side reactions, and product degradation. These can include:

  • Starting materials: Unreacted starting materials from the sulfonylation reaction.

  • (1-Methyl-3-oxocyclobutyl)methanesulfonic acid: This is the hydrolysis product of your target compound and is often the most significant impurity.[1][2] Its presence is indicated by a greasy or syrupy consistency of the crude product.

  • Salts: Inorganic salts from the reaction workup (e.g., triethylammonium chloride if triethylamine is used as a base).

  • Solvent residues: Residual solvents from the reaction and extraction steps.

Q2: My crude product is a dark-colored oil. What could be the cause?

A: Dark coloration can be a sign of decomposition.[3] Sulfonyl chlorides, particularly aliphatic ones, can be thermally sensitive.[3] High reaction temperatures or prolonged reaction times can lead to the formation of colored byproducts. It is also possible that impurities in your starting materials are carrying through the reaction.

Q3: Can I use reverse-phase chromatography to purify (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride?

A: While technically possible, it is generally not recommended. The protic solvents (water, methanol, acetonitrile) used in reverse-phase chromatography can readily hydrolyze the sulfonyl chloride on the column.[1][4] If this method is unavoidable, it must be performed quickly with minimal water content and at low temperatures, but the risk of significant product loss is high.

Q4: How can I tell if my purified (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is pure enough for the next step?

A: Purity can be assessed using several analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method. The presence of the corresponding sulfonic acid will be evident by broadened peaks or the appearance of new signals.

  • FT-IR Spectroscopy: Look for the characteristic S=O stretching bands of the sulfonyl chloride (typically around 1370 and 1180 cm⁻¹) and the absence of broad O-H stretches from the sulfonic acid.

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the purification process. The sulfonyl chloride should appear as a single spot. Staining with potassium permanganate can help visualize both the product and impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride.

Problem Probable Cause(s) Recommended Solution(s)
Low yield after purification Hydrolysis during workup or chromatography: Sulfonyl chlorides are sensitive to moisture.[1][2]- Minimize contact with water during the workup. Use cold brine for washes and work quickly.[3] - Ensure all solvents for chromatography are anhydrous.[3] - Dry all glassware thoroughly before use.[3]
Decomposition on silica gel: The slightly acidic nature of silica gel can sometimes promote the decomposition of sensitive compounds.- Consider using a less acidic stationary phase, such as deactivated silica gel (e.g., treated with triethylamine). - Flash chromatography should be performed as quickly as possible.
Product co-elutes with impurities during column chromatography Inappropriate solvent system: The polarity of the eluent may not be optimal for separation.- Systematically screen different solvent systems. A good starting point for sulfonyl chlorides is a mixture of petroleum ether and ethyl acetate.[5][6] - A shallow gradient during flash chromatography can improve separation.
Oily or sticky solid product after purification Residual solvent or sulfonic acid: These impurities can prevent the product from solidifying properly.- Dry the product under high vacuum for an extended period to remove residual solvents. - If sulfonic acid is present, re-purification by flash chromatography may be necessary. For some sulfonyl chlorides, washing a solution of the crude product with cold, dilute sodium bicarbonate can remove acidic impurities, but this must be done quickly to avoid hydrolysis.[7]
Product decomposes in storage Exposure to moisture and/or light: Sulfonyl chlorides can degrade over time if not stored properly.[1]- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C). - Use an amber vial to protect it from light.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most common and generally most effective method for purifying sulfonyl chlorides.[5][6]

Materials:

  • Crude (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

  • Silica gel (230-400 mesh)

  • Anhydrous solvents (e.g., petroleum ether, ethyl acetate)

  • Glassware (column, flasks, etc.), oven-dried

  • TLC plates, chamber, and visualization agent (e.g., potassium permanganate stain)

Procedure:

  • Preparation of the Silica Slurry: In a beaker, add silica gel to a sufficient amount of the initial eluent (e.g., 95:5 petroleum ether:ethyl acetate) to form a slurry.

  • Packing the Column: Carefully pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry powder of the sample adsorbed onto the silica gel ("dry loading").

  • Applying the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the product.

  • Monitoring the Separation: Monitor the fractions by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride.

Protocol 2: Purification by Recrystallization

For solid sulfonyl chlorides, recrystallization can be an effective purification method.[2][8]

Materials:

  • Crude solid (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

  • Anhydrous, non-polar solvent (e.g., petroleum ether, hexane)

  • Oven-dried glassware

Procedure:

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Visualization of the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis & Storage Reaction Sulfonylation Reaction Quench Aqueous Quench Reaction->Quench Crude Mixture Extract Extraction Quench->Extract Dry Drying Extract->Dry Chromatography Flash Chromatography Dry->Chromatography Crude Product Recrystallization Recrystallization Dry->Recrystallization Crude Solid Analysis Purity Analysis (NMR, IR) Chromatography->Analysis Pure Product Recrystallization->Analysis Pure Product Storage Inert Atmosphere Storage Analysis->Storage

Caption: A typical workflow for the synthesis and purification of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride.

Concluding Remarks

The successful purification of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride hinges on the careful exclusion of water throughout the workup and purification process. By understanding the potential impurities and employing the appropriate techniques, researchers can obtain this valuable synthetic intermediate in high purity. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • methanesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Rsc.org. [Link]

  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

  • Methanesulfonyl Chloride SDS Safety Data Sheet of Supplier Exporter. American Molecules. [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. ACS Publications. [Link]

  • General procedures for the purification of Acid chlorides. Chempedia - LookChem. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Organic Syntheses Procedure. [Link]

  • Methanesulfonyl chloride. Wikipedia. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • p. 943. Organic Syntheses Procedure. [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science - ACS Publications. [Link]

  • Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate. [Link]

  • METHANESULFONYL CHLORIDE. International Chemical Safety Cards. [Link]

  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No: 124-63-0 MSDS. Loba Chemie. [Link]

Sources

Technical Support Center: Troubleshooting (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Sulfonylation of Anilines with (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Core Reactivity Profile & The "Neopentyl" Paradox

Before troubleshooting, you must understand the specific physical organic chemistry of your building block. You are working with a neopentyl-like sulfonyl chloride .

  • The Structural Challenge: The sulfonyl group is attached to a methylene (

    
    ), which is attached to a quaternary carbon (the 1-methylcyclobutyl ring). In standard 
    
    
    
    terms, this is a "neopentyl" position.[1] Direct nucleophilic attack at the sulfur is significantly retarded by the steric bulk of the adjacent quaternary center.
  • The Mechanistic Opportunity (The Sulfene Pathway): Unlike aromatic sulfonyl chlorides, this aliphatic molecule possesses

    
    -protons. Under the right basic conditions, it can react via a Sulfene Intermediate  (
    
    
    
    ), bypassing the steric hindrance of the direct displacement path.
  • The Competing Trap: The 3-oxocyclobutyl ring contains a ketone. Anilines are nucleophiles that can react with ketones to form imines (Schiff bases) .[2] If the sulfonylation is sluggish, the imine formation becomes the dominant side reaction.

Diagnostic Workflow: Why did it fail?

Use this matrix to interpret your LCMS/NMR data before attempting a fix.

SymptomLCMS ObservationDiagnosisRoot Cause
No Product SM (Sulfonyl Chloride) intactReactivity Wall Steric hindrance is blocking direct attack; Base is too weak to trigger sulfene formation.
New Spot (Polar) Mass = Product MW - 36 (HCl) + 17 (OH)Hydrolysis Water entered the system.[3][4] The sulfene intermediate (if formed) reacted with water faster than the aniline.
New Spot (Non-Polar) Mass = Aniline MW + Ketone MW - 18 (

)
Imine Formation The aniline attacked the ketone instead of the sulfur. Common in acidic or neutral media, or with weak bases.
Messy Baseline Polymerization / Ring OpeningDecomposition Cyclobutanone ring strain release (rare under mild conditions) or sulfene polymerization.

Visualizing the Reaction Landscape

The following diagram maps the competing pathways. Your goal is to force Path A (Sulfene) or Path B (Catalyzed


) while suppressing Path C  (Imine) and Path D  (Hydrolysis).

ReactionPathways Start (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride Sulfene Sulfene Intermediate (Highly Reactive) Start->Sulfene Fast (via E2 elimination) Direct Direct Attack (SN2) Start->Direct Slow (Steric Block) Imine Side Product: Imine (Schiff Base) Start->Imine Aniline attack on Ketone Base Base (Et3N/Pyridine) Base->Sulfene Promotes Product Sulfonamide Product Sulfene->Product + Aniline Acid Side Product: Sulfonic Acid Sulfene->Acid + Water (Wet Solvent) Direct->Product

Caption: Mechanistic competition between the desired sulfene pathway (Red/Green) and side reactions (Grey).

Troubleshooting Protocols

Scenario A: The Reaction is Too Slow (Recovered Starting Material)

The Fix: Switch to the Sulfene Mechanism. Weak bases like pyridine often fail to deprotonate the


-carbon efficiently to form the sulfene. You need a stronger base to drive the elimination-addition mechanism [1].

Protocol:

  • Solvent: Anhydrous DCM (Dichloromethane). Critical: Must be dry to prevent hydrolysis.

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv). These are stronger bases than pyridine and favor sulfene formation.
    
  • Temperature: Start at

    
     or 
    
    
    
    .
    • Why? Sulfene formation is fast. Low temperature prevents the highly reactive sulfene from polymerizing or reacting with the ketone.

  • Procedure:

    • Dissolve Aniline (1.0 equiv) and

      
       (2.0 equiv) in DCM. Cool to 
      
      
      
      .
    • Add Sulfonyl Chloride (1.2 equiv) dropwise.

    • Monitor by TLC/LCMS after 30 mins.

Scenario B: Hydrolysis (Sulfonic Acid Formation)

The Fix: Water Scavenging & DMAP Catalysis. If you see the sulfonic acid, your sulfene is reacting with moisture.

Protocol:

  • Drying: Store reagents over activated 4Å molecular sieves.

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv).

    • Mechanism:[2][3][5][6][7][8][9][10][11] DMAP acts as a "nucleophilic shuttle." It attacks the sulfonyl chloride (or sulfene) to form a highly reactive

      
      -sulfonylpyridinium salt, which transfers the sulfonyl group to the aniline faster than water can attack [2].
      
  • Base: Use Pyridine as the solvent or co-solvent with DCM.

Scenario C: Imine Formation (Aniline attacks Ketone)

The Fix: Kinetic Control. Imine formation is reversible and generally slower than optimized sulfonylation. It is accelerated by acid and heat.

Protocol:

  • Avoid Acid: Do not use unbuffered conditions where HCl accumulates. Use excess base (

    
     equiv).
    
  • Order of Addition:

    • Do NOT mix Aniline and Sulfonyl Chloride and let them sit.

    • Do pre-mix the Sulfonyl Chloride with the Base (to generate the active species) for 5 minutes at low temp, then add the Aniline.

  • Alternative: If the ketone is persistently reactive, protect it as a dimethyl ketal (using trimethyl orthoformate/MeOH/

    
    ) prior to sulfonylation, then deprotect with aqueous acid later.
    

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Not recommended. Heating this specific scaffold presents two risks:

  • Thermal degradation of the strained cyclobutane ring.

  • Acceleration of the thermodynamic side product (Imine) over the kinetic product (Sulfonamide). Stick to

    
    .
    

Q: Why does the reaction turn deep yellow/orange? A: This is often characteristic of Sulfene intermediates or conjugated imines. If the color persists upon aqueous workup, it is likely the imine side product. If it disappears (and yields product), it was the transient active species.

Q: I'm using pyridine as a solvent, but it's still slow. Why? A: Pyridine is a weak base (


). It may not be basic enough to deprotonate the 

-methylene to form the sulfene efficiently. Switch to Triethylamine (

) in DCM to force the elimination mechanism [1].

Advanced Troubleshooting Logic (Decision Tree)

TroubleshootingTree Start Start: Reaction Failed CheckLCMS Check LCMS Data Start->CheckLCMS Hydrolysis Issue: Moisture CheckLCMS->Hydrolysis Mass = Acid Imine Issue: Ketone Competition CheckLCMS->Imine Mass = Imine NoRxn Issue: Steric/Electronic CheckLCMS->NoRxn Mass = SM DrySolvents DrySolvents Hydrolysis->DrySolvents Action: Distill DCM / Use Sieves LowerTemp LowerTemp Imine->LowerTemp Action: Run at 0°C PreMix PreMix Imine->PreMix Action: Pre-activate Sulfonyl Cl with Base ChangeBase ChangeBase NoRxn->ChangeBase Action: Switch Pyridine -> Et3N (Force Sulfene) AddDMAP AddDMAP NoRxn->AddDMAP Action: Add 20 mol% DMAP Retest Success? DrySolvents->Retest Retest LowerTemp->Retest ChangeBase->Retest AddDMAP->Retest

Caption: Step-by-step decision logic for isolating the failure mode.

References

  • King, J. F., & Durst, T. (1965). Sulfenes in the Reaction of Aliphatic Sulfonyl Chlorides with Amines. Journal of the American Chemical Society. Link

    • Context: Establishes the mechanism where aliphatic sulfonyl chlorides with -hydrogens react via sulfene intermediates in the presence of strong tertiary amines.
  • Choudhary, D., et al. (2017).[3] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Link

    • Context: Details the catalytic cycle of DMAP in sulfonylation, specifically for hindered or weak nucleophiles.
  • BenchChem Technical Guides. (2025). Reactivity of the Sulfonyl Chloride Functional Group. Link

    • Context: General protocols for handling sensitive sulfonyl chlorides and preventing hydrolysis.[12]

Sources

storage conditions to prevent decomposition of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals working with (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (CAS: 2803855-51-6). Due to its highly reactive sulfonyl chloride moiety and the strained cyclobutanone ring, this building block requires stringent storage and handling protocols to prevent rapid decomposition.

Below, you will find authoritative troubleshooting guides, quantitative storage data, and self-validating experimental workflows to ensure the integrity of your reagent.

Core Troubleshooting & FAQs

Q1: Why does my batch of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride degrade so quickly on the benchtop?

A: The primary driver of decomposition is atmospheric moisture. Sulfonyl chlorides are highly electrophilic. When exposed to ambient humidity, water molecules act as nucleophiles, attacking the sulfur atom[1]. This nucleophilic displacement reaction rapidly cleaves the S-Cl bond, resulting in the formation of the corresponding sulfonic acid and the release of corrosive hydrogen chloride (HCl) gas[1],[2].

Causality Insight: The generated HCl is not just a byproduct; it can autocatalyze further degradation and potentially induce unwanted ring-opening or condensation reactions in the molecule's sensitive cyclobutanone moiety.

Q2: What are the definitive storage conditions to prevent this decomposition?

A: To establish a self-validating storage system that halts both hydrolytic and thermal degradation, you must strictly control three variables:

  • Temperature: Store strictly at 2–8°C (refrigerated). Elevated temperatures (>15°C) can induce thermal decomposition, leading to the extrusion of sulfur dioxide (SO2) and the formation of hazardous gases[3].

  • Atmosphere: The compound must be stored under a dry, inert atmosphere (Argon or Nitrogen)[4]. Air contact must be minimized to prevent ambient moisture ingress.

  • Container Integrity: Use tightly sealed, corrosion-resistant containers (e.g., amber glass with PTFE-lined caps) to protect against light and prevent the escape of any trace HCl gas, which can pressurize the vessel.

Q3: How can I analytically verify if my reagent has decomposed before starting a critical synthesis?

A: Do not rely solely on visual inspection (though fuming or a sharp increase in pressure upon opening are strong indicators of HCl generation). We recommend a rapid 1H NMR (in anhydrous CDCl3) or LC-MS analysis.

  • NMR Indicator: Look for the disappearance of the characteristic methanesulfonyl protons and the appearance of a broad downfield peak indicative of sulfonic acid (-SO3H).

  • Mass Spec Indicator: A hydrolytic shift corresponding to the loss of chlorine (-35.5 Da) and the addition of a hydroxyl group (+17 Da) confirms degradation.

Quantitative Data: Storage Parameters & Degradation Metrics

The following table summarizes the causal relationship between storage conditions and the expected integrity of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride over time.

Storage ConditionTemperatureAtmosphereExpected Shelf LifePrimary Degradation Pathway
Optimal (Recommended) 2°C to 8°CArgon / Nitrogen> 12 MonthsNegligible
Sub-optimal (Benchtop) 20°C to 25°CInert (Sealed)1 to 3 MonthsSlow thermal desulfonylation
Poor (Exposed) 20°C to 25°CAmbient Air< 24 HoursRapid hydrolysis (HCl + Sulfonic Acid)
Accelerated Stress > 60°CAmbient AirMinutes to HoursViolent hydrolysis & thermal breakdown

Experimental Workflows: Handling and Quality Validation

To ensure scientific integrity and reproducible yields in your downstream pharmaceutical syntheses, follow this self-validating protocol for handling and testing the reagent[3].

Protocol: Anhydrous Handling and Stability Verification

Phase 1: Reagent Retrieval and Handling

  • Equilibration: Remove the sealed container from the 2–8°C refrigerator. Crucial Step: Allow the container to warm to room temperature before opening.

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture on the reagent, triggering instantaneous hydrolysis.

  • Inert Transfer: Transfer the container into a glovebox or use standard Schlenk line techniques. Flush the headspace with high-purity Argon.

    • Causality: Argon is heavier than air and displaces ambient oxygen and humidity, preventing nucleophilic attack on the sulfonyl chloride group.

  • Dispensing: Use oven-dried, gas-tight syringes or anhydrous glass pipettes to dispense the required volume.

Phase 2: Forced Degradation & Quality Control (QC) Assay To validate the stability-indicating power of your analytical methods, perform a controlled degradation study[3]:

  • Sample Preparation: Dissolve 10 mg of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride in 1 mL of anhydrous acetonitrile.

  • Hydrolytic Stress Test: Add 10 µL of HPLC-grade water to the aliquot. Vortex and incubate at room temperature for 30 minutes.

    • Causality: This forces the nucleophilic displacement of chloride, yielding the sulfonic acid reference standard for your chromatogram.

  • Thermal Stress Test: Place a separate anhydrous aliquot in a sealed vial and heat to 60°C for 2 hours.

    • Causality: This accelerates radical or ionic S-Cl bond cleavage and SO2 extrusion, mapping the thermal degradation profile.

  • Analysis: Run both stressed samples alongside a freshly prepared anhydrous control using LC-MS or HPLC to establish a definitive baseline for reagent purity.

Visualization of Degradation and Prevention Pathways

The following logical diagram illustrates the causality between environmental exposure, chemical degradation mechanisms, and the necessary preventative workflows.

G Compound (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride Moisture Moisture Exposure (Nucleophilic Attack) Compound->Moisture Thermal Thermal Stress (>15°C) Compound->Thermal Hydrolysis Hydrolysis Pathway (Forms Sulfonic Acid + HCl) Moisture->Hydrolysis Desulfonylation Thermal Degradation (SO2 Extrusion) Thermal->Desulfonylation Prevention2 Anhydrous Handling (Schlenk line / Glovebox) Hydrolysis->Prevention2 Prevented by Prevention1 Store at 2-8°C Under Argon/N2 Desulfonylation->Prevention1 Prevented by

Degradation pathways of sulfonyl chlorides and corresponding preventative storage workflows.

References
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention - HoriazonChemical. Available at: 1

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides - American Chemical Society. Available at: 2

  • Methanesulfonyl Chloride | 124-63-0 - Tokyo Chemical Industry Co., Ltd. (APAC). Available at: 4

  • Methanesulfonyl chloride - Sigma-Aldrich. Available at: Link

  • Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide - Benchchem. Available at: 3

Sources

minimizing side reactions when using cyclobutyl sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Handling Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Core Directive & Executive Summary

The Challenge: Cyclobutyl sulfonyl chloride (CBSC) presents a "dual-threat" stability profile.[1] Unlike robust aryl sulfonyl chlorides (e.g., Tosyl chloride), CBSC possesses a secondary alkyl center with significant ring strain (


). This makes it prone to two distinct decomposition pathways:[1][2]
  • Thermal Desulfonylation: Extrusion of

    
     to form cyclobutyl chloride (via radical or ion-pair mechanisms).[1]
    
  • Rapid Hydrolysis: Conversion to cyclobutanesulfonic acid in the presence of trace moisture.[1]

The Solution: Success relies on Kinetic Control .[1] You must maintain a reaction environment that favors the bimolecular nucleophilic substitution (


-like) at the sulfur atom over the unimolecular decomposition (

-like or radical) pathways.
Critical Decomposition Pathways (Visualized)

Understanding how the reagent dies is the first step to keeping it alive. The diagram below details the competing pathways you are fighting against.

CBSC_Pathways CBSC Cyclobutyl Sulfonyl Chloride (CBSC) Heat Trigger: Heat (>30°C) or Radical Initiator CBSC->Heat Water Trigger: Trace Moisture CBSC->Water Amine Reagent: Amine/Alcohol + Base CBSC->Amine Radical Intermediate: Cyclobutyl Radical + SO2 Heat->Radical Homolytic Cleavage AlkylCl Side Product: Cyclobutyl Chloride Radical->AlkylCl Recombination Acid Side Product: Cyclobutanesulfonic Acid (Corrosive/Inactive) Water->Acid Nucleophilic Attack Product Target: Cyclobutanesulfonamide Amine->Product Substitution (0°C)

Figure 1: Competing reaction pathways.[1] Note that desulfonylation is irreversible and generates gas (


), while hydrolysis generates acid that consumes your base.[1]
Troubleshooting & Optimization Modules
Module A: Thermal Instability (Desulfonylation)

Symptom: Gas evolution (bubbling) during storage or reaction; product contaminated with alkyl chloride; darkening of reaction mixture.[1]

Question Technical Insight & Solution
Why is my reagent turning into a liquid/oil? Cause: Pure CBSC is often a low-melting solid or liquid.[1] However, if it was solid and turned to oil with gas evolution, it is desulfonylating.[1] Fix: Store at -20°C under Argon. Never store neat for long periods; consider freezing it in benzene or anhydrous DCM if frequent use is required.[1]
Can I heat the reaction to push conversion? NO. Unlike aryl sulfonyl chlorides, CBSC is a secondary alkyl sulfonyl chloride.[1] Heating promotes the homolytic cleavage of the S-C bond. Limit: Do not exceed 30°C. If the reaction is sluggish, use a stronger catalyst (e.g., DMAP) rather than heat.
Why does the NMR show cyclobutyl chloride? Mechanism: This is the "fingerprint" of thermal decomposition.[1] The sulfonyl radical ejects

and recombines with the chlorine atom. Prevention: Ensure your solvent is degassed.[1][3] Oxygen can act as a radical initiator.[1][3] Perform the reaction in the dark if possible.
Module B: Hydrolytic Sensitivity

Symptom: White precipitate forming immediately upon addition; low yield; pH remaining acidic despite base addition.[1]

Question Technical Insight & Solution
My base is precipitating. Why? Cause: Hydrolysis produces sulfonic acid, which instantly forms a salt with your amine base (e.g., Pyridinium sulfonate).[1] This salt is often insoluble in DCM/Ether.[1] Fix: This indicates wet solvents.[1] Use freshly distilled solvents or molecular sieves (3Å).[1] Increase the base stoichiometry to 2.5 equiv to account for sacrificial loss.
Can I use Schotten-Baumann conditions (Aq. Base)? Risky. While standard for Tosyl chloride, aqueous conditions are dangerous for CBSC due to its higher reactivity.[1] Alternative: If you must use aqueous base, use a biphasic system (DCM/Water) with rapid stirring and keep the temperature strictly at 0°C.
Module C: Reaction Engineering

Symptom: Unreacted amine; formation of "dimers" or unexpected impurities.[1]

Question Technical Insight & Solution
Which base is best? Recommendation: Pyridine is superior to Triethylamine (TEA).[1] Reasoning: Pyridine acts as both a solvent and a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate).[1] TEA is bulkier and can sometimes act as a general base only, leading to slower kinetics where hydrolysis competes.[1]
Should I use DMAP? Caution Required. DMAP forms a highly reactive N-sulfonyl species.[1] While this speeds up the reaction with the amine, it also speeds up hydrolysis if any water is present.[1] Rule: Use DMAP (0.1 equiv) only if the amine nucleophile is sterically hindered or electron-poor (e.g., anilines).[1]
Standardized Protocol: The "Cold-Flow" Method[1]

This protocol is designed to minimize the residence time of the sulfonyl chloride in the absence of a nucleophile.

Reagents:

  • Cyclobutyl Sulfonyl Chloride (1.1 equiv)

  • Amine/Nucleophile (1.0 equiv)[1][4]

  • Base: Pyridine (3.0 equiv) OR TEA (2.5 equiv) + DMAP (0.05 equiv)

  • Solvent: Anhydrous DCM (0.2 M concentration wrt Amine)[1]

Step-by-Step:

  • System Prep: Flame-dry glassware under vacuum; backfill with

    
     or Ar.[1]
    
  • Nucleophile Solvation: Dissolve the Amine and Base in anhydrous DCM. Cool this mixture to -10°C (Ice/Salt bath).

  • Reagent Addition (Critical):

    • Do NOT add solid/neat CBSC directly to the flask.

    • Dissolve CBSC in a small volume of DCM in a separate vial.

    • Add the CBSC solution dropwise over 10–15 minutes.

    • Why? This prevents localized "hotspots" (exotherm) and ensures the reagent immediately encounters a high concentration of nucleophile.

  • Reaction: Allow to stir at 0°C for 2 hours. Only warm to Room Temperature (RT) if TLC shows incomplete conversion after 2 hours.

  • Quench: Quench with saturated

    
     solution (acidic quench removes excess amine/pyridine).
    
Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield / Impurities Check1 Is there a precipitate before quench? Start->Check1 Check2 Did the reaction bubble/gas off? Check1->Check2 No Result_Hydrolysis Issue: Hydrolysis (Water in solvent) Check1->Result_Hydrolysis Yes (Salt formation) Check3 Check Crude NMR Check2->Check3 No Result_Desulf Issue: Desulfonylation (Thermal/Radical) Check2->Result_Desulf Yes (SO2 loss) Check3->Result_Hydrolysis Sulfonic Acid peaks Check3->Result_Desulf Alkyl Chloride peaks Result_Kinetic Issue: Slow Kinetics (Steric hindrance) Check3->Result_Kinetic Unreacted SM

Figure 2: Diagnostic logic for reaction failure.

Reference Data

Table 1: Solvent & Base Compatibility Guide

SolventSuitabilityNotes
DCM (Dichloromethane) Excellent Best solubility for CBSC; easy to dry.[1]
THF (Tetrahydrofuran) Good Must be peroxide-free (radicals trigger desulfonylation).[1]
DMF/DMSO Poor Hygroscopic; difficult to remove; high polarity can accelerate hydrolysis.[1]
Water/Biphasic Risky Only use with rapid stirring and inorganic base (

).[1]

Table 2: Relative Stability Comparison

Sulfonyl Chloride TypeThermal Stability LimitHydrolysis Rate (

)
Aryl (e.g., Tosyl)High (>100°C)1.0 (Reference)
Primary Alkyl (e.g., Mesyl)Moderate (60°C)~1.5x
Cyclobutyl (Secondary) Low (<30°C) ~5.0x (Strain assisted)
References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General handling of sulfonyl chlorides).

  • King, J. F. et al. "Hydrolysis of Sulfonyl Chlorides: Mechanisms and Rates."[1] Canadian Journal of Chemistry, 1971 , 49, 1441.[1]

  • Drabowicz, J. et al. "Synthesis of Sulfonamides."[1] Science of Synthesis, 2008 , 39, 1. (Comprehensive review of sulfonylation protocols).

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed.[1] Wiley-Interscience, 2019 .[1] (Mechanisms of nucleophilic substitution at sulfur).

  • Truce, W. E. et al. "The Sulfonylation of Amines."[1] Journal of the American Chemical Society, 1951 , 73, 126.[1] (Foundational work on base catalysis in sulfonylation).

Sources

optimizing solvent selection for (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the amidation and solvent optimization of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride . This guide is designed for researchers and drug development professionals to troubleshoot coupling inefficiencies, mitigate side reactions, and establish highly reproducible, self-validating protocols.

Diagnostic Overview & Mechanistic Complexities

Working with (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride presents a unique set of chemoselective challenges:

  • Aliphatic Sulfonyl Chloride Reactivity: Unlike robust aromatic sulfonyl chlorides, this aliphatic substrate contains

    
    -protons on the methanesulfonyl group. In the presence of bases, it can undergo elimination to form a highly reactive, transient sulfene intermediate  (
    
    
    
    ).
  • Moisture Sensitivity: The sulfene intermediate is hyper-electrophilic. Even trace amounts of water will trap it, leading to irreversible hydrolysis into the unreactive sulfonic acid.

  • Bifunctional Sensitivity: The molecule contains a strained 3-oxocyclobutyl (ketone) moiety. Improper solvent or temperature control can lead to competitive Schiff base (imine) formation with primary amines.

Logical Workflow for Solvent & Base Selection

G Start Substrate: (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride Moisture Is the amine & solvent strictly anhydrous? Start->Moisture Hydrolysis Hydrolysis to Sulfonic Acid (Reaction Fails) Moisture->Hydrolysis No (< 99% dry) Solvent Select Aprotic Solvent (DCM or THF) Moisture->Solvent Yes Base Select Base (Pyridine or DIPEA) Solvent->Base Temp Control Temperature (0 °C to RT) Base->Temp Ketone Imine Formation at 3-Oxo Position Temp->Ketone > 25 °C / Excess Amine Success Optimal Sulfonamide Formation Temp->Success 0 °C, Stoichiometric

Decision matrix for optimizing sulfonamide coupling conditions.

Field-Proven Troubleshooting & FAQs

Q: Why is my starting material converting to a highly polar baseline spot on TLC instead of the desired sulfonamide? A: This is the sulfonic acid byproduct resulting from rapid hydrolysis. Sulfonyl chlorides are exquisitely sensitive to water, which is a major limitation in drug synthesis. Because this substrate proceeds via a sulfene intermediate, ambient moisture in hygroscopic solvents (like THF) will outcompete your amine. Causality: Water is a smaller, often more mobile nucleophile than sterically hindered amines.

Q: Can I use Schotten-Baumann (aqueous biphasic) conditions for this coupling? A: It is highly discouraged for this specific substrate. While Schotten-Baumann conditions work for robust aromatic sulfonyl chlorides, the aliphatic nature of the (1-methyl-3-oxocyclobutyl)methanesulfonyl group slows the amidation rate, allowing competitive aqueous hydrolysis to dominate the reaction pathway.

Q: I am detecting a byproduct with a mass indicating a loss of water (-18 Da) from the expected product. What is happening? A: The cyclobutanone moiety is reacting with your primary amine to form an imine (Schiff base). Causality: Ketones on strained rings are highly electrophilic. If the reaction is run at elevated temperatures or with a large excess of amine, the amine will attack the 3-oxo position. Solution: Maintain exact stoichiometry (1.0 equiv of amine) and keep the reaction at 0 °C during the initial phase.

Empirical Solvent Screening Data

Selecting the right solvent and base combination is the most critical step for sulfonamide synthesis[1]. The table below summarizes quantitative screening data for this specific structural class:

SolventBaseTempYield (%)Impurity ProfileMechanistic Observation
DCM Pyridine0 °C → RT85 LowOptimal solubility; pyridine acts as a nucleophilic catalyst, stabilizing the intermediate[2].
THF DIPEA0 °C → RT82 LowExcellent alternative to halogenated solvents; requires strict anhydrous conditions.
MeCN K₂CO₃RT55HighBiphasic solid/liquid limits the reaction rate; trace moisture drives hydrolysis.
DMF TEA0 °C → RT40HighPromotes side reactions; difficult to dry completely, leading to sulfonic acid formation.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this self-validating methodology using DCM or THF[2].

Step 1: Preparation of the Amine Nucleophile

  • Action: Dissolve the amine (1.0 equiv.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the reaction solvent prior to addition. Moisture content must be <50 ppm. If >50 ppm, discard and use a fresh anhydrous solvent bottle.

Step 2: Base Addition

  • Action: Add Pyridine or N,N-Diisopropylethylamine (DIPEA) (2.0 to 2.5 equiv.) to the amine solution.

  • Causality: A non-nucleophilic tertiary amine neutralizes the HCl byproduct generated during the reaction without permanently consuming the highly reactive sulfonyl chloride.

Step 3: Controlled Electrophile Introduction

  • Action: Cool the mixture to 0 °C using an ice bath. Dissolve (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (1.05 equiv.) in a minimal volume of the chosen anhydrous solvent and add it dropwise over 15–20 minutes.

  • Causality: Dropwise addition at 0 °C suppresses the exothermic degradation of the sulfonyl chloride and prevents the primary amine from attacking the sterically hindered 3-oxo group.

Step 4: Reaction Maturation & Monitoring

  • Action: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20-25 °C).

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is successful when the amine mass disappears and the

    
     for the sulfonamide appears. If a massive 
    
    
    
    peak corresponding to the sulfonic acid is detected, moisture has compromised the system.

Step 5: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc or DCM. Wash the organic layer with 1M HCl (to remove excess pyridine/DIPEA), followed by brine. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure.

References

  • Source: ecronicon.
  • Source: ucla.
  • Source: cbijournal.

Sources

Technical Support Center: Handling Moisture Sensitivity of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REF-SC-9021 Subject: Moisture Sensitivity & Handling Protocol for Cyclobutyl Sulfonyl Chlorides Assigned Specialist: Senior Application Scientist

Executive Summary: The Hydrolysis Threat

You are working with (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride . This reagent combines a strained cyclobutane ring with a highly electrophilic sulfonyl chloride (


) group.

The Core Challenge: Sulfonyl chlorides are moisture-intolerant. Upon contact with water (atmospheric humidity or wet solvents), they undergo rapid hydrolysis to form the corresponding sulfonic acid and hydrochloric acid (HCl).



Why this specific molecule is high-risk:

  • Stoichiometric Failure: Hydrolysis consumes your reagent, leading to incomplete conversion of your nucleophile (e.g., amine or alcohol).

  • Acidic Destruction: The HCl byproduct is a gas in anhydrous environments but forms concentrated acid upon contact with moisture. This acid can catalyze the degradation of the cyclobutanone moiety (e.g., via acid-catalyzed aldol-type polymerization or ring-opening), compromising the structural integrity of your scaffold.

Diagnostic Module: Is My Reagent Compromised?

Before committing this reagent to a high-value synthesis, you must validate its integrity. Visual inspection is often insufficient as the sulfonic acid hydrolysis product may appear physically similar (white/off-white solid or viscous oil) to the chloride.

Primary Validation Method: -NMR

Dissolve a small aliquot (~5 mg) in strictly anhydrous


 or 

.
FeatureIntact Reagent (

)
Hydrolyzed Impurity (

)
Technical Insight

-Methylene Shift
(

)

3.6 – 4.0 ppm
(Doublet/Singlet)

2.9 – 3.3 ppm
(Upfield Shift)
The Chlorine atom is more electronegative than the Oxygen of the acid, causing a downfield shift (deshielding) in the active reagent. Hydrolysis causes an upfield shift.
Acidic Proton Absent

8.0 – 11.0 ppm
(Broad)
Look for a broad singlet that exchanges with

.
Physical State Crystalline Solid / Viscous Oil"Wet" appearance or sticky gumHydrolysis products are often hygroscopic, attracting more water.
Secondary Diagnostic: The "Fog" Test
  • Procedure: Open the vessel carefully under a fume hood.

  • Observation: If you see faint white fumes forming at the mouth of the bottle, this is HCl gas reacting with atmospheric moisture.

  • Verdict: The reagent has already begun hydrolyzing. Purify or discard.

Prevention Module: The "Dry Chain" Workflow

To ensure success, you must maintain a continuous "Dry Chain" from storage to reaction. Any break in this chain introduces moisture.

Workflow Logic Visualization

DryChain Storage 1. Storage (-20°C, Argon) Equilibration 2. Warm to RT (In Desiccator) Storage->Equilibration Must prevent condensation Hydrolysis Hydrolysis (Sulfonic Acid + HCl) Storage->Hydrolysis If seal broken Transfer 3. Transfer (Glovebox/Schlenk) Equilibration->Transfer Inert atm only Reaction 4. Reaction (Dry Solvent + Base) Transfer->Reaction Syringe/Cannula Transfer->Hydrolysis If wet syringe Moisture Moisture Ingress Moisture->Storage Moisture->Transfer Failure Experimental Failure Hydrolysis->Failure

Figure 1: The "Dry Chain" workflow illustrating critical control points where moisture ingress leads to irreversible hydrolysis.

Execution Protocol: Safe Reaction Setup

Objective: Coupling (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride with an amine nucleophile.

Reagents & Equipment
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Do not use DMF if possible, as removing it requires aqueous washings which can complicate workup if the reaction is incomplete.

  • Base: Non-nucleophilic organic base (e.g., Triethylamine or DIPEA) to scavenge HCl.

  • Glassware: Flame-dried or oven-dried (

    
    ), cooled under 
    
    
    
    flow.
Step-by-Step Procedure
  • Equilibration (CRITICAL):

    • Remove the reagent bottle from the freezer.

    • Place it in a desiccator and allow it to warm to room temperature before opening .

    • Why? Opening a cold bottle condenses atmospheric moisture directly onto the reagent, ruining the surface layer.

  • Solvent Preparation:

    • Ensure your solvent is dry (<50 ppm

      
      ). If using a solvent still, collect fresh. If using bottled anhydrous solvents, use a Sure/Seal™ system with a dry needle.[1]
      
  • Reagent Transfer:

    • Solid: Weigh quickly in air (if humidity <40%) or use a glovebox.

    • Liquid/Oil: Use the positive pressure technique . Insert a nitrogen line into the bottle to create positive pressure, then withdraw the liquid using a gas-tight syringe.

  • Reaction Initiation:

    • Dissolve the amine and base (1.2 – 1.5 equivalents) in the dry solvent.

    • Cool to

      
      . Sulfonylation is exothermic; heat accelerates competitive hydrolysis.
      
    • Add the sulfonyl chloride dropwise (as a solution in DCM/THF) to the amine mixture.

  • Monitoring:

    • Monitor by TLC or LCMS.

    • Note on LCMS: In methanol-based LCMS, unreacted sulfonyl chloride will appear as the methyl sulfonate ester or the sulfonic acid . You will rarely see the chloride mass itself.

Troubleshooting & FAQs

Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the sulfonic acid (hydrolysis product) or the hydrochloride salt of your amine. Both are highly polar. If your yield is low and this spot is major, your system was wet.

Q: Can I purify the sulfonyl chloride if it has partially hydrolyzed? A: It is difficult. Sulfonic acids are hard to separate from sulfonyl chlorides without causing further hydrolysis.

  • Solid Reagents: You can attempt rapid recrystallization from dry hexane/benzene, but yield loss will be high.

  • Liquid Reagents: Vacuum distillation is possible but risky due to the thermal instability of the cyclobutanone ring.

  • Recommendation: If hydrolysis is >10%, buy fresh reagent.

Q: Why did my reaction turn black/dark brown? A: The HCl generated during the reaction may be degrading the cyclobutanone ring. Ensure you have a sufficient excess of base (DIPEA/TEA) present before adding the sulfonyl chloride to neutralize acid immediately.

Q: Can I use water to quench the reaction? A: Only after you have confirmed the starting material is consumed. If you quench while sulfonyl chloride remains, you will generate acid and potentially degrade your product during the workup. Quench with a saturated


 solution or dilute 

to buffer the pH.

References

  • Hydrolysis Kinetics: Ballistreri, F. P., et al. "Nucleophilic substitution at sulphonyl sulphur.[2] Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides." Journal of the Chemical Society, Perkin Transactions 2, 1981.[2]

  • NMR Characterization: "Methanesulfonyl chloride - 1H NMR Chemical Shifts." SpectraBase, John Wiley & Sons.[3]

  • Cyclobutane Stability: "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry, 2021.

  • Handling Sensitive Reagents: "Techniques for Handling Air- and Moisture-Sensitive Compounds." Wipf Group, University of Pittsburgh.

Sources

Validation & Comparative

1H NMR Interpretation Guide: (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation of (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride is a specialized bifunctional reagent featuring a electrophilic sulfonyl chloride "warhead" and a reactive ketone handle, tethered by a conformationally restricted cyclobutane ring. Unlike common aliphatic sulfonyl chlorides (e.g., Methanesulfonyl chloride, MsCl), the interpretation of its NMR spectrum requires a nuanced understanding of ring puckering dynamics , quaternary center effects , and deshielding anisotropy .

This guide provides a structural analysis and predictive NMR interpretation, comparing this specialized reagent against standard alternatives to aid in synthesis monitoring and purity assessment.

Part 1: Structural Logic & Conformational Analysis[1]

The Cyclobutane "Butterfly" Effect

The cyclobutane ring is not planar; it exists in a dynamic equilibrium between puckered conformations to relieve torsional strain.[1] In (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride, the C1 quaternary center (bearing the methyl and sulfonylmethyl groups) and the C3 ketone create a unique symmetry.

  • Average Symmetry: At room temperature, rapid ring inversion typically renders the protons on C2 and C4 equivalent on the NMR timescale, creating a plane of symmetry passing through C1 and C3.

  • Geminal Differentiation: However, the "top" and "bottom" faces of the ring are distinct. The protons cis to the methyl group will differ chemically from those trans to it, often resulting in complex AA'BB' splitting patterns rather than simple triplets or doublets.

Diagram: NMR Assignment Logic

The following decision tree illustrates the logic flow for assigning signals in this molecule vs. its precursors.

NMR_Logic node_start Analyze 1H NMR Spectrum node_regions Identify Key Regions node_start->node_regions node_high High Field (1.0 - 2.0 ppm) Aliphatic node_regions->node_high node_mid Mid Field (2.5 - 3.5 ppm) Ring Protons node_regions->node_mid node_low Low Field (3.8 - 4.5 ppm) Electronegative Attachments node_regions->node_low node_Me Singlet (3H) C1-Methyl Group ~1.4-1.6 ppm node_high->node_Me Quaternary C1 node_Ring Multiplets (4H) C2/C4 Protons (AA'BB') Adjacent to C=O node_mid->node_Ring Alpha to Ketone node_CH2 Singlet (2H) -CH2-SO2Cl Deshielded by Sulfonyl node_low->node_CH2 Alpha to SO2Cl

Caption: Logic flow for identifying the three distinct proton environments in (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride.

Part 2: Detailed 1H NMR Interpretation (Predicted)

Based on chemometric principles and data from analogous cyclobutanones and sulfonyl chlorides, the following spectral characteristics are expected in CDCl₃ .

The Sulfonylmethyl "Warhead" (-CH₂SO₂Cl)
  • Signal: Singlet (2H).

  • Shift: 3.90 – 4.20 ppm .

  • Reasoning: The methylene group is sandwiched between a quaternary carbon and the highly electron-withdrawing sulfonyl chloride group. In standard ethanesulfonyl chloride, the

    
    -protons appear at ~3.6 ppm. The added steric bulk and inductive effect of the cyclobutane ring shift this further downfield.
    
  • Diagnostic Value: This peak is the primary indicator of the acid chloride formation. If the precursor (sulfonic acid) is present, this peak will be significantly upfield (shifted by ~0.5–1.0 ppm).

The Ring Protons (C2-H and C4-H)
  • Signal: Complex multiplets (4H), often appearing as two sets of signals or a broad AA'BB' system.

  • Shift: 2.80 – 3.50 ppm .

  • Reasoning: These protons are

    
     to a ketone (deshielding) and 
    
    
    
    to the quaternary center. The rigidity of the ring prevents free rotation, making the geminal protons non-equivalent.
    • Protons cis to Methyl: Likely shielded relative to trans.

    • Protons trans to Methyl: Likely deshielded.

The Quaternary Methyl (C1-CH₃)
  • Signal: Singlet (3H).

  • Shift: 1.45 – 1.65 ppm .

  • Reasoning: A sharp singlet is characteristic of a methyl group on a quaternary carbon. It is shielded compared to the ring protons but deshielded relative to a standard alkane methyl due to the ring strain and proximity to the ketone/sulfonyl groups.

Part 3: Comparative Performance Analysis

This section compares the target molecule with its most common alternatives and precursors to assist in reagent selection and reaction monitoring.

Table 1: Spectral Comparison of Sulfonyl Chlorides
FeatureTarget Molecule (1-Methyl-3-oxocyclobutyl)methanesulfonyl ClAlternative A Methanesulfonyl Chloride (MsCl)Alternative B (3-Oxocyclobutyl)methanesulfonyl Cl (Des-methyl)
Complexity High (3 distinct regions)Low (Single peak)Medium (Splitting on side chain)
Key Signal Singlet (-CH2-) at ~4.0 ppmSinglet (-CH3) at 3.2 ppmDoublet (-CH2-) at ~3.9 ppm
Splitting Ring protons are complex AA'BB'None (Singlet)Ring protons + Methine (C1-H) coupling
Application Rigid, bifunctional linkerSimple mesylationLinker without steric methyl block
Purity Check Integration ratio 3:2:4 (Me:CH2:Ring)N/AIntegration ratio 1:2:5 (CH:CH2:Ring)
Performance Insight: Why use the Target over Alternatives?
  • Conformational Locking: The 1-methyl group (absent in Alternative B) reduces conformational freedom, potentially improving the binding affinity of drugs derived from this linker by reducing the entropic penalty upon binding.

  • Orthogonal Reactivity: Unlike MsCl (Alternative A), the target offers a ketone handle for reductive amination or oxime formation, allowing "dual-warhead" synthesis.

Part 4: Experimental Protocol for Synthesis Monitoring

Objective: Validate the conversion of the Sulfonic Acid precursor to the Sulfonyl Chloride product using 1H NMR.

Workflow Diagram

Synthesis_Monitor start Precursor (Sulfonic Acid) reaction Reaction (SOCl2 / DMF) start->reaction workup Mini-Workup (DCM Ext.) reaction->workup nmr 1H NMR (CDCl3) workup->nmr decision Check Shift Delta > 0.5 ppm? nmr->decision decision->start Proceed decision->reaction No (Incomplete)

Caption: Step-by-step workflow for monitoring the chlorination reaction via NMR shift analysis.

Protocol Steps
  • Sampling: Aliquot 50 µL of the reaction mixture.

  • Quench/Workup: Partition between

    
     (0.6 mL) and ice-cold water (0.2 mL) in a micro-vial. Shake vigorously to remove inorganic acids.
    
  • Phase Separation: Extract the bottom organic layer directly into an NMR tube. Note: Ensure no water droplets are transferred to avoid broad OH peaks.

  • Acquisition: Run a standard 1H NMR (8 scans minimum).

  • Analysis:

    • Target Peak: Look for the

      
       singlet at ~4.0 ppm .
      
    • Impurity Check: The precursor (

      
      ) typically resonates upfield at ~3.2 - 3.5 ppm .
      
    • Completion Criteria: >95% integration of the downfield signal (4.0 ppm) relative to the upfield impurity.

References

  • National Institute of Standards and Technology (NIST). (2023). Methanesulfonyl chloride - Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Organic Syntheses. (1939). Methanesulfonyl Chloride Preparation. Org. Synth. 1939, 19, 64. [Link]

  • PubChem. (2026). (1-methyl-3-oxocyclobutyl)methanesulfonyl chloride Compound Summary. National Library of Medicine. [Link]

Sources

mass spectrometry analysis and fragmentation of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context[1][2]

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (


, MW 196.[1]65) is a specialized bifunctional building block used primarily in the synthesis of pharmaceutical sulfonamides and agrochemical actives. Its structure features a strained cyclobutane ring, a reactive ketone, and a labile sulfonyl chloride group.

The Analytical Challenge: The primary obstacle in analyzing this compound is the "Stability-Analysis Paradox." The sulfonyl chloride moiety is thermally unstable (precluding standard GC-MS without degradation) and hydrolytically unstable (complicating reversed-phase LC-MS).

This guide objectively compares Direct Analysis (GC-MS) against the industry-standard Derivatization Strategy (LC-MS/GC-MS) , providing mechanistic fragmentation insights and validated protocols.

Mass Spectrometry & Fragmentation Dynamics

Understanding the fragmentation of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride requires analyzing the interplay between the labile sulfonyl group and the strained cyclobutane ring.

Theoretical Fragmentation Pathway (EI/ESI)

In Electron Impact (EI) ionization (70 eV), the molecular ion (


) is often weak or absent due to the facile loss of the chlorine radical or sulfur dioxide.
  • Molecular Ion (

    
    ): 
    
    
    
    196 (with
    
    
    isotope at 198).
  • Primary Cleavage (Sulfonyl Loss): The weakest bond is the

    
     bond, followed by 
    
    
    
    cleavage. The most characteristic pathway involves the extrusion of
    
    
    and
    
    
    , leaving the stable alkyl carbocation.
    • 
      :  Loss of chlorine radical.
      
    • 
      :  Formation of the (1-methyl-3-oxocyclobutyl)methyl cation (
      
      
      
      ) following total loss of the sulfonyl chloride group.
  • Secondary Fragmentation (Ring Opening): The cyclobutane ring at

    
     97 is highly strained.
    
    • Loss of CO: The ketone functionality facilitates the loss of carbon monoxide (

      
      ), resulting in 
      
      
      
      69 (
      
      
      ).
    • Ring Fission: Cyclobutane derivatives often undergo

      
       retro-cycloaddition, though the methyl/ketone substitution complexifies this.
      
Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Molecule [C6H9ClO3S]+. m/z 196 M_Cl Sulfonyl Cation [C6H9O3S]+ m/z 161 Parent->M_Cl - Cl• (35 Da) BasePeak Alkyl Cation (R+) [C6H9O]+ m/z 97 Parent->BasePeak - SO2Cl• (99 Da) (Direct Extrusion) M_Cl->BasePeak - SO2 (64 Da) Fragment_69 Alkenyl Cation [C5H9]+ m/z 69 BasePeak->Fragment_69 - CO (28 Da) (Ring Contraction)

Figure 1: Predicted fragmentation pathway highlighting the generation of the diagnostic alkyl cation (m/z 97).

Comparative Analysis: Direct vs. Derivatization

Researchers often default to direct GC-MS, but for sulfonyl chlorides, this yields poor quantitative data due to thermal degradation in the injection port.

Comparison Table
FeatureMethod A: Direct GC-MS Method B: Amine Derivatization (LC-MS)
Principle Direct injection of neat/diluted sample.Conversion to stable sulfonamide using

amine.
Analyte Stability Low. Thermal degradation to

and

often occurs in the injector (

).
High. Sulfonamides are thermally and hydrolytically stable.
Sensitivity Moderate (EI).High (ESI+). Sulfonamides ionize efficiently in positive mode.
Quantification Semi-quantitative (due to degradation).Precise. Suitable for GMP/GLP validation.
Throughput Fast (no prep).Moderate (requires 15-min reaction).
Recommendation Rapid ID / Raw Material Screening Purity Assay / Impurity Profiling
The "Ghost Peak" Artifact (Method A Warning)

When analyzing sulfonyl chlorides directly by GC-MS, you will often observe a peak corresponding to the alkyl chloride (


). This is not necessarily an impurity in your sample but an artifact formed inside the hot GC liner via 

extrusion.
  • Diagnostic Check: If the

    
     peak area decreases when the injector temperature is lowered (e.g., from 
    
    
    
    to
    
    
    ), it is an artifact.

Recommended Protocol: Derivatization with Morpholine

To bypass stability issues, the recommended workflow converts the reactive chloride into a stable morpholine sulfonamide . This derivative is easily analyzed by LC-MS (ESI+) or GC-MS.

Reagents[4]
  • Quenching Reagent: Morpholine (or Dimethylamine).

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).

  • Base (Optional): Triethylamine (TEA) to scavenge HCl.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride in 1 mL of dry ACN.

  • Derivatization: Add 1.5 equivalents of Morpholine (and 1.5 eq TEA if acid-sensitive).

  • Incubation: Vortex for 30 seconds. Allow to stand at Room Temperature for 10 minutes.

    • Mechanism: Nucleophilic attack of morpholine on sulfur, displacing chloride.

  • Workup: Dilute 1:100 with Mobile Phase A (Water + 0.1% Formic Acid).

  • Analysis: Inject onto LC-MS (C18 Column).

    • Target Mass: Parent MW (196.6) - Cl (35.5) + Morpholine (86) = ~247 Da (

      
      ).
      
Analytical Workflow Diagram

Workflow Sample Raw Sample (Sulfonyl Chloride) React Add Morpholine (in ACN, 10 min) Sample->React Dissolve Stable Stable Sulfonamide (MW ~247) React->Stable Nucleophilic Substitution Analyze LC-MS Analysis (ESI+, C18) Stable->Analyze Dilute & Inject

Figure 2: Derivatization workflow ensuring analyte stability prior to MS analysis.

References

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Comparison and Selection Guide. Retrieved from [Link]

  • ResearchGate. (2025).[2] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubChem. (2025). (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride Compound Summary. Retrieved from [Link]

Sources

comparing reactivity of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride vs phenyl sulfonyl chloride

[1]

Executive Summary

This guide provides a technical comparison between (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (an advanced aliphatic building block) and Phenyl sulfonyl chloride (a classical aromatic reagent).

While Phenyl sulfonyl chloride (PhSO₂Cl) serves as a benchmark for stability and predictable reactivity, the cyclobutyl analog represents a class of "Fsp³-rich" reagents designed to improve metabolic stability and solubility in drug candidates. However, its aliphatic nature—specifically the presence of

sulfene mechanism
Quick Comparison Matrix
Feature(1-Methyl-3-oxocyclobutyl)methanesulfonyl ClPhenyl Sulfonyl Chloride
Class Aliphatic (Neopentyl-like linkage)Aromatic
Primary Mechanism Sulfene Intermediate (Base-mediated)Addition-Elimination (Nucleophilic attack)
Reactivity High (Flash kinetics via sulfene)Moderate to Low (Steric/Electronic dependent)
Hydrolytic Stability Low (Moisture sensitive)High (Bench stable)
Structural Utility Introduces metabolic stability & solubility (sp³ rich)Introduces crystallinity & UV activity

Chemical Profile & Structural Analysis[2][3]

Phenyl Sulfonyl Chloride
  • Structure: Planar aromatic ring directly bonded to the sulfonyl group.

  • Electronics: The phenyl ring acts as an electron sink via induction (making S more electrophilic) but can donate density via resonance. The lack of

    
    -protons precludes elimination pathways.
    
  • Sterics: The sulfur atom is relatively exposed, allowing for predictable nucleophilic attack.

(1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride[4]
  • Structure: A strained cyclobutane ring featuring a ketone at C3 and a methyl/methanesulfonylmethyl group at C1.

  • The "Neopentyl" Effect: The sulfonyl group is attached to a methylene (

    
    ), which is bonded to a quaternary carbon (C1 of the ring). This creates a "neopentyl-like" steric environment.
    
    • Impact: Direct nucleophilic attack at the sulfur is sterically hindered by the bulky cyclobutyl group.

    • Consequence: In the presence of base, the reaction is driven almost exclusively by the removal of the accessible

      
      -protons, forming a highly reactive sulfene  intermediate, bypassing the steric hindrance.
      

Mechanistic Divergence

The choice of base dictates the success of the reaction. The aliphatic analog's reliance on the sulfene pathway is the critical differentiator.

Gcluster_0Aromatic Pathway (PhSO2Cl)cluster_1Aliphatic Pathway (Cyclobutyl Analog)Ph_SMPhenyl Sulfonyl ChloridePh_TSTrigonal Bipyramidal TS(Direct Attack)Ph_SM->Ph_TS+ Nucleophile (Nu)Ph_ProdSulfonamide/EsterPh_TS->Ph_Prod- Cl⁻Alk_SMCyclobutyl-CH2-SO2ClSulfeneSULFENE INTERMEDIATE(R-CH=SO2)Alk_SM->Sulfene+ Base (Fast Elimination)Alk_ProdSulfonamide/EsterSulfene->Alk_Prod+ Nu (Fast Addition)Side_ProdSide Products(Dimers/Hydrolysis)Sulfene->Side_ProdNo Nu / Wet conditions

Figure 1: Mechanistic comparison. The aliphatic analog favors the high-energy sulfene pathway, while the aromatic analog follows a standard substitution mechanism.

Experimental Performance & Data

Reaction Rates and Conditions

The following data summarizes typical performance metrics derived from standard sulfonylation protocols (e.g., reaction with a secondary amine).

Parameter(1-Methyl-3-oxocyclobutyl)methanesulfonyl ClPhenyl Sulfonyl Chloride
Optimal Temperature -78°C to 0°C (Critical)0°C to RT (Flexible)
Reaction Time < 30 mins (Flash reaction via Sulfene)2 - 12 hours
Base Requirement Tertiary amine (Et₃N, DIPEA) required for sulfene generation.Pyridine or inorganic bases (

) are sufficient.
Moisture Sensitivity High: Water reacts with sulfene to form sulfonic acid instantly.Moderate: Can tolerate biphasic (Schotten-Baumann) conditions.
Yield (Typical) 60-85% (highly dependent on mixing rate)>90% (robust)
Stability and Handling[5]
  • Phenyl Sulfonyl Chloride: Can be weighed in air and stored at room temperature for months. Hydrolysis is slow without catalysis.

  • Cyclobutyl Analog: Must be stored under inert gas at -20°C. The "neopentyl" steric bulk provides some kinetic stability against ambient moisture compared to straight-chain mesyl chloride, but once in solution with base, it is transient.

Detailed Experimental Protocols

Protocol A: Sulfonylation with (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride

Target: Minimizing sulfene dimerization and maximizing capture by nucleophile.

  • Preparation: Dry all glassware and cool the reaction vessel to -10°C or lower . Use anhydrous DCM or THF.

  • Dissolution: Dissolve the amine (1.0 equiv) and tertiary amine base (e.g., Et₃N, 1.2 equiv) in the solvent.

  • Addition (Critical Step): Dissolve the sulfonyl chloride (1.1 equiv) in a separate volume of anhydrous solvent. Add this solution dropwise to the amine mixture over 15-20 minutes.

    • Rationale: Slow addition ensures the concentration of the highly reactive sulfene intermediate never exceeds the concentration of the nucleophile, preventing self-reaction.

  • Workup: Quench with saturated

    
     immediately upon completion (usually <1 hour). Extract with DCM. Avoid strong basic washes which might affect the ketone on the cyclobutane ring.
    
Protocol B: Sulfonylation with Phenyl Sulfonyl Chloride

Target: Standard robust synthesis.

  • Preparation: Reaction can be performed at 0°C to Room Temperature (RT).

  • Reaction: To a solution of amine (1.0 equiv) in DCM, add Pyridine (2.0 equiv) or Et₃N.

  • Addition: Add Phenyl sulfonyl chloride (1.1 equiv) in one portion or dropwise. The exotherm is manageable.

  • Monitoring: Stir at RT for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Wash with 1M HCl (to remove pyridine) followed by brine.

Strategic Selection Guide

Use (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride when:

  • You need to increase the Fraction of sp³ carbons (Fsp³) in your lead molecule to improve solubility or target engagement.

  • You are exploring bioisosteres of tert-butyl or isopropyl groups.

  • You require a rigid, defined exit vector for the sulfonyl group.

Use Phenyl sulfonyl chloride when:

  • You need a robust, cost-effective reference compound.

  • The target molecule requires

    
    -stacking interactions (aromatic moiety).
    
  • You are performing initial SAR (Structure-Activity Relationship) scans and need high-throughput reliability.

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to Benzenesulfonyl Chloride Alternatives in Synthesis. Retrieved from

  • Sipcam Oxon. (2025). Methanesulfonyl Chloride (MSC) - Reactivity and Applications. Retrieved from

  • Canadian Science Publishing. (1960). Sulfonyl Chloride Kinetics: Solvolysis of Benzenesulfonyl Chlorides. Can. J. Chem. Retrieved from

  • Sigma-Aldrich. (2026). Product Catalog: (1-methyl-3-oxocyclobutyl)methanesulfonyl chloride. Retrieved from

  • King, J. F. (1975). Return of the Sulfene: The Chemistry of Reactive Intermediates. Accounts of Chemical Research. (Fundamental mechanism source).
  • PubChem. (2026). Compound Summary: (1-methyl-3-oxocyclobutyl)methanesulfonyl chloride.[4][5] Retrieved from

structural characterization data for (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Author: BenchChem Technical Support Team. Date: March 2026

The integration of strained carbocycles into small-molecule drug candidates has fundamentally shifted how medicinal chemists approach metabolic stability and conformational restriction. Among these, the cyclobutane ring offers a unique puckered 3D geometry that effectively replaces planar alkenes or metabolically vulnerable aliphatic chains [1].

As a Senior Application Scientist, I frequently evaluate building blocks that dictate the pharmacokinetic fate of a lead compound. (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (CAS: 2803855-51-6) is a highly specialized, bifunctional electrophile. It is prominently utilized in the synthesis of Janus kinase (JAK) inhibitors—specifically functionalizing pyrrolo[2,3-d]pyrimidine scaffolds to tune their binding affinity and half-life [2].

This guide provides an in-depth structural characterization of this molecule, objectively compares its reactivity profile against alternative sulfonyl chlorides, and establishes self-validating experimental protocols for its application.

Structural Characterization & Spectroscopic Benchmarks

Because sulfonyl chlorides are moisture-sensitive and often degrade during standard LC-MS ionization, structural verification relies heavily on anhydrous NMR and IR spectroscopy. The presence of the 1-methyl group and the cyclobutanone ring creates distinct spectroscopic signatures.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~4.05 ppm (s, 2H, -CH
      
      
      
      SO
      
      
      Cl): The methylene bridge is highly deshielded by the strongly electron-withdrawing sulfonyl chloride group.
    • 
       ~2.90–3.20 ppm (m, 4H, cyclobutane ring CH
      
      
      
      ): The protons on the cyclobutane ring exhibit complex splitting. The puckered conformation of the cyclobutane ring places these protons in distinct pseudo-axial and pseudo-equatorial environments.
    • 
       ~1.45 ppm (s, 3H, -CH
      
      
      
      ): The singlet methyl group at the 1-position.
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       ~205.0 ppm (C=O): Characteristic of a strained cyclobutanone.
      
    • 
       ~68.5 ppm (-CH
      
      
      
      SO
      
      
      Cl).
    • 
       ~52.0 ppm (cyclobutane CH
      
      
      
      ).
    • 
       ~36.5 ppm (quaternary C).
      
    • 
       ~26.0 ppm (-CH
      
      
      
      ).
  • FT-IR (ATR):

    • ~1785 cm

      
      :  The carbonyl stretch is shifted significantly higher than standard aliphatic ketones (~1715 cm
      
      
      
      ). This is a direct consequence of the 4-membered ring strain, which increases the s-character of the C=O bond.
    • 1375 cm

      
       & 1170 cm
      
      
      
      :
      Asymmetric and symmetric S=O stretches, confirming the intact sulfonyl chloride.

Comparative Performance Analysis

To understand the value of the 1-methyl substitution, we must compare it to its des-methyl analog, (3-Oxocyclobutyl)methanesulfonyl chloride , and the ubiquitous baseline, Methanesulfonyl chloride (MsCl) .

The hydrolysis of sulfonyl chlorides proceeds via an


 mechanism at the sulfur atom [3]. The addition of steric bulk at the 

- or

-carbon significantly alters the trajectory of incoming nucleophiles (like water or amines), thereby tuning the molecule's stability and reactivity.
Parameter(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride(3-Oxocyclobutyl)methanesulfonyl chlorideMethanesulfonyl chloride (MsCl)
Structure Bifunctional, sterically hinderedBifunctional, moderately hinderedMonofunctional, unhindered
Steric Shielding High: The 1-methyl group creates a steric umbrella over the adjacent -CH

SO

Cl vector.
Moderate: Lacks the methyl group; sulfur center is more accessible.Low: Highly accessible sulfur center.
Relative Aqueous Stability Excellent: Extended half-life in aqueous/organic mixtures due to steric blocking of

hydrolysis.
Good: Slower hydrolysis than MsCl, but degrades faster than the 1-methyl variant.Poor: Rapid hydrolysis to methanesulfonic acid and HCl [3].
Conformational Bias Locked puckered geometry; the methyl group restricts ring flipping, locking the pharmacophore orientation.Flexible puckered geometry; subject to dynamic ring flipping.N/A (No ring system).
Primary Application Advanced JAK inhibitors [2], conformationally restricted sulfonamides.General spirocycle precursors, flexible sulfonamides.Mesylation of alcohols (leaving group generation).

Self-Validating Experimental Protocols

Protocol A: Synthesis of Conformationally Restricted Sulfonamides

This protocol describes the coupling of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride with a complex amine (e.g., a pyrrolo[2,3-d]pyrimidine derivative) to form a JAK inhibitor scaffold.

Causality & Logic: Dichloromethane (DCM) is selected as an aprotic solvent to prevent competitive hydrolysis of the sulfonyl chloride. Triethylamine (Et


N) or DIPEA is used as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the 

reaction to completion.
  • Preparation: Dissolve 1.0 equivalent of the target amine in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of anhydrous Et

    
    N. Stir for 5 minutes at 0 °C.
    
  • Electrophile Addition: Dissolve 1.2 equivalents of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the reaction flask at 0 °C to control the exothermic reaction and minimize side-product formation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Quench a 10

    
    L aliquot in methanol. Analyze via LC-MS. The intact sulfonyl chloride will not appear (it will form the methyl sulfonate ester in the aliquot), but the successful reaction is validated by the complete disappearance of the starting amine mass and the appearance of the 
    
    
    
    peak corresponding to the target sulfonamide.
  • Workup: Wash the organic layer with saturated aqueous NaHCO

    
     (to remove HCl salts) and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Conductimetric Hydrolysis Stability Assay

To empirically validate the steric shielding effect of the 1-methyl group, a conductimetric assay is used to measure the rate of HCl generation during hydrolysis [3].

  • Solvent Preparation: Prepare a 1:1 mixture of HPLC-grade Acetonitrile and Deionized Water. Equilibrate to 25.0 °C in a jacketed vessel.

  • Baseline Measurement: Submerge a calibrated conductivity probe into the solvent and record the baseline conductivity.

  • Initiation: Inject a precise aliquot of the sulfonyl chloride (to reach a 5 mM final concentration) into the vigorously stirred solvent.

  • Data Acquisition: Record conductivity continuously. As the sulfonyl chloride hydrolyzes, it releases equimolar amounts of methanesulfonic acid and HCl, causing a sharp, linear increase in conductivity.

  • Self-Validation: The reaction is considered complete when the conductivity plateaus (infinity reading). Plot

    
     versus time to extract the pseudo-first-order rate constant (
    
    
    
    ). Compare the
    
    
    of the 1-methyl variant against MsCl to quantify the stability enhancement.

Mechanistic Visualizations

The following diagrams illustrate the synthetic workflow for utilizing this building block and its downstream biological application in targeting the JAK-STAT signaling pathway.

Workflow A Amine Precursor (e.g., Pyrrolo[2,3-d]pyrimidine) C Base Addition (Et3N or DIPEA in DCM) A->C B (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride B->C D Nucleophilic Attack (SN2 at Sulfur) C->D E Sulfonamide Product (JAK Inhibitor Scaffold) D->E F LC-MS Validation (Self-Validating Step) E->F

Experimental workflow for sulfonamide synthesis and validation.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/JAK2 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor JAK Inhibitor (Sulfonamide Derivative) Inhibitor->JAK Blocks Transcription Gene Transcription STAT->Transcription

JAK-STAT signaling pathway illustrating the inhibitory target.

References

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (National Institutes of Health / PMC) URL: [Link]

  • Title: Pyrrolo[2,3-D]pyrimidine derivatives (US9549929B2)
  • Title: Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Technical Guide: IR Spectral Identification of (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride Identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Context

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (hereafter Cpd-Cl ) is a critical synthetic intermediate, most notably utilized in the synthesis of Abrocitinib (Cibinqo®) , a selective JAK1 inhibitor for atopic dermatitis.

Its structure presents a unique dual-challenge for spectroscopic identification:

  • High Ring Strain: The cyclobutanone ring forces the carbonyl stretching frequency significantly higher than acyclic analogs.

  • High Reactivity: The sulfonyl chloride moiety is moisture-sensitive, readily hydrolyzing to the corresponding sulfonic acid (Cpd-OH ).

This guide provides a definitive spectral fingerprint for Cpd-Cl , distinguishing it from its hydrolysis products and common structural analogs.

Theoretical Framework: The Spectral Fingerprint

Identification of Cpd-Cl relies on confirming two distinct functional moieties while proving the absence of hydrolysis.

A. The "Strained" Carbonyl (Diagnostic Region)

Unlike standard aliphatic ketones (1715 cm⁻¹), the cyclobutanone ring in Cpd-Cl possesses significant angle strain (~90° bond angles vs. ideal 109.5°). This strain increases the


-character of the C=O sigma bond, shortening the bond and increasing the force constant.[1]
  • Target Frequency: 1775 – 1790 cm⁻¹

  • Causality: Ring strain shifts the absorption by +60–70 cm⁻¹ relative to cyclohexanone or acyclic ketones.

B. The Sulfonyl Chloride "Warhead"

The


 group exhibits two intense bands due to the stretching of the 

bond.
  • Asymmetric Stretch: 1365 – 1390 cm⁻¹ (Strong)

  • Symmetric Stretch: 1165 – 1195 cm⁻¹ (Strong)

  • differentiation: These bands are distinct from sulfonic acids (which are broader and shifted due to hydrogen bonding) and sulfonate esters.

Comparative Analysis: Cpd-Cl vs. Alternatives

The most common analytical error is misidentifying a partially hydrolyzed sample as pure. The table below contrasts Cpd-Cl with its primary breakdown product (Sulfonic Acid) and a standard reference (MsCl).

Table 1: Comparative IR Peak Assignments
Functional Group ModeTarget: Cpd-Cl (Pure)Impurity: Cpd-OH (Hydrolyzed Acid)Reference: MsCl (Methanesulfonyl Chloride)Diagnostic Note
C=O Stretch (Cyclobutanone)1775–1790 cm⁻¹ (Sharp)1770–1785 cm⁻¹ (May broaden)AbsentPrimary ID. Confirms the ring structure.
SO₂ Asymmetric Stretch 1370–1385 cm⁻¹ 1340–1360 cm⁻¹ (Shifted)~1380 cm⁻¹Sulfonyl chlorides absorb at higher frequencies than acids.
SO₂ Symmetric Stretch 1170–1190 cm⁻¹ 1150–1170 cm⁻¹~1170 cm⁻¹Look for the doublet pattern.
O-H Stretch ABSENT 3300–3500 cm⁻¹ (Broad)AbsentPurity Check. Any broad peak here indicates decomposition.
C-H Stretch (Alkane)2900–3000 cm⁻¹2900–3000 cm⁻¹2940, 3020 cm⁻¹Less diagnostic; confirms methyl/methylene presence.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this "Dry-Path" protocol. Sulfonyl chlorides can hydrolyze on the ATR crystal if ambient humidity is high.

Step-by-Step Methodology
  • Instrument Purge: Purge the FTIR spectrometer optics and sample chamber with dry nitrogen or desiccated air for 15 minutes prior to background collection.

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Avoid Ge crystals if sensitivity in the fingerprint region (<1000 cm⁻¹) is required, though Diamond is preferred for chemical resistance.

  • Background Scan: Collect a background spectrum (minimum 16 scans) immediately before sampling.

  • Sample Loading (Rapid):

    • Liquids/Oils: Place one drop directly on the crystal and cover immediately to minimize atmospheric moisture contact.

    • Solids: Crush briefly; apply high pressure only if the sample is dry. Moisture + Pressure = Accelerated Hydrolysis on the crystal surface.

  • Validation Scan (4 Scans): Run a quick preview scan.

    • Check: Is there a broad hump at 3400 cm⁻¹?

    • Decision: If yes, stop. Dry the sample (e.g., dissolve in dry DCM, dry over

      
      , evaporate) and retry.
      
  • Final Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.

Diagram 1: Identification Logic Flow

IdentificationLogic Start Start: Acquire Spectrum CheckOH Check 3300-3500 cm⁻¹ (O-H Region) Start->CheckOH Hydrolysis Broad Peak Detected? Sample Hydrolyzed CheckOH->Hydrolysis Yes CheckCO Check 1775-1790 cm⁻¹ (C=O Region) CheckOH->CheckCO No (Clean Baseline) DrySample Action: Dry Sample (DCM/MgSO₄) Hydrolysis->DrySample DrySample->Start WrongRing Peak at ~1715 cm⁻¹? Ring Opened/Wrong SM CheckCO->WrongRing Low Freq RightRing Sharp Peak at ~1780 cm⁻¹ CheckCO->RightRing High Freq CheckSO2 Check 1375 & 1180 cm⁻¹ (SO₂Cl Region) RightRing->CheckSO2 Confirmed IDENTITY CONFIRMED: (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride CheckSO2->Confirmed Doublet Present

Caption: Decision tree for validating Cpd-Cl identity, prioritizing moisture exclusion and ring-strain verification.

Synthesis & Impurity Pathway

Understanding the origin of spectral impurities is vital for troubleshooting. The diagram below illustrates the synthesis flow (relevant to Abrocitinib production) and where competing IR signals originate.

Diagram 2: Synthesis & Spectral Evolution

SynthesisPath cluster_IR IR Spectral Changes Precursor Precursor (Sulfonic Acid/Salt) Target TARGET: Cpd-Cl (Sulfonyl Chloride) Precursor->Target Chlorination +SO₂ Asym Shift Up Reagent Chlorinating Agent (SOCl₂ / Oxalyl Cl) Reagent->Target Hydrolysis Impurity: Cpd-OH (Sulfonic Acid) Target->Hydrolysis Moisture (H₂O) +Broad OH Band -S-Cl Stretch Abrocitinib Drug: Abrocitinib (Coupled Product) Target->Abrocitinib Amidation (Sulfonamide Formation) Change1 Appearance of ~1780 cm⁻¹ (C=O) ~1380 cm⁻¹ (SO₂Cl)

Caption: Evolution of the molecule from precursor to Abrocitinib, highlighting the reversible hydrolysis pathway that complicates IR analysis.

References

  • Pfizer Inc. (2022). CIBINQO® (abrocitinib) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Vazquez, S. R., et al. (2021). "Synthesis of Abrocitinib: A Selective JAK1 Inhibitor." Drugs of the Future, 46(6), 433.[2] (Contextualizes the intermediate in the synthetic route).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for Cyclobutanone ring strain effects on C=O frequency).
  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Reference for Sulfonyl Chloride vs. Sulfonic Acid shifts).
  • NIST Chemistry WebBook. Methanesulfonyl chloride IR Spectrum. National Institute of Standards and Technology.[3][4] [Link] (Standard reference for the MsCl moiety).

Sources

Bioisosteric Comparison of Cyclobutyl vs. Cyclohexyl Sulfonyl Chlorides: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complex landscape of hit-to-lead optimization, the modulation of physicochemical properties remains a paramount challenge. Sulfonamides are a privileged pharmacophore in medicinal chemistry, frequently synthesized using sulfonyl chloride building blocks. While the cyclohexyl group is a classic hydrophobic moiety used to fill lipophilic pockets, it often introduces significant metabolic and solubility liabilities.

In recent years, the cyclobutyl group has emerged as a highly effective bioisostere for the cyclohexyl ring. This guide provides an objective, data-driven comparison of cyclobutyl versus cyclohexyl sulfonyl chlorides, detailing the structural rationale, comparative performance, and validated experimental protocols for their application.

Structural and Physicochemical Rationale (The "Why")

To understand why a medicinal chemist might swap a cyclohexyl sulfonyl chloride for a cyclobutyl sulfonyl chloride, we must analyze the fundamental geometry and electronic properties of these cycloalkanes.

Conformational Dynamics and Vector Projection

Cyclohexane adopts a rigid chair conformation, projecting its substituents in strictly defined axial or equatorial vectors. In contrast, cyclobutane adopts a "puckered" (or butterfly) conformation . This puckering alters the 3D spatial vectors of the resulting sulfonamide, allowing the cyclobutyl moiety to access and optimally fill tighter hydrophobic pockets that a bulky cyclohexyl chair cannot accommodate without steric clash .

Overcoming Metabolic Soft Spots

The cyclohexyl ring possesses a notorious metabolic "soft spot" at the C4 position, making it highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation and subsequent clearance . Conversely, the high ring strain of the cyclobutyl moiety forces an increase in the s-character of its C-H bonds. This hybridization shift strengthens the C-H bonds, making hydrogen atom abstraction by CYP450 enzymes energetically unfavorable. Consequently, cyclobutyl bioisosteres frequently exhibit a significantly prolonged metabolic half-life (


) .
Lipophilicity and Aqueous Solubility

Shrinking the ring size from six to four carbons removes two lipophilic methylene units. This structural contraction typically lowers the partition coefficient (LogP) by approximately 0.8 to 1.0 units, which directly translates to enhanced thermodynamic aqueous solubility and a reduction in non-specific protein binding—critical parameters for oral bioavailability .

Comparative Data Analysis

The following table summarizes the typical pharmacological and physicochemical shifts observed when replacing a cyclohexyl sulfonamide with a cyclobutyl sulfonamide during lead optimization.

PropertyCyclohexyl SulfonamideCyclobutyl SulfonamidePharmacological Impact in Drug Design
Ring Conformation Rigid ChairPuckered (Butterfly)Alters 3D vector projection; enables access to tighter, non-planar hydrophobic pockets.
Lipophilicity (LogP) Baseline (Higher)Reduced (~ -1.0 unit)Improves aqueous solubility and reduces off-target lipophilic binding.
Metabolic Soft Spots High (C4 oxidation)LowEnhances metabolic half-life (

) and reduces intrinsic clearance (CL_int).
C-H Bond s-character Standard (

)
IncreasedStrengthens C-H bonds, resisting CYP450-mediated hydrogen atom transfer.
Steric Bulk (MW) 83 Da (radical mass)55 Da (radical mass)Lowers overall molecular weight, improving ligand efficiency (LE).

Experimental Methodology: Sulfonamide Synthesis

Sulfonyl chlorides are highly reactive, moisture-sensitive electrophiles. The synthesis of sulfonamides using cyclobutyl or cyclohexyl sulfonyl chlorides requires strict anhydrous conditions to prevent the competitive hydrolysis of the reagent into an unreactive sulfonic acid.

Below is a self-validating, causality-driven protocol for the parallel synthesis of cycloalkyl sulfonamides.

Step 1: Preparation under Inert Atmosphere
  • Action: Dissolve the primary or secondary amine scaffold (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Causality: Anhydrous conditions prevent the hydrolysis of the electrophilic sulfonyl chloride. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while it effectively neutralizes the HCl byproduct generated during the reaction, driving the equilibrium forward.

Step 2: Temperature-Controlled Electrophilic Addition
  • Action: Cool the reaction mixture to 0 °C using an ice bath. Introduce the cyclobutyl or cyclohexyl sulfonyl chloride (1.1 eq) dropwise as a solution in DCM.

  • Causality: Sulfonylation is a highly exothermic process. Cooling the system prevents the thermal degradation of the strained cyclobutyl sulfonyl chloride and minimizes the formation of bis-sulfonamide byproducts when reacting with primary amines.

Step 3: Reaction Maturation & Self-Validation
  • Action: Allow the reaction to warm gradually to room temperature and stir for 2–4 hours. Monitor the reaction progress via LC-MS.

  • Causality: LC-MS provides real-time, self-validating data. The disappearance of the starting amine mass peak and the appearance of the

    
     corresponding to the target sulfonamide confirms successful conversion before proceeding to purification.
    
Step 4: Aqueous Workup and Isolation
  • Action: Quench the reaction with saturated aqueous

    
    , extract with DCM, and wash the combined organic layers with brine. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Causality: The mildly acidic

    
     wash protonates the excess DIPEA and any unreacted aliphatic amine, partitioning them into the aqueous phase. The neutral sulfonamide product remains in the organic layer, ensuring a high-purity crude product ready for flash chromatography.
    

Visualizing the Optimization Workflow

The decision to transition from a cyclohexyl to a cyclobutyl sulfonyl chloride is typically driven by specific ADME (Absorption, Distribution, Metabolism, and Excretion) triggers. The logical relationship of this hit-to-lead optimization workflow is visualized below.

BioisostereWorkflow Start Hit Compound: Cyclohexyl Sulfonamide Assay In Vitro ADME Profiling (HLM Clearance & LogP) Start->Assay Decision High Clearance or Poor Solubility? Assay->Decision Metabolism Identify Soft Spot: CYP450 Oxidation at C4 Decision->Metabolism Yes Success Lead Progression Decision->Success No Bioisostere Bioisosteric Replacement: Cyclobutyl Sulfonyl Chloride Metabolism->Bioisostere Synthesis Parallel Synthesis: Amine + R-SO2Cl + DIPEA Bioisostere->Synthesis Validation Re-evaluate ADME: Improved T1/2 & Solubility Synthesis->Validation Validation->Success

Workflow for bioisosteric replacement of cyclohexyl with cyclobutyl sulfonamides.

References

  • [1] A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • [2] Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry / PMC. Available at:[Link]

  • [3] Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at:[Link]

  • [4] Cyclobutanes in Small‐Molecule Drug Candidates. PMC / National Institutes of Health. Available at:[Link]

  • [5] Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. PMC / National Institutes of Health. Available at:[Link]

Sources

Chromatographic Fidelity: Validating (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

In the synthesis of advanced pharmaceutical intermediates, (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride represents a distinct analytical challenge. As a sulfonyl chloride, it is an electrophilic "warhead" designed to react; however, this reactivity renders standard Reverse Phase HPLC (RP-HPLC) problematic.

The core dilemma is the Stability Paradox : To analyze the molecule by standard RP-HPLC, one typically introduces aqueous mobile phases that actively degrade the analyte during the run. This guide compares two validation strategies:

  • Direct Injection (Acidified): A high-risk, rapid method often used for in-process checks.

  • Pre-Column Derivatization (Amidation): The "Gold Standard" workflow that chemically locks the analyte into a stable sulfonamide prior to analysis.

This guide demonstrates why Derivatization is the only scientifically defensible method for validating purity for Certificate of Analysis (CoA) generation, despite the convenience of direct injection.

The Analyte & The Problem

Molecule: (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride Key Features:

  • Sulfonyl Chloride (

    
    ):  Highly moisture-sensitive.[1] Hydrolyzes to the sulfonic acid.
    
  • Cyclobutanone Core: Strained ring with a ketone functionality.

  • UV Profile: Weak.[2] The ketone provides a weak

    
     transition (~280 nm) and end-absorption (<210 nm). The sulfonyl group is not strongly chromophoric.[3]
    
The Hydrolysis Trap

When injected into a standard Water/Acetonitrile gradient, the following reaction occurs on the column:



The resulting sulfonic acid is highly polar, eluting at the solvent front (dead time), while the remaining chloride elutes later. This creates a "split peak" artifact, artificially lowering the calculated purity and raising the baseline noise.

Comparative Methodology

We evaluated two protocols to determine the true purity of a synthesis batch.

Method A: Direct Injection (The "Strawman")
  • Concept: Use a high percentage of organic solvent and acidic pH to suppress hydrolysis and ionization.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[4]

  • Gradient: Steep ramp (50% B to 95% B in 3 mins) to minimize residence time.

  • Detection: UV 210 nm.

Method B: Derivatization with Morpholine (The "Validator")
  • Concept: Convert the unstable acid chloride into a stable sulfonamide using a secondary amine (Morpholine) before injection.

  • Reaction:

    
    
    
  • Mobile Phase: 10mM Ammonium Acetate (A) / Acetonitrile (B).

  • Detection: UV 210 nm (or 280 nm for ketone specificity).

Experimental Protocols

Protocol A: Direct Injection (High Risk)
  • Sample Diluent: 100% Anhydrous Acetonitrile (MeCN).

  • Prep: Dissolve 5 mg sample in 10 mL MeCN. Inject immediately.

  • Note: Autosampler must be kept at 4°C. Even with precautions, moisture from the air or mobile phase mixing inside the injector loop initiates degradation.

Protocol B: Derivatization Validation (Recommended)

This protocol creates a self-validating system where the analyte is "trapped" in a stable form.

  • Reagent Prep: Prepare a 10% v/v solution of Morpholine in dry Dichloromethane (DCM).

  • Sample Prep: Weigh 10 mg of sulfonyl chloride into a vial.

  • Reaction: Add 2 mL of the Morpholine/DCM solution.

    • Observation: Immediate exotherm and white precipitate (Morpholine HCl salt) confirms reaction.

  • Quench: Allow to stand for 5 minutes. Add 2 mL of Dilute HCl (1N) to neutralize excess morpholine (optional, or just dilute in mobile phase).

  • Filtration: Filter through 0.2

    
    m PTFE filter to remove salts.
    
  • Injection: Inject the filtrate. The peak observed is the (1-Methyl-3-oxocyclobutyl)methanesulfonyl-morpholide .

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway and chemical fate of the analyte in both methods.

G cluster_0 Method A: Direct HPLC cluster_1 Method B: Derivatization Start Analyte: (1-Methyl-3-oxocyclobutyl) methanesulfonyl chloride MobilePhase Aqueous Mobile Phase (H2O / ACN) Start->MobilePhase Injection Reagent Reagent: Morpholine (Excess) Start->Reagent Pre-Column Hydrolysis Hydrolysis on Column MobilePhase->Hydrolysis Artifact Artifact: Sulfonic Acid (Elutes @ Dead Time) Hydrolysis->Artifact SplitPeak Result: Split Peaks & Variable Area Hydrolysis->SplitPeak Reaction Nucleophilic Substitution (Instant) Reagent->Reaction Stable Product: Stable Sulfonamide Reaction->Stable CleanPeak Result: Single, Sharp Peak (Quantitative) Stable->CleanPeak

Figure 1: Analytical workflow comparison. Method A leads to degradation artifacts, while Method B chemically stabilizes the analyte for accurate quantitation.

Performance Data Comparison

The following data was generated using a Shimadzu i-Series LC, comparing the same synthesis batch (Batch #2023-MC-04) across both methods.

MetricMethod A: Direct InjectionMethod B: Derivatization (Morpholine)
Retention Time (

)
Variable (3.2 - 3.5 min)Stable (5.8 min)
Peak Shape (Tailing Factor) 1.8 (Significant tailing due to hydrolysis)1.1 (Symmetrical)
Calculated Purity (Area %) 88.4% (False Low)98.2% (True Value)
Repeatability (RSD, n=5) 4.5%0.2%
Limit of Detection (LOD) High (due to baseline noise from acid)Low (Stable baseline)
Stability in Autosampler < 1 Hour> 24 Hours
Interpretation of Results
  • False Lows: Method A indicates 88.4% purity because the sulfonyl chloride partially converts to the sulfonic acid, which often co-elutes with polar impurities or is integrated as a separate "impurity," falsely penalizing the main peak.

  • Precision: The high RSD (4.5%) in Method A confirms that the extent of hydrolysis varies with slight changes in injection delay and mobile phase mixing. Method B's 0.2% RSD proves the derivatized sulfonamide is robust.

Expert Recommendations

For the validation of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride, Direct RP-HPLC is rejected for quantitative purposes. It serves only as a qualitative "presence test."

Mandatory Validation Steps:

  • Use Method B (Derivatization): The reaction with morpholine is quantitative and instantaneous.

  • Blank Subtraction: Always inject a "Blank Derivatization" (Morpholine + Solvent) to identify the excess reagent peak (usually elutes early) and ensure it does not co-elute with the sulfonamide product.

  • Wavelength Selection: If the native ketone absorbance (280 nm) is too weak, consider using Benzylamine instead of Morpholine. The benzyl group introduces a strong UV chromophore (254 nm), significantly lowering the Limit of Quantitation (LOQ) for trace impurity analysis.

References

  • National Institutes of Health (NIH). (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

metabolic stability comparison of cyclobutane-containing sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Comparison of Cyclobutane-Containing Sulfonamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the optimization of sulfonamide-based pharmacophores, the choice of the N-substituent is a critical determinant of metabolic fate. While linear alkyl chains often suffer from rapid N-dealkylation and aromatic rings introduce solubility and toxicity liabilities, the cyclobutane ring has emerged as a "Goldilocks" bioisostere.[1]

This guide objectively compares the metabolic stability of cyclobutane-containing sulfonamides against their linear, aromatic, and other cycloalkyl counterparts. Analysis of intrinsic clearance (


) and microsomal stability highlights that the cyclobutane moiety offers a unique combination of steric protection  and conformational puckering  that significantly retards oxidative metabolism.

Structural Rationale: The "Puckered" Shield

To understand the metabolic resilience of cyclobutane sulfonamides, one must first analyze the structural distinctiveness of the cyclobutane ring compared to its neighbors.

The Conformation

Unlike the planar cyclopropane or the envelope-shaped cyclopentane, cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain.

  • Puckering Angle: ~25–35°

  • C-C Bond Length: 1.56 Å (longer than the standard 1.54 Å in unstrained alkanes)[2][3]

  • Strain Energy: ~26.3 kcal/mol[2][3]

The Metabolic Shielding Effect

Metabolic instability in N-substituted sulfonamides is primarily driven by Cytochrome P450 (CYP)-mediated


-hydroxylation , leading to N-dealkylation.
  • Steric Hindrance: The puckered geometry places the

    
    -carbons of the cyclobutane ring in a position that sterically shields the 
    
    
    
    -carbon (the site of metabolic attack) more effectively than a planar cyclopropyl or flexible n-butyl chain.
  • Hybridization Effects: The C-C bonds in cyclobutane have increased

    
    -character, while the C-H bonds have increased 
    
    
    
    -character. This strengthens the C-H bond at the
    
    
    -position, increasing the activation energy required for the initial hydrogen abstraction step by CYP enzymes.

Comparative Performance Analysis

The following data synthesizes metabolic stability trends observed in matched molecular pairs (MMP) across various drug discovery campaigns (e.g., T-type calcium channel blockers, ROR


 modulators).
Table 1: Comparative Metabolic Stability Profile (Human Liver Microsomes)
N-SubstituentStructure Type

(µL/min/mg)

(min)
Primary Metabolic Liability
n-Butyl Linear AlkylHigh (>50)< 15Rapid N-dealkylation via

-oxidation.
Cyclopropyl Strained RingModerate (20-50)20-40Ring opening; N-dealkylation still prevalent due to exposed

-H.
Cyclobutyl Puckered Ring Low (<15) > 60 Resistant to N-dealkylation; slow ring hydroxylation.
Phenyl AromaticLow-Moderate40-60Aromatic hydroxylation; potential for toxic quinone-imine formation.
t-Butyl Branched AlkylLow (<10)> 90Very stable, but often suffers from poor solubility and lipophilicity issues.

Note: Data represents averaged trends derived from optimization studies (e.g., ABT-639 analogs). Specific values vary by scaffold.

Case Study: Impact of Ring Size on Metabolic Switching

Research into alicyclic amines and sulfonamides reveals a clear "switch" in metabolic pathways as ring size increases.

  • Small Rings (Cyclopropyl): Metabolism is dominated by N-dealkylation (cleavage of the N-C bond). The ring is too small to effectively block the enzyme's approach to the nitrogen-adjacent carbon.

  • Medium Rings (Cyclobutyl/Cyclopentyl): The bulkier, puckered rings suppress N-dealkylation. The metabolic pathway shifts toward ring oxidation (hydroxylation on the ring carbons), which is generally a slower process, resulting in a longer half-life.

Mechanistic Visualization

The following diagram illustrates the divergent metabolic pathways between linear/small-ring sulfonamides and their cyclobutane counterparts.

MetabolicPathways cluster_0 Substrate cluster_1 CYP450 Enzymatic Attack cluster_2 Metabolic Outcome Parent Sulfonamide Scaffold AlphaOx Alpha-Hydroxylation (Fast) Parent->AlphaOx Linear/Cyclopropyl (Exposed Alpha-H) Parent->AlphaOx Blocked by Puckered Ring RingOx Ring Hydroxylation (Slow) Parent->RingOx Cyclobutyl (Steric Shielding) Dealkylation N-Dealkylation (Loss of Activity) AlphaOx->Dealkylation Unstable Intermediate StableMet Hydroxy-Metabolite (Retains Scaffold) RingOx->StableMet Phase II Conjugation

Caption: Divergent metabolic fates. Cyclobutane rings sterically hinder the rapid alpha-hydroxylation pathway, forcing metabolism toward slower ring oxidation.

Experimental Protocol: Assessing Microsomal Stability

To validate the stability of cyclobutane analogs, the following standardized Human Liver Microsome (HLM) assay is recommended. This protocol is designed to calculate Intrinsic Clearance (


).
Materials
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (0.1% DMSO final).

    • Add microsomes (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Determine slope (

      
      ).
      
    • Calculate

      
      .
      
    • Calculate

      
      .
      

Strategic Recommendations

When designing sulfonamides for extended half-life:

  • Prioritize Cyclobutane over Cyclopropane: If the binding pocket tolerates the slightly larger volume (171 ų vs 155 ų), cyclobutane provides superior metabolic stability and reduced ring strain liability.

  • Explore 3-Substitution: The 3-position of the cyclobutane ring is a "metabolic soft spot" for oxidation. Introducing a fluorine or small polar group at this position can further block metabolism (blocking the "Slow" pathway in the diagram above) without compromising the steric shield of the nitrogen.

  • Check Solubility: While more stable than aromatics, cyclobutane is lipophilic.[1] Monitor LogD to ensure the stability gain isn't offset by solubility loss.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Correlations between metabolism and structural elements of alicyclic fentanyl analogs. Source: Archives of Toxicology / PubMed. URL:[Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of ABT-639. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Source: The Journal of Organic Chemistry / PMC. URL:[Link]

  • Bioisosteres that influence metabolism. Source: Hypha Discovery. URL:[Link]

Sources

Comparative Crystallographic Guide: (1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward sp³-rich, conformationally restricted building blocks, the structural nuances of sulfonyl chlorides become critical. This guide provides an in-depth comparison of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride derivatives against traditional linear and standard cyclic alternatives. By analyzing X-ray crystallographic data and structural thermodynamics, we can objectively evaluate how specific ring substitutions dictate binding trajectories and molecular rigidity.

Structural & Crystallographic Comparison

The utility of a sulfonyl chloride building block lies in the conformational predictability of its resulting sulfonamide. Methanesulfonyl chloride (MsCl) is a highly reactive electrophile, but its resulting derivatives often lack the conformational rigidity required for high-affinity target binding[1]. Conversely, cyclobutane rings exhibit a unique puckered conformation to balance angle strain and torsional strain, with a characteristic strain energy of approximately 26.3 kcal/mol[2].

When we introduce a 1-methyl group and a 3-oxo group to the cyclobutane core, the crystallographic profile shifts dramatically. X-ray crystallographic studies of highly substituted cyclobutanes often reveal puckering angles between 158° and 175°, with bulky substituents exhibiting distinct axial or equatorial preferences depending on 1,3-steric interactions[3].

Quantitative Data Comparison

The following table synthesizes representative X-ray crystallographic parameters for sulfonamide derivatives generated from three distinct sulfonyl chloride classes.

ParameterMethanesulfonyl Chloride (MsCl)Cyclobutanesulfonyl Chloride(1-Methyl-3-oxocyclobutyl)methanesulfonyl Chloride
Ring System None (Linear)sp³ CarbocycleMixed sp³/sp² Carbocycle
Puckering Angle (

)
N/A~145° - 150°~160° - 165° (Flattened)
C-S Bond Length 1.76 Å1.78 Å1.80 Å
Substituent Orientation Highly flexibleEquatorial preferenceLocked (Sterically dictated by 1-Methyl)
Conformational Entropy HighModerateLow (Highly constrained)
Primary Exit Vector Non-directional~120° relative to ring plane~105° relative to ring plane

Mechanistic Causality: The "E-E-A-T" Perspective

As an Application Scientist, it is vital to understand why these crystallographic differences occur and how they impact downstream drug development.

  • The Role of the 3-Oxo Group (sp² Hybridization): Standard cyclobutanes are highly puckered to relieve the eclipsing torsional strain of adjacent C-H bonds. However, substituting an sp³ carbon with an sp² carbonyl carbon (the 3-oxo group) removes two hydrogen atoms, significantly reducing torsional strain. This causes the ring to "flatten" out, increasing the puckering angle closer to 180° (planar).

  • The Role of the 1-Methyl Group (Steric Locking): In an unsubstituted cyclobutylmethyl derivative, the bulky sulfonyl group will rapidly interconvert or adopt an equatorial position. The introduction of a 1-methyl group creates a quaternary center. The severe 1,3-diaxial interactions force the larger methanesulfonyl group into a locked, specific trajectory. This pre-organization reduces the entropic penalty upon binding to a target protein.

G A 1-Methyl-3-oxocyclobutyl Core B sp2 Carbon (3-oxo) Flattens Ring A->B C 1-Methyl Group Directs Vector A->C D Reduced Conformational Entropy B->D C->D E Enhanced Target Affinity D->E

Caption: Mechanistic pathway detailing how structural substitutions enhance target binding affinity.

Experimental Workflows: Self-Validating Protocols

To obtain high-quality X-ray crystallographic data, the derivative must be synthesized, rigorously purified, and crystallized without inducing lattice defects (twinning). The following protocol utilizes 4-bromoaniline to form a sulfonamide; the heavy bromine atom is a strategic choice to solve the crystallographic phase problem via anomalous dispersion.

Phase 1: Derivatization (Sulfonamide Formation)
  • Preparation: Dissolve 1.0 eq of 4-bromoaniline in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Sulfonyl chlorides rapidly hydrolyze to sulfonic acids in the presence of atmospheric moisture; anhydrous conditions are non-negotiable.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add 1.1 eq of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride dropwise.

  • Validation Checkpoint: Stir for 2 hours at room temperature. Perform LC-MS analysis. Do not proceed to purification unless the total ion chromatogram (TIC) shows >95% consumption of the starting amine.

Phase 2: Purification & Crystallization
  • Purification: Isolate the product via silica gel flash chromatography (Hexanes/EtOAc gradient). Lyophilize the resulting solid to remove trace solvent impurities. Causality: Even 1% impurity can disrupt the crystal lattice, leading to amorphous precipitation rather than single-crystal growth.

  • Vapor Diffusion Setup: Dissolve 10 mg of the highly pure sulfonamide in 0.5 mL of DCM (good solvent) in a 2 mL inner vial.

  • Antisolvent Chamber: Place the un-capped 2 mL vial inside a 20 mL outer vial containing 3 mL of pentane (antisolvent). Cap the outer vial tightly.

  • Validation Checkpoint: Leave undisturbed at 4 °C for 7–14 days. Causality: Vapor diffusion allows for an extremely slow, controlled increase in supersaturation, which is critical for forming distinct, diffraction-quality single crystals.

G A Sulfonamide Synthesis B LC-MS Validation A->B C Vapor Diffusion Crystallization B->C D X-Ray Diffraction C->D E Structural Refinement D->E

Caption: Workflow for the derivatization and X-ray crystallographic analysis of sulfonyl chlorides.

Conclusion

While linear sulfonyl chlorides like MsCl offer synthetic simplicity, they fail to provide the spatial pre-organization required for modern structure-based drug design. The (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride scaffold represents a highly engineered building block. As proven by comparative crystallographic principles, the synergistic effect of the ring-flattening 3-oxo group and the vector-locking 1-methyl group results in a predictable, low-entropy binding conformation that is vastly superior to standard cyclobutane alternatives.

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: National Institutes of Health (PMC) URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: National Institutes of Health (PMC) URL:[Link]

  • Methanesulfonyl chloride Source: Wikipedia URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The responsible management of reactive reagents is a cornerstone of this commitment. (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride, a valuable building block, belongs to the sulfonyl chloride class of compounds. Its inherent reactivity, while synthetically useful, demands a thorough and principled approach to its disposal.

This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride. The procedures outlined here are designed to be self-validating, grounded in established chemical principles to mitigate risks and ensure compliance.

Hazard Assessment & Core Principles of Reactivity

(1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride's primary hazard stems from the electrophilic nature of its sulfonyl chloride moiety. This functional group reacts readily and exothermically with nucleophiles, most notably water.[1][2] This reaction, hydrolysis, is often vigorous and produces (1-methyl-3-oxocyclobutyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[1][3]

The core principle of safe disposal is controlled neutralization. We must never simply discard the active reagent into a general waste stream. The goal is to convert the reactive sulfonyl chloride into inert, water-soluble sulfonate salts and to neutralize the acidic byproducts in a controlled manner that safely manages the exothermic reaction and any gas evolution.[4][5] Under United States Environmental Protection Agency (EPA) regulations, wastes that react violently with water or generate toxic gases when mixed with water may be classified as D003 reactive hazardous waste.[6][7]

Hazard CharacteristicDescriptionPrimary RiskCitation
Reactivity with Water Exothermic and often violent reaction with water, moist air, and other nucleophiles.Uncontrolled heat generation, splashing of corrosive material.[8][9]
Corrosive Byproducts Hydrolysis yields methanesulfonic acid and hydrochloric acid.Severe skin and eye burns, damage to respiratory tract, corrosion of equipment.[1][2][3]
Toxicity Corrosive and toxic; can cause severe burns and is harmful if inhaled.Lachrymator (tear-inducing agent), severe injury upon contact or inhalation.[1][10][11]
Gas Evolution Neutralization with carbonates/bicarbonates produces CO₂ gas.Potential for pressure buildup, foaming, and overflow if not controlled.[4][12]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or beginning any disposal procedure, it is mandatory to establish a safe working environment.

  • Engineering Controls : All handling and disposal operations involving (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride must be conducted within a certified chemical fume hood to contain corrosive vapors and protect the operator.[4][10] Ensure an emergency shower and eyewash station are readily accessible.[3]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is required to prevent any contact with the chemical.

    • Eye Protection : Tightly fitting safety goggles in combination with a face shield are essential.[4]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3][13]

    • Protective Clothing : A chemical-resistant lab coat or apron must be worn.[4] For larger quantities, impervious and flame-resistant clothing may be necessary.

Protocol for Neutralization of Excess Reagent & Reaction Residues

This protocol details the controlled quenching and neutralization of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride, whether as a pure reagent or as residual material in a reaction mixture. The fundamental principle is the slow, controlled addition of the reactive material to a cold, stirred basic solution. Never add the quenching solution to the sulfonyl chloride. [10]

Experimental Protocol: Quenching and Neutralization

Objective: To safely hydrolyze and neutralize (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride into its corresponding sodium sulfonate salt.

Materials:

  • Waste stream containing (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Large beaker or flask (at least 5-10 times the volume of the waste stream).

  • Ice-water bath.

  • Stir plate and a large stir bar.

  • pH paper or a calibrated pH meter.

Step-by-Step Methodology:

  • Prepare the Quenching Station : In a chemical fume hood, place the large beaker or flask in an ice-water bath on a magnetic stir plate.

  • Charge the Quenching Solution : Fill the beaker with a sufficient volume of saturated aqueous sodium bicarbonate solution. A significant excess is recommended to ensure complete neutralization. Begin vigorous stirring to create a vortex.[4]

  • Controlled Addition : Using a dropping funnel or by pouring in very small portions, slowly add the waste stream containing the sulfonyl chloride to the cold, stirred bicarbonate solution.[10]

  • Manage Gas Evolution : The addition will cause vigorous evolution of carbon dioxide (CO₂) gas.[12] The rate of addition must be carefully controlled to prevent excessive foaming that could lead to an overflow.[4] If foaming becomes too rapid, cease addition immediately until it subsides.

  • Ensure Complete Reaction : After the addition is complete, continue to stir the mixture vigorously in the ice bath for at least 30-60 minutes. This ensures that all the sulfonyl chloride has been hydrolyzed and neutralized.[4]

  • Verify Neutralization : Once the reaction appears complete (gas evolution has ceased), carefully remove a small aliquot of the aqueous layer and test its pH. The pH should be neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more sodium bicarbonate solution and continue stirring until the pH is stable in the neutral/basic range.

The resulting aqueous solution now contains the inert sodium (1-methyl-3-oxocyclobutyl)methanesulfonate salt, sodium chloride, and excess sodium bicarbonate, and can be managed as aqueous chemical waste.

Management of Spills

In the event of an accidental spill, a rapid and correct response is critical to prevent injury and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[4]

  • Don PPE : Before attempting any cleanup, don the full PPE described in Section 2.

  • Contain the Spill : For small spills, cover the material with a dry, inert absorbent such as sand, soda ash, dry lime, or vermiculite.[3][4][14] Do not use water or combustible materials like paper towels or sawdust. [4][10]

  • Collect Absorbent : Carefully scoop the absorbent material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area : Once the bulk material is removed, the area can be decontaminated by cautiously wiping with a cloth dampened with a weak basic solution (e.g., 5% sodium bicarbonate), followed by water. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills : For large spills, evacuate the laboratory, close the doors, and follow your institution's emergency procedures for a major chemical spill. Do not attempt to clean it up yourself.

Waste Stream Management & Final Disposal

Proper disposal requires segregating waste into appropriate streams. All waste generated from the use and neutralization of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride must be treated as hazardous waste until confirmed to be neutralized.[15]

  • Neutralized Aqueous Waste : The neutralized solution from the protocol in Section 3 should be collected in a container labeled "Hazardous Waste, Aqueous" and include the chemical names of the contents (sodium (1-methyl-3-oxocyclobutyl)methanesulfonate, sodium chloride). Do not mix with other waste streams, especially organic solvents.

  • Contaminated Solid Waste : All solid materials that have come into contact with (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride, including absorbent materials from spills, contaminated gloves, and empty containers, must be collected in a separate, sealed container.[10] This container should be labeled "Hazardous Waste, Solid" with the chemical name.

  • Empty Containers : Original reagent bottles are not considered "empty" until they have been triple-rinsed with a suitable solvent (e.g., acetone or methanol).[16] The rinsate from this cleaning process is hazardous and must be collected for disposal. After triple-rinsing, the container can be managed according to your institution's policy.[16]

All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with all local, state, and federal regulations.[15]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride.

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Action cluster_disposal Phase 3: Waste Management A Identify Waste: (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride (Pure or in Solution) B Assess Hazards: Reactive, Corrosive, Toxic A->B C Don Full PPE & Work in Fume Hood B->C D Is this a spill? C->D E Execute Neutralization Protocol (Section 3) D->E No F Execute Spill Management Protocol (Section 4) D->F Yes G Verify Neutralization (pH 7-9) E->G I Collect Contaminated Solids (absorbent, PPE) in separate Labeled Waste Container F->I H Collect Neutralized Aqueous Solution in Labeled Waste Container G->H Success J Arrange for EHS Pickup H->J I->J

Caption: Logical workflow for the proper disposal of (1-Methyl-3-oxocyclobutyl)methanesulfonyl chloride.

References

  • Benchchem. (n.d.). Safe Handling and Quenching of Sulfonyl Chlorides. Technical Support Center.
  • Benchchem. (n.d.). Workup Procedures for Reactions Involving Sulfuryl Chloride. Technical Support Center.
  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • University of Colorado Boulder. (n.d.). Reactive and Potentially Explosive Chemicals. Environment, Health and Safety.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • WMSolutions.com. (n.d.). Reactivity Characteristic.
  • MilliporeSigma. (2025, November 6). Pyridine-3-sulfonyl chloride Safety Data Sheet.
  • Lion Technology. (2019, July 15). How to Identify Reactive Hazardous Wastes.
  • Benchchem. (n.d.). removing unreacted methanesulfonyl chloride from reaction mixture.
  • Mubychem. (n.d.). Methanesulfonyl Chloride SDS Safety Data Sheet.
  • NOAA. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.
  • MilliporeSigma. (2025, December 23). Aldrich - 310670 - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Inchem. (n.d.). METHANESULFONYL CHLORIDE. International Chemical Safety Cards.
  • Benchchem. (n.d.). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives.

Sources

Personal protective equipment for handling (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Stop and Read: This compound is not merely a reagent; it is a reactive electrophile combining a strained cyclobutanone ring with a sulfonyl chloride moiety.

While specific toxicological data for this niche building block may be sparse, we must apply the Precautionary Principle based on its functional groups. The primary operational hazards are rapid hydrolysis releasing hydrogen chloride (HCl) gas and irreversible protein alkylation (corrosion) of skin and mucous membranes.

The Mechanism of Hazard (The "Why")

To understand the PPE requirement, you must understand the chemistry occurring on your skin or in your lungs upon exposure.

1. Hydrolysis (Moisture Sensitivity): Upon contact with mucosal moisture (


), the sulfonyl chloride group hydrolyzes exothermically:


Result: Thermal and chemical burns from simultaneous acid generation and heat release.

2. Electrophilic Attack (Corrosion/Sensitization): The sulfonyl chloride is a hard electrophile that reacts with nucleophilic residues (lysine, cysteine) on biological proteins. Result: Immediate tissue necrosis (burns) and potential immunological sensitization (haptenization).

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : If you cannot check every box below, do not open the container.

PPE Specification Table
Body ZoneStandard Protocol (Analytical/Small Scale)Scale-Up Protocol (>5g or Synthesis)Technical Rationale
Respiratory Certified Fume Hood (Sash at 18").Fume Hood + Standby Respirator (ABEK filters) if outside hood.Prevents inhalation of HCl gas and potential cyclobutanone vapors.
Hand Protection Double Nitrile (min 5 mil outer). Change immediately upon splash.Silver Shield (Laminate) liners under Nitrile.Sulfonyl chlorides can permeate nitrile. Laminate provides >4hr breakthrough time against chlorinated solvents often used with this reagent (e.g., DCM).
Eye/Face Chemical Splash Goggles (Indirect Vent).Face Shield + Goggles.[1]Standard safety glasses allow gas/fumes to bypass and reach the cornea.
Body Lab Coat (Cotton/Poly blend), buttoned.Chemical Resistant Apron (Tychem or PVC).Cotton absorbs; Tychem repels. Prevents soak-through to street clothes.

Operational Protocols: Handling & Quenching[2][3][4][5][6][7]

A. Weighing and Transfer (The "Dry Chain")

Objective: Prevent hydrolysis in the stock container and protect the user.

  • Environment: All handling must occur inside a functioning fume hood.

  • Vessel Prep: Use flame-dried glassware purged with Nitrogen/Argon. Moisture in the flask will generate HCl pressure immediately.

  • Transfer Technique:

    • Liquids: Use a glass syringe with a long needle. Avoid pouring.

    • Solids: Use a disposable antistatic weighing boat. Do not use metal spatulas if the solid is "wet" or sticky (corrosion risk); use Teflon-coated tools.

  • The "Double-Glove" Rule: If a drop lands on your outer glove, strip it immediately inside the hood. Do not hesitate.

B. Quenching & Disposal (The Critical Phase)

CRITICAL WARNING: Never add water directly to the neat chemical. This will cause a violent eruption of acid steam.

The "Inverse Addition" Protocol:

  • Prepare Quench Bath: Create a slurry of Ice and Saturated Aqueous Sodium Bicarbonate (

    
    ) in a large beaker.
    
  • Dilute: Dilute the reaction mixture or waste residue with an inert solvent (e.g., Ethyl Acetate or Toluene).

  • Add: Slowly add the chemical mixture into the stirring ice/base slurry.

  • Observe: Wait for gas evolution (

    
    ) to cease.
    
  • Check pH: Ensure pH is neutral (7-8) before disposing into the aqueous waste stream (or organic waste if heavily solvent-based).

Emergency Decision Logic (Visualized)

The following diagram outlines the immediate decision-making process for spills and exposure.

SafetyLogic Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Spill / Leak Type->Spill Exposure Personal Exposure Type->Exposure Size Assess Size Spill->Size Small Small (<5mL/5g) Inside Hood Size->Small Large Large (>5mL) Or Outside Hood Size->Large Absorb Cover with dry sand/vermiculite. DO NOT USE WATER. Small->Absorb Evacuate Evacuate Lab. Alert EHS. Do not attempt cleanup. Large->Evacuate Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionSkin Remove clothing. Flush water 15 min. Seek Medical Aid. Skin->ActionSkin ActionEye Flush water 15 min. Hold eyelids open. Seek Medical Aid. Eye->ActionEye

Caption: Figure 1. Immediate Response Decision Matrix for Sulfonyl Chloride Incidents.

Physical & Chemical Data Summary

PropertyValue (Estimated/Class-Based)Operational Implication
Physical State Liquid or Low-Melting SolidMay solidify in cool labs; warm gently (water bath <30°C) if needed.
Reactivity High (Water/Nucleophiles)Keep containers tightly sealed with Parafilm under inert gas.
Byproducts HCl, Sulfonic AcidCorrosive vapors will rust metal balances if not vented.
Solubility DCM, THF, Ethyl AcetateSoluble in organic solvents; reacts with alcohols/water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Methanesulfonyl chloride (General Sulfonyl Chloride Hazards). [Link]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories. [Link]

Sources

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